Technical Documentation Center

1-Isopropyl-6-oxopiperidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Isopropyl-6-oxopiperidine-3-carboxylic acid
  • CAS: 915922-33-7

Core Science & Biosynthesis

Foundational

1-Isopropyl-6-oxopiperidine-3-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid Introduction: The Imperative of Structural Certainty In the landscape of modern chemical research and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

Introduction: The Imperative of Structural Certainty

In the landscape of modern chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. The biological activity, pharmacokinetic profile, and synthetic accessibility of a novel chemical entity are intrinsically linked to its precise atomic arrangement. 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, a substituted lactam, represents a class of heterocyclic scaffolds prevalent in medicinal chemistry. This guide provides a comprehensive, multi-technique workflow for its complete structure elucidation. We will move beyond a simple recitation of methods, instead focusing on the strategic integration of data from Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance experiments to build an unshakeable, self-validating structural hypothesis, culminating in the gold standard of X-ray crystallography.

Chapter 1: Foundational Analysis - The Molecular Blueprint

Before any instrument is calibrated, a foundational analysis of the target molecule provides the logical constraints within which our experimental data must fit.

The hypothesized structure is 1-isopropyl-6-oxopiperidine-3-carboxylic acid .

  • Molecular Formula: C₉H₁₅NO₃

  • Molecular Weight: 185.22 g/mol

  • Degree of Unsaturation (DBE): The DBE is calculated as: C + 1 - (H/2) + (N/2). For C₉H₁₅NO₃, this is 9 + 1 - (15/2) + (1/2) = 3. This value is critical, indicating the presence of a combination of rings and/or pi bonds totaling three. In our target structure, this is satisfied by one ring (the piperidine core) and two double bonds (the lactam carbonyl and the carboxylic acid carbonyl). This initial calculation immediately rules out aromaticity and provides a crucial check for our spectroscopic findings.

Chapter 2: Mass Spectrometry - Confirming the Canvas

Mass spectrometry (MS) serves as the first experimental checkpoint, confirming the molecular weight and elemental composition. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Expected ESI-MS Data

High-Resolution Mass Spectrometry (HRMS) is essential for moving beyond nominal mass to an exact mass, which validates the elemental composition against all other possibilities.

Ion ModeAdductExpected m/z (Calculated)Information Gained
Positive[M+H]⁺186.1128 (for C₉H₁₆NO₃⁺)Confirms molecular weight and provides the parent ion for fragmentation studies (MS/MS).
Negative[M-H]⁻184.0979 (for C₉H₁₄NO₃⁻)Corroborates molecular weight and confirms the presence of an acidic proton.
Fragmentation Analysis: Deconstructing the Molecule

Tandem MS (MS/MS) experiments, where the parent ion ([M+H]⁺) is isolated and fragmented, provide the first clues to the molecule's connectivity. Key expected fragmentation pathways for 1-isopropyl-6-oxopiperidine-3-carboxylic acid include:

  • Loss of H₂O (18.01 Da): A common fragmentation for carboxylic acids.

  • Loss of CO₂ (44.00 Da): Decarboxylation of the acid moiety.

  • Loss of C₃H₇ (43.06 Da): Cleavage of the isopropyl group, a characteristic loss.

  • Ring Cleavage: Rupture of the piperidine ring, often initiated by alpha-cleavage adjacent to the nitrogen atom, is a hallmark of such heterocyclic systems.[1]

Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to promote ionization.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire full scan spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 186.11) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Chapter 3: Infrared Spectroscopy - Identifying the Motifs

Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the key functional groups present in the molecule, confirming the predictions from our initial analysis.

Expected IR Absorption Bands

The presence of a lactam, a carboxylic acid, and aliphatic C-H bonds will give rise to a highly characteristic IR spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (very broad)O-H stretchCarboxylic AcidThe broadness is due to strong hydrogen bonding between acid dimers.[2]
2850-2960C-H stretchAliphatic (sp³)Corresponds to the C-H bonds of the isopropyl and piperidine ring moieties.
~1710C=O stretchCarboxylic AcidA strong, sharp absorption typical for the carbonyl of a saturated carboxylic acid.[3]
~1650C=O stretch (Amide I)Cyclic Amide (Lactam)The C=O stretch in a six-membered lactam is relatively unstrained and appears in the typical amide region.[2][4]

The clear separation of the two distinct C=O stretching frequencies is a powerful piece of evidence for the proposed structure.

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be collected first.

Chapter 4: NMR Spectroscopy - Assembling the Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of every proton and carbon atom.

Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR Experiments cluster_integration Data Integration 1H_NMR 1H NMR (Proton Environment & Counts) COSY COSY 1H_NMR->COSY Identifies Spin Systems HSQC HSQC 1H_NMR->HSQC Assigns Protons to Carbons 13C_NMR 13C NMR & DEPT (Carbon Types & Counts) 13C_NMR->HSQC Structure_Assembly Assemble Fragments Final_Structure Final Structure Confirmation Structure_Assembly->Final_Structure COSY->Structure_Assembly HMBC HMBC HSQC->HMBC Provides Anchor Points HMBC->Structure_Assembly Connects Fragments

Caption: NMR workflow for structure elucidation.

Proton (¹H) NMR Spectroscopy

This experiment provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting/multiplicity).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Position (Label)Predicted Shift (ppm)MultiplicityIntegrationAssignment
H-a~12.5broad s1HCarboxylic Acid (-COOH)
H-b~4.3septet1HIsopropyl (-CH)
H-2~3.4m2HPiperidine (-NCH₂)
H-3~2.8m1HPiperidine (-CHCOOH)
H-4, H-5~1.8 - 2.4m4HPiperidine (-CH₂CH₂-)
H-c~1.1d6HIsopropyl (-CH₃)

Rationale: The carboxylic acid proton (H-a) is highly deshielded. The isopropyl methine proton (H-b) is deshielded by the adjacent nitrogen and split into a septet by its six methyl neighbors. The piperidine protons form a complex, overlapping system of multiplets, with those closer to the electron-withdrawing nitrogen (H-2) and carbonyl groups being further downfield.

Carbon-¹³C NMR Spectroscopy

This experiment reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to determine the type of each carbon (CH₃, CH₂, CH, or quaternary C).

Predicted ¹³C NMR & DEPT Data (in DMSO-d₆, 101 MHz)

Position (Label)Predicted Shift (ppm)DEPT-135 PhaseAssignment
C-d~173N/ACarboxylic Acid (C=O)
C-6~169N/ALactam (C=O)
C-e~48PositiveIsopropyl (-CH)
C-2~45NegativePiperidine (-NCH₂)
C-3~40PositivePiperidine (-CHCOOH)
C-4, C-5~20 - 30NegativePiperidine (-CH₂CH₂-)
C-f~20PositiveIsopropyl (-CH₃)

Rationale: Carbonyl carbons (C-d, C-6) are the most deshielded. Carbons attached to nitrogen (C-e, C-2) are also shifted downfield. The remaining aliphatic carbons of the ring and isopropyl methyls appear in the upfield region.

2D NMR: Connecting the Dots

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out the connectivity within the piperidine ring and the isopropyl group.

  • Key Expected Correlations:

    • A strong cross-peak between the isopropyl CH (H-b) and the two methyls (H-c).

    • A chain of correlations connecting H-2 -> H-3 -> H-4 -> H-5, confirming the piperidine ring backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation). This is the primary tool for definitively assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.[5]

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment that connects the isolated spin systems identified by COSY. It reveals correlations between protons and carbons over 2-3 bonds.

// HMBC correlations "H(b) (on C(e))" -> C6 [label="3J"]; "H(b) (on C(e))" -> C2 [label="3J"]; "H(b) (on C(e))" -> "C(f) (CH3)" [label="2J"]; "H(c) (on C(f))" -> "C(e) (CH)" [label="2J"]; "H(c) (on C(f))" -> N1 [label="3J (connects isopropyl to ring)"]; "H3 (on C3)" -> C_carboxyl [label="2J (confirms acid position)"]; "H3 (on C3)" -> C5 [label="3J"]; "H2 (on C2)" -> C6 [label="3J (confirms lactam structure)"]; "H2 (on C2)" -> C4 [label="3J"]; }

Caption: Key HMBC correlations piecing together the molecular fragments.

  • Crucial HMBC Correlations for Proof of Structure:

    • Isopropyl CH₃ protons (H-c) to the Nitrogen-bearing carbon (C-e): This confirms the structure of the isopropyl group.

    • Isopropyl CH proton (H-b) to the ring carbons C-2 and C-6: This definitively links the isopropyl group to the nitrogen of the piperidine ring.

    • Ring proton H-3 to the carboxylic acid carbonyl (C-d): This unambiguously places the carboxylic acid at the C-3 position.

    • Ring protons H-2 to the lactam carbonyl (C-6): This confirms the lactam structure and the connectivity of the N-C2 bond.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for molecules with exchangeable protons like carboxylic acids) in a 5 mm NMR tube.

  • 1D Spectra: Acquire ¹H, ¹³C, DEPT-135, and DEPT-90 spectra. Ensure sufficient scans for good signal-to-noise on the ¹³C spectrum.

  • 2D Spectra: Acquire gradient-selected (gs) COSY, HSQC, and HMBC experiments. Standard parameter sets are often sufficient, but optimization of the HMBC experiment for an expected long-range coupling constant of ~8 Hz is beneficial.

Chapter 5: X-ray Crystallography - The Final Verdict

While the suite of spectroscopic techniques described provides an exceptionally strong and self-consistent structural proof, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[6][7] It provides a precise 3D map of electron density, revealing exact bond lengths, bond angles, and the relative stereochemistry at the chiral center (C-3).

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of 1-isopropyl-6-oxopiperidine-3-carboxylic acid is not a linear process but a cycle of hypothesis and validation. The initial DBE calculation sets the boundaries. HRMS provides the exact elemental formula. IR spectroscopy confirms the presence of the required functional groups with their characteristic carbonyl signatures. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete assembly of the molecular puzzle, piece by piece. Each HMBC correlation that connects two fragments, each COSY cross-peak that walks along the piperidine backbone, serves as an internal validation of the proposed structure. While X-ray crystallography provides the ultimate confirmation, a rigorously executed and interpreted set of spectroscopic experiments can establish the structure with an exceptionally high degree of confidence, empowering researchers to proceed with their work, secure in their knowledge of the molecule in hand.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Allouchi, H. et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • Jakubke, H.-D. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from a general search on IR spectroscopy of carbonyl compounds.
  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from a search on mass spectrometry of cyclic amides.
  • Katritzky, A. R. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. HETEROCYCLES, Vol. 75, No. 2.
  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (1998). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Main correlations in the isopropyl moiety. Key to the figure: COSY HSQC HMBC.
  • PubChemLite. (n.d.). 6-oxopiperidine-3-carboxylic acid (C6H9NO3). Université du Luxembourg. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Lumen Learning. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from a search on IR spectroscopy of ketones.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • ResearchGate. (2018). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • American Chemical Society. (n.d.). Cyclization and Rearrangement Reactions of an Fragment Ions of Protonated Peptides. Journal of the American Chemical Society.
  • Google Patents. (n.d.). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ).
  • International Union of Crystallography. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl.
  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
  • PubChemLite. (n.d.). 1-methyl-6-oxopiperidine-3-carboxylic acid (C7H11NO3). Université du Luxembourg. Retrieved from [Link]

  • SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from a search on combined NMR spectroscopy.

Sources

Exploratory

1-Isopropyl-6-oxopiperidine-3-carboxylic acid chemical properties

An In-depth Technical Guide to 1-Isopropyl-6-oxopiperidine-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of 1-Isopropyl-6-oxopiper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, a substituted piperidone derivative of significant interest in medicinal chemistry and synthetic research. The piperidine ring is a privileged scaffold in numerous pharmaceuticals, and its functionalization with both a sterically influential N-isopropyl group and a reactive carboxylic acid moiety makes this compound a versatile building block for novel chemical entities. This guide synthesizes available data on its physicochemical properties, proposes a logical synthetic pathway, discusses its analytical characterization, explores its chemical reactivity, and outlines its potential applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's core chemical attributes and strategic value.

Molecular Identity and Physicochemical Properties

1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a six-membered lactam (a cyclic amide) core. The structure is characterized by an isopropyl group attached to the nitrogen atom, a ketone at the C6 position, and a carboxylic acid at the C3 position. The presence of a chiral center at the C3 position means the molecule can exist as enantiomers.

Chemical Structure

The structural arrangement of the molecule is critical to its chemical behavior, influencing its reactivity, stereochemistry, and potential for intermolecular interactions.

Caption: 2D Structure of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid.

Physicochemical Data

While specific experimental data for this exact molecule is not extensively published, its properties can be reliably estimated through computational analysis and comparison with closely related analogs, such as 6-oxo-1-propylpiperidine-3-carboxylic acid and methyl 6-oxopiperidine-3-carboxylate.[1][2] These computed values are invaluable for predicting solubility, membrane permeability, and metabolic stability in early-stage drug development.

PropertyPredicted ValueSource Context
Molecular Formula C₉H₁₅NO₃Based on structure
Molecular Weight 185.22 g/mol [2]
XLogP3 ~0.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2Derived from structure
Topological Polar Surface Area 57.6 Ų[2]
Complexity 215[2]

Synthesis and Stereochemical Considerations

A definitive, optimized synthesis for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is not publicly documented. However, a plausible and efficient synthetic strategy can be designed based on established methodologies for constructing substituted piperidine rings.[3] A logical approach involves a multi-step sequence beginning with readily available starting materials.

Proposed Synthetic Workflow

The causality behind this proposed pathway lies in the strategic formation of the key carbon-carbon and carbon-nitrogen bonds required for the heterocyclic core. A Dieckmann condensation or a related intramolecular cyclization is a classic and reliable method for forming six-membered rings.

G A Diethyl Acrylate + Isopropylamine B Michael Addition A->B C Intermediate A: Diethyl 3-(isopropylamino)propanoate B->C D Acylation with Ethyl Malonyl Chloride C->D E Intermediate B: N-acylated Diester D->E F Intramolecular Cyclization (Dieckmann Condensation) E->F G Intermediate C: β-keto ester piperidone F->G H Hydrolysis & Decarboxylation (e.g., aq. HCl, heat) G->H I Final Product: 1-Isopropyl-6-oxopiperidine-3-carboxylic acid H->I

Caption: Proposed synthetic workflow for the target compound.

Experimental Rationale:

  • Michael Addition: This step efficiently forms the initial C-N bond and the carbon backbone. Isopropylamine is chosen for its nucleophilicity and to install the required N-substituent.

  • Acylation: Reaction with an acylating agent like ethyl malonyl chloride extends the carbon chain, positioning the ester groups for the key cyclization step.

  • Dieckmann Condensation: This base-catalyzed intramolecular reaction is a field-proven method for forming the 6-membered ring, driven by the formation of a stable enolate intermediate. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical to prevent side reactions.

  • Hydrolysis and Decarboxylation: The final step uses acidic conditions to hydrolyze both the ester on the ring and the remaining ester from the malonate unit, followed by heat-induced decarboxylation to yield the target carboxylic acid. Using acid ensures the lactam ring remains stable while achieving the desired transformation.

Stereochemistry

The C3 carbon is a stereocenter. The proposed synthesis, without the use of chiral auxiliaries or catalysts, would result in a racemic mixture of (R)- and (S)-enantiomers. For applications in drug development, where single enantiomers are typically required, a subsequent resolution step would be necessary. This is commonly achieved via:

  • Chiral High-Performance Liquid Chromatography (HPLC): As demonstrated in the separation of similar diastereomeric piperidines.

  • Diastereomeric Salt Formation: Reacting the racemic acid with a chiral base to form diastereomeric salts that can be separated by crystallization.

Analytical and Spectroscopic Profile

The structural identity and purity of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid would be confirmed using a standard suite of analytical techniques. The expected spectral features can be predicted based on data from analogous structures.[4]

  • ¹H NMR: The spectrum would show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH proton). The piperidine ring protons would appear as complex multiplets in the aliphatic region. The proton on the C3 carbon, alpha to the carbonyl, would likely be a distinct multiplet. The carboxylic acid proton would be a broad singlet, typically downfield.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals. Key signals would include two carbonyl carbons (one for the lactam and one for the carboxylic acid, at ~170-180 ppm), the CH carbon of the isopropyl group, and the six carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 186.11. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of its functional groups:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

    • A strong C=O stretch from the lactam amide (~1650-1680 cm⁻¹).

Chemical Reactivity and Derivatization Potential

The molecule's bifunctional nature—containing both a stable lactam and a reactive carboxylic acid—makes it a valuable synthetic intermediate.

Key Reactions

The carboxylic acid is the primary site for synthetic modification. It can undergo a wide range of transformations to build molecular complexity, which is a cornerstone of creating compound libraries for drug screening.

G cluster_reactions Derivatization Pathways A 1-Isopropyl-6-oxopiperidine- 3-carboxylic acid B Esterification (e.g., MeOH, H+) A->B D Amide Coupling (e.g., R-NH2, EDC/HOBt) A->D F Reduction (e.g., LiAlH4) A->F C Methyl Ester Derivative B->C E Amide Library D->E G Primary Alcohol Derivative F->G

Caption: Potential derivatization pathways from the carboxylic acid.

  • Amide Bond Formation: This is arguably the most important reaction for medicinal chemistry. Coupling the carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents (like EDC, HOBt) can generate large libraries of drug-like molecules.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) yields esters, which can serve as prodrugs or intermediates for further reactions.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, providing another point for synthetic diversification. The lactam may also be susceptible to reduction under these conditions.

The lactam amide is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The N-isopropyl group provides steric hindrance, enhancing the stability of the lactam ring compared to N-unsubstituted analogs.

Applications in Drug Discovery and Development

The true value of this molecule lies in its potential as a scaffold for creating new therapeutic agents.[5]

  • Scaffold for Focused Libraries: The rigid piperidine ring pre-organizes the substituents in a defined three-dimensional space. This conformational constraint is highly desirable in drug design as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is a key pharmacophore in many drugs, often acting as a hydrogen bond donor and acceptor to interact with amino acid residues in a protein's active site.[5] This molecule allows for the exploration of this critical interaction space.

  • CNS-Active Agents: The piperidine nucleus is a common feature in drugs that target the central nervous system (CNS). While the carboxylic acid may limit blood-brain barrier penetration, its conversion to less polar derivatives (esters, amides) could yield CNS-active compounds.[3]

  • Enzyme Inhibitors: Carboxylic acid-containing molecules are frequently developed as inhibitors for enzymes like proteases, kinases, and metabolic enzymes.[6] This scaffold could be used to design novel inhibitors for a variety of disease targets.

Safety, Handling, and Storage

While no specific toxicology data exists for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, prudent laboratory practices are essential. Safety recommendations can be inferred from data on structurally related compounds, such as methyl 6-oxopiperidine-3-carboxylate, which is classified as a skin, eye, and respiratory irritant.[1]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

References

  • PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

  • MOLBASE. (n.d.). 3-(4-amino-3-cyano-phenyl)-propionic acid methyl ester|160133-25-5. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxo-1-propylpiperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of (S)-The preparation method of 3 piperidine carboxylic acids.
  • Kiricojevic, V., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet: SoluPrep. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Squaryl molecular metaphors - application to rational drug design and imaging agents. Retrieved from [Link]

  • Google Patents. (n.d.). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • National Institutes of Health. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Probing the reactivity of o-phthalaldehydic acid/methyl ester: synthesis of N-isoindolinones and 3-arylaminophthalides. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-oxopiperidine-3-carboxylic acid (C6H9NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-6-oxopiperidine-3-carboxylic acid (C7H11NO3). Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Green is the new black – a review of technologies for carboxylic acid recovery from black liquor. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Isopropyl-6-oxopiperidine-3-carboxylic acid (CAS 915922-33-7)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, a substituted piperidine derivative with potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. Drawing upon data from chemical suppliers and analogous structures in scientific literature, this document details its physicochemical properties, proposes a viable synthetic route, predicts its spectral characteristics, and discusses its potential biological significance.

Chemical Identity and Physicochemical Properties

1-Isopropyl-6-oxopiperidine-3-carboxylic acid, with the CAS number 915922-33-7, is a heterocyclic organic compound. Its core structure consists of a piperidine ring functionalized with an isopropyl group on the nitrogen atom, a carbonyl group at the 6-position (forming a lactam), and a carboxylic acid at the 3-position.

Table 1: Physicochemical Properties of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

PropertyValueSource
CAS Number 915922-33-7ChemScene[1], AngeneChemical
Molecular Formula C₉H₁₅NO₃ChemScene[1], AngeneChemical
Molecular Weight 185.22 g/mol ChemScene[1], AngeneChemical
IUPAC Name 1-isopropyl-6-oxopiperidine-3-carboxylic acidChemScene[1]
Synonyms 6-Oxo-1-(propan-2-yl)piperidine-3-carboxylic acidChemScene[1]
SMILES CC(C)N1CC(CCC1=O)C(=O)OChemScene[1]
XLogP3 0.1AngeneChemical
Hydrogen Bond Donor Count 1AngeneChemical
Hydrogen Bond Acceptor Count 3AngeneChemical
Rotatable Bond Count 2AngeneChemical
Topological Polar Surface Area 57.6 ŲAngeneChemical
Purity Typically ≥95%ChemScene[1]
Storage Conditions Sealed in a dry environment at 2-8°CChemScene[1]

Proposed Synthesis Pathway

A logical precursor would be 6-oxopiperidine-3-carboxylic acid or its ester derivative. The N-isopropylation could be achieved via reductive amination or direct alkylation.

Synthesis_Pathway Precursor 6-Oxopiperidine-3-carboxylic acid ethyl ester Intermediate Ethyl 1-isopropyl-6-oxopiperidine -3-carboxylate Precursor->Intermediate Isopropyl iodide, K₂CO₃, Acetone, Reflux Product 1-Isopropyl-6-oxopiperidine -3-carboxylic acid (CAS 915922-33-7) Intermediate->Product LiOH, THF/H₂O, Room Temperature

Caption: Proposed two-step synthesis of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid.

Experimental Protocol: A Hypothetical Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1-isopropyl-6-oxopiperidine-3-carboxylate

  • To a solution of ethyl 6-oxopiperidine-3-carboxylate (1 equivalent) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents) and isopropyl iodide (1.5 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield ethyl 1-isopropyl-6-oxopiperidine-3-carboxylate.

Step 2: Hydrolysis to 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

  • Dissolve the purified ethyl 1-isopropyl-6-oxopiperidine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2 equivalents) to the solution and stir at room temperature for 4-8 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

This proposed synthesis is based on standard procedures for N-alkylation and ester hydrolysis, which are well-documented in organic synthesis literature.

Predicted Spectroscopic Characterization

Direct spectroscopic data for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is not widely published. However, based on its structure and data from analogous compounds, such as cis/trans-1-Isopropyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, we can predict its characteristic spectral features[2].

¹H NMR Spectroscopy (Predicted)
  • ~12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • ~4.0-4.5 ppm (septet, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

  • ~3.0-3.5 ppm (m, 2H): Methylene protons adjacent to the nitrogen (-NCH₂-).

  • ~2.5-2.8 ppm (m, 1H): Methine proton at the 3-position (-CH(COOH)-).

  • ~2.2-2.4 ppm (m, 2H): Methylene protons at the 5-position (-CH₂-).

  • ~1.8-2.1 ppm (m, 2H): Methylene protons at the 4-position (-CH₂-).

  • ~1.1-1.3 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).

¹³C NMR Spectroscopy (Predicted)
  • ~173-176 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~169-172 ppm: Lactam carbonyl carbon (-C=O).

  • ~45-50 ppm: Methine carbon of the isopropyl group (-CH(CH₃)₂).

  • ~45-50 ppm: Methylene carbon adjacent to nitrogen (-NCH₂-).

  • ~40-45 ppm: Methine carbon at the 3-position (-CH(COOH)-).

  • ~30-35 ppm: Methylene carbon at the 5-position (-CH₂-).

  • ~20-25 ppm: Methylene carbon at the 4-position (-CH₂-).

  • ~18-22 ppm: Methyl carbons of the isopropyl group (-CH(CH₃)₂).

Infrared (IR) Spectroscopy (Predicted)
  • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[3][4]

  • ~2970 cm⁻¹: C-H stretch of the alkyl groups.

  • ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[4]

  • ~1640-1660 cm⁻¹ (strong): C=O stretch of the lactam.

  • ~1200-1300 cm⁻¹: C-O stretch of the carboxylic acid.

Potential Biological Activity and Applications in Drug Development

While there is no specific biological data for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substituted piperidines are known to exhibit a wide range of biological activities.

  • Neurological Disorders: The parent compound, (3S)-6-Oxopiperidine-3-carboxylic acid, has been investigated as a potential inhibitor of acetylcholinesterase, an enzyme implicated in Alzheimer's disease[1]. The introduction of an N-isopropyl group could modulate this activity, as well as influence properties like blood-brain barrier permeability.

  • GABA Uptake Inhibition: N-substituted piperidine-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of GABA uptake, suggesting potential applications in treating neurological disorders such as epilepsy[5].

  • Antimicrobial and Antioxidant Activities: Various piperidine derivatives have demonstrated antimicrobial and antioxidant properties, indicating a potential for developing new therapeutic agents in these areas[6].

  • Analgesic and Anti-inflammatory Properties: The piperidine core is present in many analgesic drugs. Research into novel piperidine derivatives often explores their potential as new pain management therapies.

The specific combination of the N-isopropyl group, the 6-oxo lactam, and the 3-carboxylic acid moiety in the target molecule presents a unique chemical entity that warrants further investigation to elucidate its specific biological profile.

Potential_Applications Core 1-Isopropyl-6-oxopiperidine -3-carboxylic acid App1 Neurological Disorders (e.g., Alzheimer's, Epilepsy) Core->App1 App2 Antimicrobial Agent Core->App2 App3 Antioxidant Core->App3 App4 Analgesic & Anti-inflammatory Core->App4 App5 Plant Health Improvement (Analogues) Core->App5

Caption: Potential therapeutic areas for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid and its analogues.

Safety and Handling

Specific safety and handling data for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is not extensively documented. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a compound of interest for researchers in medicinal chemistry and drug discovery. While detailed published data is sparse, its structural features suggest potential for a range of biological activities. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and predicted analytical data to support further research and development efforts. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents.

References

  • European Patent Office. EP3597042A2 - Methods and compositions for improving plant health and/or yield.
  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 568114, Methyl 6-oxopiperidine-3-carboxylate. [Link]

  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

  • AngeneChemical. 1-ISOPROPYL-6-OXOPIPERIDINE-3-CARBOXYLIC ACID|915922-33-7. [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • ChemBuyersGuide.com, Inc. ChemBridge Corporation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44827689, 6-Oxo-1-propylpiperidine-3-carboxylic acid. [Link]

  • Academic Journals. Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • ResearchGate. (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • Chem-Impex. 1-Z-Piperidine-3-carboxylic acid. [Link]

  • PubMed. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

Sources

Exploratory

Physical and chemical properties of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a ubiquitous heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals. Its conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. When combined with a carboxylic acid function, the resulting molecule gains a critical handle for modulating physicochemical properties such as solubility and for engaging in crucial hydrogen bonding interactions with biological targets. The further incorporation of an N-isopropyl group and a lactam carbonyl, as in 1-isopropyl-6-oxopiperidine-3-carboxylic acid, introduces a unique combination of steric and electronic features. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for researchers in drug development and organic synthesis. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide will leverage data from closely related analogs and computational predictions to provide a robust profile.

The carboxylic acid group is a key pharmacophore in numerous commercially successful drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), statins, and β-lactam antibiotics.[1] Its ability to form strong hydrogen bonds is crucial for molecular recognition at receptor sites.[1] The piperidine core itself is a key intermediate in the synthesis of a new generation of highly active narcotic analgesics. The unique chemical behavior of such heterocyclic compounds, including their stability and diverse functionality, makes them invaluable in the development of new therapeutic agents.[2]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, we can predict its key properties based on its structure and by comparison with closely related analogs.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. These values are calculated based on its chemical structure and by referencing data from similar compounds found in chemical databases.

PropertyPredicted ValueReference Analogues
Molecular Formula C9H15NO3N/A
Molecular Weight 185.22 g/mol N/A
Physical Form SolidBased on 1-Ethyl-6-oxopiperidine-3-carboxylic acid
Melting Point Not available (expected to be a crystalline solid)N/A
Boiling Point Not availableN/A
XLogP3 ~0.3 - 0.86-Oxo-1-propylpiperidine-3-carboxylic acid (0.2)[3], 1-benzyl-6-oxopiperidine-3-carboxylic acid (0.8)
Hydrogen Bond Donor Count 16-Oxo-1-propylpiperidine-3-carboxylic acid (1)[3]
Hydrogen Bond Acceptor Count 36-Oxo-1-propylpiperidine-3-carboxylic acid (3)[3]
Topological Polar Surface Area 57.6 Ų6-Oxo-1-propylpiperidine-3-carboxylic acid (57.6 Ų)[3]
pKa Not available (expected to be in the range of 4-5 for the carboxylic acid)General pKa for carboxylic acids

Note: The predicted values should be confirmed by experimental data.

Structural Representation

Caption: 2D structure of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid.

Synthesis and Reactivity

The synthesis of N-substituted piperidones is a well-established area of organic chemistry. A plausible and efficient route to 1-Isopropyl-6-oxopiperidine-3-carboxylic acid can be envisioned starting from commercially available materials.

Proposed Synthetic Pathway

A logical approach would involve the Michael addition of isopropylamine to a suitable glutaconic acid diester, followed by Dieckmann condensation to form the piperidone ring, and subsequent hydrolysis and decarboxylation.

synthesis reagent1 Diethyl glutaconate intermediate1 Michael Adduct reagent1->intermediate1 reagent2 Isopropylamine reagent2->intermediate1 intermediate2 Cyclized Piperidone Ester intermediate1->intermediate2 Dieckmann Condensation reagent3 Base (e.g., NaOEt) reagent3->intermediate2 product 1-Isopropyl-6-oxopiperidine-3-carboxylic acid intermediate2->product Hydrolysis & Decarboxylation reagent4 Acid/Heat reagent4->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

Step 1: Michael Addition

  • To a solution of diethyl glutaconate (1.0 eq) in a suitable solvent such as ethanol, add isopropylamine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude Michael adduct.

Step 2: Dieckmann Condensation

  • Dissolve the crude adduct in a dry, inert solvent like toluene.

  • Add a strong base, such as sodium ethoxide (1.2 eq), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • After cooling, quench the reaction with a weak acid (e.g., acetic acid).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude cyclized piperidone ester.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the crude ester in an aqueous acidic solution (e.g., 6M HCl) for 8-12 hours.

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 1-Isopropyl-6-oxopiperidine-3-carboxylic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Analysis

The structural features of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid give rise to a predictable spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), as well as multiplets for the diastereotopic methylene protons of the piperidine ring and a signal for the methine proton at the C3 position. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (lactam and carboxylic acid), the methine and methyl carbons of the isopropyl group, and the carbons of the piperidine ring. The carbonyl carbon of the carboxylic acid is expected to be in the range of 170-180 ppm, while the lactam carbonyl will be slightly more upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[4] A strong carbonyl (C=O) stretching absorption for the carboxylic acid will appear around 1700-1725 cm⁻¹, and another strong carbonyl absorption for the lactam will be observed around 1640-1680 cm⁻¹.[5]

Mass Spectrometry

In a mass spectrum, the molecule is expected to show a molecular ion peak [M]+. A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group. The fragmentation of the piperidine ring can also lead to characteristic daughter ions.

Applications in Drug Development and Research

The 1-isopropyl-6-oxopiperidine-3-carboxylic acid scaffold holds significant potential in the development of novel therapeutic agents. The combination of a rigidified piperidine ring, a hydrogen-bonding carboxylic acid, and a lipophilic N-isopropyl group provides a versatile platform for targeting a range of biological systems.

Rationale for Use in Medicinal Chemistry
  • Scaffold for Library Synthesis: This molecule can serve as a key building block for the synthesis of diverse chemical libraries for high-throughput screening. The carboxylic acid provides a convenient point for derivatization.

  • Bioisosteric Replacement: The carboxylic acid moiety can act as a bioisostere for other acidic functional groups in known pharmacophores, potentially leading to improved pharmacokinetic properties.

  • Probing Receptor Binding Pockets: The defined stereochemistry and conformational rigidity of the piperidine ring allow for the precise positioning of functional groups to probe the binding pockets of enzymes and receptors.

Compounds with similar heterocyclic cores have shown a wide range of biological activities, including antimicrobial and anticancer properties.[2][6] The development of novel antimicrobial candidates is particularly critical in the face of increasing antimicrobial resistance.[6]

Conclusion

1-Isopropyl-6-oxopiperidine-3-carboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and organic synthesis. This technical guide, by consolidating predicted data and information from related structures, provides a foundational understanding of its physicochemical properties, a plausible synthetic strategy, and an expected spectroscopic profile. As with any novel compound, the experimental validation of these properties is a crucial next step for any research program aiming to utilize this versatile scaffold.

References

  • Al-Qurainy, F., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]

  • PubChem. 6-Oxo-1-propylpiperidine-3-carboxylic acid. [Link]

  • PubChem. Methyl 6-oxopiperidine-3-carboxylate. [Link]

  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Kitson, S. L. (2014). Squaryl molecular metaphors - application to rational drug design and imaging agents. Mini reviews in medicinal chemistry, 14(1), 49–61. [Link]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Google Patents. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • University of Calgary. IR: carboxylic acids. [Link]

  • Al-Qurainy, F., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • PubChem. 2-(3-Chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid. [Link]

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • PubChemLite. 6-oxopiperidine-3-carboxylic acid (C6H9NO3). [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylate. [Link]

Sources

Foundational

A Technical Guide to the IUPAC Nomenclature of Substituted Heterocyclic Compounds: The Case of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides an in-depth analysis of the IUPAC naming conventions for complex heterocyclic molecules, using 1-isopropyl-6-oxop...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides an in-depth analysis of the IUPAC naming conventions for complex heterocyclic molecules, using 1-isopropyl-6-oxopiperidine-3-carboxylic acid as a central example. It is designed to elucidate the logic behind the systematic naming process, ensuring clarity and reproducibility in chemical communication.

Introduction: The Imperative for Precision in Chemical Nomenclature

In the fields of medicinal chemistry and drug development, the unambiguous identification of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized framework for naming chemical compounds, which allows for the precise reconstruction of a molecule's structure from its name. This guide will deconstruct the IUPAC name "1-isopropyl-6-oxopiperidine-3-carboxylic acid" to illustrate the application of these rules to a substituted heterocyclic system.

Part 1: Structural Deconstruction and Functional Group Prioritization

The foundation of IUPAC nomenclature lies in identifying the principal functional group and the parent scaffold of the molecule. In the case of 1-isopropyl-6-oxopiperidine-3-carboxylic acid, the molecule is comprised of several key features:

  • A Carboxylic Acid: This is the highest-priority functional group in this molecule, and as such, it will form the suffix of the IUPAC name.

  • A Piperidine Ring: This six-membered saturated heterocycle containing one nitrogen atom serves as the parent ring system.

  • An Oxo Group: A ketone functional group is present on the piperidine ring.

  • An Isopropyl Group: This alkyl substituent is attached to the nitrogen atom of the piperidine ring.

The systematic naming process requires a hierarchical approach to numbering the parent ring and identifying the positions of all substituents.

Part 2: Systematic Elucidation of the IUPAC Name

Step 1: Identification of the Parent Heterocycle

The core of the molecule is a piperidine ring. The presence of a ketone group transforms it into a piperidinone. When a carboxylic acid is also present, the piperidine ring is treated as the parent hydride.

Step 2: Locating the Principal Functional Group and Numbering the Ring

According to IUPAC rules, the numbering of the heterocyclic ring begins at the heteroatom, in this case, the nitrogen atom, which is assigned position 1. The numbering then proceeds around the ring in a manner that gives the lowest possible locants to the principal functional groups. The carboxylic acid group is the principal functional group and is located at position 3.

Step 3: Identifying and Locating Substituents

With the numbering established, the remaining functional groups are treated as substituents and are listed in alphabetical order.

  • Isopropyl Group: This group is attached to the nitrogen at position 1. In IUPAC nomenclature, the substituent on the nitrogen of a heterocycle is designated with the locant "1-".

  • Oxo Group: The ketone group is located at position 6 of the piperidine ring and is denoted by the prefix "oxo-".

Step 4: Assembling the Full IUPAC Name

Combining these elements in the prescribed order—substituents in alphabetical order, followed by the parent ring, and ending with the principal functional group—yields the final IUPAC name. PubChem entries for structurally similar compounds, such as 6-oxo-1-propylpiperidine-3-carboxylic acid[1], 1-benzyl-6-oxopiperidine-3-carboxylic acid[2], and 1-ethyl-6-oxopiperidine-3-carboxylic acid[3], confirm this naming convention.

The final, systematically derived IUPAC name is 1-isopropyl-6-oxopiperidine-3-carboxylic acid .

Experimental Protocol: A Guide to Systematic IUPAC Naming

The following protocol outlines a reproducible workflow for determining the IUPAC name of a substituted heterocyclic compound.

Objective: To systematically determine the correct IUPAC name for a given chemical structure.

Materials:

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch)

  • Access to chemical databases (e.g., PubChem, SciFinder) for verification

  • IUPAC Nomenclature of Organic Chemistry ("Blue Book")

Procedure:

  • Structure Identification: Accurately draw the chemical structure of the molecule .

  • Functional Group Analysis:

    • Identify all functional groups present in the molecule.

    • Determine the principal functional group based on IUPAC priority rules.

  • Parent Scaffold Identification:

    • Identify the parent heterocyclic ring system.

    • If the ring contains a ketone, it may be named as a "-one" derivative of the parent hydride.

  • Ring Numbering:

    • Assign position 1 to the heteroatom.

    • Number the ring to give the lowest possible locants to the principal functional group(s).

  • Substituent Identification and Location:

    • Identify all substituents attached to the parent ring.

    • Assign locants to each substituent based on the established ring numbering.

  • Name Assembly:

    • Arrange the substituent names in alphabetical order, each preceded by its locant.

    • Combine the substituent names with the name of the parent ring.

    • Append the suffix for the principal functional group.

Visualization of the Naming Logic

The following diagram illustrates the structural components and numbering of 1-isopropyl-6-oxopiperidine-3-carboxylic acid.

IUPAC_Naming_Workflow cluster_Molecule 1-Isopropyl-6-oxopiperidine-3-carboxylic acid cluster_Logic IUPAC Naming Logic Molecule C9H15NO3 Parent Piperidine Ring Molecule->Parent is based on FuncGroup1 Carboxylic Acid (Principal Group) Molecule->FuncGroup1 contains Substituent1 Isopropyl Group Molecule->Substituent1 contains Substituent2 Oxo Group Molecule->Substituent2 contains Step1 1. Identify Parent: Piperidine Step2 2. Numbering: N=1 Step1->Step2 Step3 3. Locate Principal Group: 3-Carboxylic Acid Step2->Step3 Step4 4. Locate Substituents: 1-Isopropyl, 6-Oxo Step3->Step4 Step5 5. Assemble Name: Alphabetical Order Step4->Step5 FinalName 1-Isopropyl-6-oxopiperidine-3-carboxylic acid Step5->FinalName

Caption: Logical workflow for the IUPAC naming of the target molecule.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC9H15NO3-
Molecular Weight185.22 g/mol PubChem CID: 44827689[1]
XLogP3-AA0.2PubChem CID: 44827689[1]
Hydrogen Bond Donor Count1PubChem CID: 44827689[1]
Hydrogen Bond Acceptor Count3PubChem CID: 44827689[1]
Rotatable Bond Count2-

Conclusion

The systematic application of IUPAC nomenclature rules is essential for clear and accurate communication in the chemical sciences. By deconstructing the name 1-isopropyl-6-oxopiperidine-3-carboxylic acid, this guide has demonstrated the logical, step-by-step process of naming a complex substituted heterocyclic compound. Adherence to these principles ensures that a chemical name corresponds to a single, unique molecular structure, thereby upholding the integrity of scientific research and development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 568114, Methyl 6-oxopiperidine-3-carboxylate." PubChem, [Link]. Accessed 26 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44827689, 6-Oxo-1-propylpiperidine-3-carboxylic acid." PubChem, [Link]. Accessed 26 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10353926, 1-benzyl-6-oxopiperidine-3-carboxylic acid." PubChem, [Link]. Accessed 26 January 2026.

  • The Royal Society of Chemistry. "Supporting information for - The Royal Society of Chemistry." The Royal Society of Chemistry, [Link]. Accessed 26 January 2026.

  • Google Patents. "CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • PrepChem.com. "Synthesis of 4-isopropylcyclohexane carboxylic acid." PrepChem.com, [Link]. Accessed 26 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3776, Isopropanol." PubChem, [Link]. Accessed 26 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44827688, 1-ethyl-6-oxopiperidine-3-carboxylic acid." PubChem, [Link]. Accessed 26 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53857154, 1-Methyl-6-oxopiperidine-2-carboxylic acid." PubChem, [Link]. Accessed 26 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22566435, 6-Oxopiperidine-2-carboxylate." PubChem, [Link]. Accessed 26 January 2026.

  • BU CyberSec Lab. "(3S)-1-Methyl-6-oxopiperidine-3-carboxylic acid." BU CyberSec Lab, [Link]. Accessed 26 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53216903, Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate." PubChem, [Link]. Accessed 26 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5363138, Npc194396." PubChem, [Link]. Accessed 26 January 2026.

Sources

Exploratory

1-Isopropyl-6-oxopiperidine-3-carboxylic acid SMILES string

An In-depth Technical Guide to 1-Isopropyl-6-oxopiperidine-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-Isopropyl-6-oxopiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, a heterocyclic compound featuring a lactam-constrained piperidine scaffold. While specific literature on this exact N-isopropyl derivative is sparse, this document synthesizes information from closely related analogues to present its core characteristics, a plausible synthetic pathway, robust analytical methodologies, and its potential significance in medicinal chemistry. The piperidine ring is a privileged scaffold in drug discovery, and the carboxylic acid moiety serves as a critical pharmacophore for interacting with biological targets.[1] This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and actionable protocols for the synthesis, characterization, and potential application of this compound and its derivatives.

Molecular Identity and Physicochemical Properties

1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a derivative of piperidine, a foundational heterocyclic motif in organic and medicinal chemistry. The structure incorporates a δ-valerolactam, a carboxylic acid at the 3-position, and an isopropyl group on the ring nitrogen.

  • IUPAC Name: 1-isopropyl-6-oxopiperidine-3-carboxylic acid

  • Molecular Formula: C₉H₁₅NO₃

  • Canonical SMILES String: CC(C)N1CC(C(=O)O)CCC1=O

  • InChI Key: Based on its structure, a unique InChI key would be generated upon synthesis and registration in chemical databases.

  • CAS Number: Not currently assigned.

Computed Physicochemical Properties

The following properties are calculated based on the chemical structure and are benchmarked against similar N-substituted 6-oxopiperidine-3-carboxylic acids, such as the N-propyl and N-methyl analogues.[2][3]

PropertyValueSource
Molecular Weight 185.22 g/mol Computed[2]
XLogP3-AA ~0.2 - 0.5Estimated based on analogues[2]
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 3Computed
Rotatable Bond Count 2Computed
Topological Polar Surface Area 57.6 ŲEstimated based on analogues[2]
Formal Charge 0Computed
Complexity ~215Estimated based on analogues[2]

Synthesis and Derivatization Strategies

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available methyl 6-oxopiperidine-3-carboxylate, which serves as the core scaffold.[6] The secondary amine of the lactam is then alkylated using 2-iodopropane, and the final step is the saponification of the methyl ester to yield the target carboxylic acid.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Methyl 6-oxopiperidine-3-carboxylate (Starting Material) B Methyl 1-isopropyl-6-oxopiperidine-3-carboxylate (Intermediate) A->B  2-Iodopropane, K₂CO₃  DMF, 60 °C, 12h C Methyl 1-isopropyl-6-oxopiperidine-3-carboxylate (Intermediate) D 1-Isopropyl-6-oxopiperidine-3-carboxylic acid (Final Product) C->D  1. LiOH, THF/H₂O  2. HCl (aq) to pH ~2

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-isopropyl-6-oxopiperidine-3-carboxylate

  • To a stirred solution of methyl 6-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq) at room temperature.

  • Add 2-iodopropane (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-alkylated intermediate.

Causality: Potassium carbonate is a mild base suitable for deprotonating the lactam nitrogen without promoting significant side reactions like ester hydrolysis. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. An excess of the alkylating agent and base is used to drive the reaction to completion.

Step 2: Synthesis of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

  • Dissolve the purified methyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir vigorously at room temperature for 3-5 hours.

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to a pH of approximately 2 by the slow addition of 1M hydrochloric acid (HCl). A white precipitate should form.

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final carboxylic acid product. Further purification can be achieved by recrystallization if necessary.[7][8]

Causality: Lithium hydroxide is a strong nucleophile for ester saponification. The final acidification step is crucial to protonate the carboxylate salt, rendering the final product neutral and less water-soluble, thus facilitating its extraction into an organic solvent.[7]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Expected Spectroscopic Data

The following table summarizes the expected spectral features for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, based on analyses of structurally similar molecules.[9]

TechniqueExpected Features
¹H NMR - Septet and doublet signals for the isopropyl group protons.\n- Multiple multiplets for the diastereotopic piperidine ring protons.\n- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Carbonyl signals for the lactam (~170-175 ppm) and carboxylic acid (>175 ppm).\n- Signals for the methine and methyl carbons of the isopropyl group.\n- Four distinct signals for the piperidine ring carbons.
FT-IR - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).\n- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).\n- C=O stretch from the lactam amide (~1640-1680 cm⁻¹).\n- C-N stretches.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 186.1125; [M+Na]⁺: 208.0944. Found values should be within ±5 ppm.
Analytical Workflow for Quality Control

A standardized workflow is necessary to ensure the purity and batch-to-batch consistency of the synthesized material. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity analysis.[10]

G A Synthesized Product B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B F Structure Verification (NMR, IR) A->F parallel analysis C HPLC Analysis (C18 column, H₂O/ACN gradient with 0.1% TFA, UV Detection) B->C D Purity Assessment (Integrate peak area at λ=210 nm) C->D E Identity Confirmation (LC-MS) C->E divert flow G Final QC Report (Purity >95%) D->G F->G

Caption: Standard analytical workflow for compound validation.

Protocol: HPLC Purity Assessment

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the relative peak area of the main product peak compared to the total area of all observed peaks.

Trustworthiness: This method is self-validating. The use of a C18 column provides robust separation for moderately polar compounds. A gradient elution ensures that both early and late-eluting impurities are captured. Detection at a low wavelength (210 nm) is chosen to detect the amide and carboxyl chromophores, ensuring most organic impurities are visible.

Relevance in Medicinal Chemistry and Drug Development

The Piperidine Scaffold

The piperidine nucleus is a cornerstone of modern drug design, appearing in a vast number of FDA-approved drugs. Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which is critical for selective interaction with biological targets.

Role of the Carboxylic Acid Group

The carboxylic acid functional group is a key pharmacophore in many drugs, valued for its ability to form strong hydrogen bonds and ionic interactions with amino acid residues (e.g., Lysine, Arginine) in receptor binding pockets.[1] It often serves as a bioisostere for other acidic groups like tetrazoles or sulfonamides.

Potential Therapeutic Applications

Given its structural motifs, 1-Isopropyl-6-oxopiperidine-3-carboxylic acid can be envisioned as a valuable scaffold or intermediate for developing novel therapeutics. The core structure is related to intermediates used in the synthesis of complex pharmaceutical agents.[4] Areas of potential interest include:

  • Enzyme Inhibitors: The constrained cyclic structure and the carboxylic acid "warhead" make it a candidate for designing inhibitors of enzymes like proteases or hydrolases.[11]

  • CNS Agents: Piperidine derivatives frequently exhibit activity in the central nervous system (CNS).

  • Antimicrobial Agents: The lactam structure is a feature of many antibiotics, and novel scaffolds are urgently needed to combat antimicrobial resistance.[12]

G cluster_0 Pharmacophore Model cluster_1 Receptor Site A H-Bond Acceptor (Lactam C=O) R2 Asn/Gln Residue (H-Bond) A->R2 H-Bond B H-Bond Donor/Acceptor Ionic Anchor (Carboxylic Acid) R1 Lys/Arg Residue (Ionic Interaction) B->R1 Ionic Bond C Hydrophobic Pocket (Isopropyl Group) R3 Leu/Val Pocket (Hydrophobic) C->R3 van der Waals D 3D Scaffold (Piperidine Ring) D->A D->B D->C

Caption: Conceptual pharmacophore model for the target compound.

Conclusion and Future Directions

1-Isopropyl-6-oxopiperidine-3-carboxylic acid represents a structurally interesting and synthetically accessible molecule. This guide has provided a foundational understanding of its properties, a detailed synthetic protocol based on established chemical principles, and a robust analytical framework for its characterization.

Future research should focus on the stereoselective synthesis of this compound, as chirality is often a critical determinant of biological activity. Furthermore, derivatization of the carboxylic acid moiety to form amides or esters could unlock new structure-activity relationships.[13] Ultimately, biological screening of this scaffold in relevant assays is the crucial next step to uncovering its potential as a lead compound in drug discovery programs.

References

  • Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114. PubChem. Available at: [Link]

  • 6-Oxo-1-propylpiperidine-3-carboxylic acid | C9H15NO3 | CID 44827689. PubChem. Available at: [Link]

  • Process for Preparation of Piperidine Carboxylic Acid. Google Patents (US20080269495A1).
  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • What are the detection methods for piperidine? Biosynce Blog. Available at: [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents (CN106831540A).
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. Available at: [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents (US20160251311A1).
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents (CN102174011A).
  • Squaryl molecular metaphors - application to rational drug design and imaging agents. Bentham Science. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health (PMC). Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health (PubMed). Available at: [Link]

  • 6-oxopiperidine-3-carboxylic acid (C6H9NO3). PubChemLite. Available at: [Link]

  • 1-methyl-6-oxopiperidine-3-carboxylic acid (C7H11NO3). PubChemLite. Available at: [Link]

  • 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid. PubChemLite. Available at: [Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. Available at: [Link]

Sources

Foundational

The Multifaceted Biological Landscape of Substituted Piperidine-3-Carboxylic Acids: A Technical Guide for Drug Discovery

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and ubiquitous s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and ubiquitous structural motifs in the realm of drug discovery and development.[1][2] Its prevalence in a vast array of clinically approved pharmaceuticals and bioactive natural products underscores its remarkable versatility and "drug-like" properties.[1][2] The inherent conformational flexibility of the piperidine scaffold, coupled with the basicity of the nitrogen atom, allows for a diverse range of substitutions that can be fine-tuned to modulate physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity.[2] This adaptability enables piperidine-containing molecules to effectively interact with a wide spectrum of biological targets, including enzymes, receptors, and ion channels, leading to a broad array of pharmacological activities.[1][2]

This in-depth technical guide focuses on a specific and highly promising class of piperidine derivatives: substituted piperidine-3-carboxylic acids. The presence of the carboxylic acid functionality at the 3-position introduces a key acidic center, which can participate in crucial interactions with biological targets, often mimicking endogenous ligands. By systematically exploring the impact of various substituents on the piperidine ring and the carboxylic acid group, researchers have unlocked a wealth of biological activities, paving the way for the development of novel therapeutic agents for a multitude of diseases.

This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the core biological activities of substituted piperidine-3-carboxylic acids, providing not just a list of their effects, but a deeper understanding of the underlying mechanisms and the critical structure-activity relationships that govern their potency and selectivity. We will explore detailed, field-proven experimental protocols for evaluating these activities, presented in a step-by-step format to ensure reproducibility. Furthermore, this guide will utilize visual aids, including tables for quantitative data comparison and Graphviz diagrams to illustrate key signaling pathways and experimental workflows, offering a holistic and actionable understanding of this important chemical scaffold.

I. Modulation of GABAergic Neurotransmission: The Role of Piperidine-3-Carboxylic Acids as GABA Reuptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[3] The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft via GABA transporters (GATs).[3] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism has been a key strategy in the development of anticonvulsant and anxiolytic drugs.[4][5] Substituted piperidine-3-carboxylic acids have emerged as a prominent class of GABA reuptake inhibitors, with the anticonvulsant drug Tiagabine serving as a prime example.[4][6]

A. Mechanism of Action and Structure-Activity Relationship (SAR)

The core structure of piperidine-3-carboxylic acid serves as a GABA mimetic, with the carboxylic acid group being essential for interaction with the GAT binding site.[7] The piperidine ring provides a scaffold for the attachment of lipophilic side chains that are crucial for potency and selectivity.

Key SAR Insights:

  • Lipophilic Side Chain: The presence of a bulky, lipophilic substituent on the piperidine nitrogen is critical for high-affinity binding to GAT-1.[7][8] In Tiagabine, this is a 4,4-bis(3-methyl-2-thienyl)-3-butenyl group.[4] Modifications to this side chain, such as altering the aromatic rings or the linker length, can significantly impact potency and selectivity for different GAT subtypes.[8]

  • Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is crucial. For Tiagabine, the (R)-enantiomer is the active isomer.[6]

  • Carboxylic Acid: The free carboxylic acid group is essential for activity, as its esterification leads to a significant loss of potency. This suggests a critical ionic interaction with a positively charged residue in the transporter's binding pocket.[7]

Compound/DerivativeModificationGAT-1 IC50 (nM)Reference
(R)-Tiagabine4,4-bis(3-methyl-2-thienyl)-3-butenyl at N166[4]
Nipecotic AcidUnsubstituted~10,000[9]
N-benzyl-piperidine-3-carboxylic acidBenzyl group at N1~1,000[7]
B. Experimental Protocol: In Vitro GABA Reuptake Assay Using Synaptosomes

This protocol describes a method to assess the inhibitory activity of test compounds on GABA reuptake in rat brain synaptosomes using radiolabeled [³H]GABA.

1. Preparation of Synaptosomes:

  • Euthanize adult rats according to approved institutional animal care and use committee protocols.

  • Rapidly dissect the cerebral cortex and homogenize in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at 15,000 x g for 20 minutes at 4°C to pellet the synaptosomes.[10]

  • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. GABA Reuptake Assay:

  • Pre-incubate synaptosome suspensions (approximately 0.5 mg protein/mL) at 37°C for 10 minutes.[11]

  • Add various concentrations of the test compound (dissolved in a suitable solvent, e.g., DMSO, with a final concentration not exceeding 0.1%) and incubate for an additional 10 minutes.

  • Initiate the uptake reaction by adding a mixture of [³H]GABA (final concentration ~50 nM) and unlabeled GABA (to achieve a desired final concentration, e.g., 1 µM).[11]

  • Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the percentage inhibition of GABA reuptake for each concentration of the test compound and determine the IC50 value.

II. Antagonism of the NMDA Receptor: A Target for Neuroprotection

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[12] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders, including stroke and neurodegenerative diseases.[2] Consequently, NMDA receptor antagonists have been investigated as potential neuroprotective agents. Several substituted piperidine-3-carboxylic acid derivatives have shown potent and selective NMDA receptor antagonist activity.[2]

A. Mechanism of Action and Structure-Activity Relationship (SAR)

Piperidine-3-carboxylic acid derivatives that act as NMDA receptor antagonists are typically competitive antagonists, binding to the glutamate recognition site on the receptor.

Key SAR Insights:

  • Acidic Group: A phosphonic acid or tetrazole group at the terminus of a side chain attached to the piperidine ring is often crucial for potent antagonism, mimicking the ω-carboxylate of glutamate.[2][5]

  • Piperidine Ring: The piperidine ring serves as a constrained scaffold, and its substitution pattern dictates potency and selectivity.

  • Stereochemistry: The stereochemistry of the substituents on the piperidine ring is critical for activity. For instance, in the potent antagonist LY235723, the (2R, 4S) absolute stereochemistry is essential for high affinity.[5]

CompoundKey Structural FeatureNMDA Receptor Affinity (IC50)Reference
LY235723(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid67 nM ([³H]CGS 19755 binding)[5]
LY233053Racemic mixture of LY235723 and its enantiomer107 nM ([³H]CGS 19755 binding)[2]
CGS 19755cis-4-(phosphonomethyl)piperidine-2-carboxylic acid95 nM ([³H]CPP binding)[13]
B. Experimental Protocol: Electrophysiological Evaluation in Xenopus oocytes

This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes to functionally characterize the antagonist activity of test compounds at NMDA receptors.[12][14]

1. Oocyte Preparation and Receptor Expression:

  • Surgically harvest oocytes from anesthetized female Xenopus laevis frogs.

  • Treat the oocytes with collagenase to defolliculate them.

  • Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

  • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

2. Two-Electrode Voltage-Clamp (TEVC) Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

  • Impale the oocyte with two microelectrodes, one for voltage sensing and the other for current injection.

  • Clamp the membrane potential at a holding potential of -70 mV.

  • Apply a supramaximal concentration of glutamate and glycine to elicit a maximal NMDA receptor-mediated current.

  • After establishing a stable baseline current, co-apply the test compound at various concentrations with the agonists.

  • Measure the reduction in the NMDA receptor-mediated current in the presence of the test compound.

  • Calculate the percentage inhibition for each concentration and determine the IC50 value.

III. Antimicrobial and Antifungal Activity: A New Frontier for Piperidine-3-Carboxylic Acids

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[15] Several studies have reported that derivatives of piperidine-3-carboxylic acid possess significant antibacterial and antifungal properties.[9][16]

A. Structure-Activity Relationship (SAR)

The antimicrobial activity of substituted piperidine-3-carboxylic acids is highly dependent on the nature and position of the substituents.

Key SAR Insights:

  • N-Substitution: The substituent on the piperidine nitrogen plays a crucial role. Often, the introduction of a sulfonyl group or other aromatic moieties enhances antimicrobial activity.[9]

  • Amide/Ester Linkage: Conversion of the carboxylic acid to an amide or ester can modulate the antimicrobial spectrum and potency.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is generally required for effective antimicrobial activity, allowing the compound to penetrate the microbial cell membrane.

Compound ClassTarget Organism(s)Reported Activity (e.g., MIC)Reference
Sulfonyl piperidine carboxamide derivativesGram-positive and Gram-negative bacteria, fungiModerate to good activity[9]
3,5-diamino-piperidine derivativesBacterial translation inhibitorsPotent antibacterial activity[15]
B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[17][18]

1. Preparation of Materials:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.[18]

2. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[18]

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[19]

IV. Emerging Therapeutic Applications: Cathepsin K and Soluble Epoxide Hydrolase Inhibition

Recent research has expanded the therapeutic potential of substituted piperidine-3-carboxylic acids to include the inhibition of enzymes such as Cathepsin K and soluble epoxide hydrolase (sEH).

A. Cathepsin K Inhibition for Osteoporosis

Cathepsin K is a cysteine protease that plays a critical role in bone resorption by degrading type I collagen.[20] Inhibition of Cathepsin K is a promising therapeutic strategy for osteoporosis and other bone-related disorders.[20] Piperidamide-3-carboxamide derivatives have been identified as potent Cathepsin K inhibitors.[6][21]

Key SAR Insights:

  • A series of novel piperidamide-3-carboxamide derivatives showed potent inhibition, with compound H-9 having an IC50 of 0.08 µM.[6]

  • Molecular docking studies revealed that these compounds form hydrogen bonds and hydrophobic interactions with key residues in the active site of Cathepsin K.[6]

B. Soluble Epoxide Hydrolase (sEH) Inhibition for Inflammation and Pain

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) to their less active diol counterparts.[22] Inhibition of sEH increases the levels of EETs, making it a promising target for the treatment of inflammatory diseases and neuropathic pain.[22][23] Piperidine-3-carboxylic acid derivatives have been explored as sEH inhibitors.[23]

Key SAR Insights:

  • Structure-based drug design has led to the identification of 3-carbamoyl piperidinyl derivatives as potent sEH inhibitors.[23]

  • The substitution pattern on the piperidine ring is crucial, with 3-substituted derivatives often showing better activity than 4-substituted ones.[24]

C. Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assays

1. Cathepsin K Inhibition Assay:

  • This assay utilizes a quenched fluorescent substrate that releases a fluorescent signal upon cleavage by Cathepsin K.[25][26]

  • In a microplate, combine recombinant human Cathepsin K enzyme with various concentrations of the test compound.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the percentage inhibition for each compound concentration and determine the IC50 value.[27]

2. Soluble Epoxide Hydrolase (sEH) Inhibition Assay:

  • This assay also employs a fluorogenic substrate that becomes fluorescent upon hydrolysis by sEH.[13][28]

  • In a microplate, incubate recombinant human sEH with different concentrations of the test compound.

  • Add the non-fluorescent sEH substrate to start the reaction.

  • Measure the resulting fluorescence using a fluorescence plate reader.

  • Determine the percentage inhibition and calculate the IC50 value for each test compound.

V. Visualizing the Science: Diagrams and Workflows

A. Signaling Pathway: NMDA Receptor Antagonism

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Influx Leads to Antagonist Piperidine-3-carboxylic Acid Derivative Antagonist->NMDA_R Blocks Binding GABA_Uptake_Workflow prep 1. Prepare Synaptosomes from Rat Brain Cortex preincubate 2. Pre-incubate Synaptosomes (37°C, 10 min) prep->preincubate add_compound 3. Add Test Compound (Various Concentrations) preincubate->add_compound add_gaba 4. Add [³H]GABA (Initiate Uptake) add_compound->add_gaba incubate 5. Incubate (37°C, 5-10 min) add_gaba->incubate terminate 6. Terminate Uptake (Rapid Filtration) incubate->terminate quantify 7. Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze 8. Calculate % Inhibition and IC50 quantify->analyze

Caption: Step-by-step workflow for the in vitro GABA reuptake assay.

VI. Conclusion: The Enduring Promise of Piperidine-3-Carboxylic Acids

The substituted piperidine-3-carboxylic acid scaffold represents a remarkably fertile ground for the discovery of novel therapeutic agents. Its ability to interact with a diverse array of biological targets, from neurotransmitter transporters and receptors to critical enzymes, highlights its significance in medicinal chemistry. This guide has provided a comprehensive overview of the key biological activities associated with this scaffold, delving into the nuances of their mechanisms of action and structure-activity relationships.

The detailed experimental protocols presented herein are intended to empower researchers to confidently and accurately evaluate the biological potential of their own novel piperidine-3-carboxylic acid derivatives. By understanding the causality behind experimental choices and adhering to self-validating methodologies, the scientific community can continue to unlock the full therapeutic potential of this privileged structural motif. The journey from a simple heterocyclic core to a life-changing therapeutic is a testament to the power of rational drug design, and substituted piperidine-3-carboxylic acids will undoubtedly continue to be a central player in this ongoing endeavor.

VII. References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe Source: STAR Protocols URL: [Link]

  • Title: Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: protocols.io URL: [Link]

  • Title: Tiagabine Source: Wikipedia URL: [Link]

  • Title: Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro Source: STAR Protocols URL: [Link]

  • Title: Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex Source: Mechanisms of Ageing and Development URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: Molecules URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchGate URL: [Link]

  • Title: High-throughput electrophysiology with Xenopus oocytes Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: Structure activity relationship of selective GABA uptake inhibitors Source: ResearchGate URL: [Link]

  • Title: Time course of [³H]GABA uptake by synaptosomes in control (1) and in... Source: ResearchGate URL: [Link]

  • Title: Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists Source: PubMed URL: [Link]

  • Title: Cathepsin K Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors Source: PubMed Central URL: [Link]

  • Title: 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action Source: PubMed URL: [Link]

  • Title: How-to guide: Minimum Inhibitory Concentration (MIC) Source: Emery Pharma URL: [Link]

  • Title: Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases Source: eScholarship.org URL: [Link]

  • Title: NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-enantiomer Source: PubMed URL: [Link]

  • Title: Optical Visualization of Cathepsin K Activity in Atherosclerosis With a Novel, Protease-Activatable Fluorescence Sensor Source: Circulation URL: [Link]

  • Title: ADVANCED METHODS IN ELECTROPHYSIOLOGY Source: IFSC/USP URL: [Link]

  • Title: Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics Source: PubMed Central URL: [Link]

  • Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: PubMed Central URL: [Link]

  • Title: Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes Source: PubMed URL: [Link]

  • Title: GABA Synthesis, Uptake and Release Source: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. URL: [Link]

  • Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies Source: Analytical Biochemistry URL: [Link]

  • Title: Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) Source: YouTube URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: PubMed Central URL: [Link]

  • Title: Design and Synthesis of Cathepsin-K-Activated Osteoadsorptive Fluorogenic Sentinel (OFS) Probes for Source: eScholarship.org URL: [Link]

  • Title: Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides Source: MDPI URL: [Link]

  • Title: Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[1][17]enzothiazine as orally-active adhesion molecule inhibitors Source: PubMed URL: [Link]

  • Title: USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY Source: PubMed Central URL: [Link]

  • Title: Time course of [³H]GABA uptake by synaptosomes in control (1) and in... Source: ResearchGate URL: [Link]

  • Title: Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of Source: Semantic Scholar URL: [Link]

  • Title: Advances in the discovery of cathepsin K inhibitors on bone resorption Source: PubMed Central URL: [Link]

  • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central URL: [Link]

  • Title: Reuptake of GABA Source: Reactome Pathway Database URL: [Link]

  • Title: Anti-NMDA Receptor Encephalitis Clinical Pathway – Inpatient Source: Children's Hospital of Philadelphia URL: [Link]

  • Title: Non-Invasive Optical Detection of Cathepsin K-Mediated Fluorescence Reveals Osteoclast Activity In Vitro and In Vivo Source: PLoS One URL: [Link]

  • Title: 13.5A: Minimal Inhibitory Concentration (MIC) Source: Biology LibreTexts URL: [Link]

  • Title: Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles Source: PubMed URL: [Link]

Sources

Exploratory

The Strategic Design of Receptor Selectivity: A Technical Guide to Conformationally Restricted GABA Analogs

This guide provides a comprehensive technical overview of the rationale, design, synthesis, and evaluation of conformationally restricted analogs of γ-aminobutyric acid (GABA). It is intended for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the rationale, design, synthesis, and evaluation of conformationally restricted analogs of γ-aminobutyric acid (GABA). It is intended for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug development. We will explore the core principles of constraining the flexible GABA molecule to achieve receptor subtype selectivity, leading to potentially more effective and safer therapeutics for a range of neurological and psychiatric disorders.

Introduction: The Challenge of GABA's Flexibility

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its inherent flexibility, however, allows it to adopt multiple conformations, leading to interactions with a variety of GABA receptor subtypes, primarily GABAA, GABAB, and GABAC.[1] This lack of selectivity can result in a broad spectrum of physiological effects and limit the therapeutic potential of directly targeting the GABA system.

The central hypothesis underpinning the development of conformationally restricted GABA analogs is that by locking the GABA molecule into specific spatial arrangements, it is possible to achieve selective binding to different GABA receptor subtypes.[2] This enhanced selectivity can, in turn, lead to the development of novel therapeutic agents with improved efficacy and reduced side effects for conditions such as epilepsy, anxiety, neuropathic pain, and spasticity.[3]

The Landscape of GABA Receptors: Targets for Selective Analogs

A nuanced understanding of GABA receptor subtypes is paramount for the rational design of selective ligands.

  • GABAA Receptors: These are ligand-gated ion channels, members of the Cys-loop superfamily, that are permeable to chloride ions.[4][5] GABAA receptors are pentameric structures assembled from a diverse array of 19 different subunits (α1-6, β1-3, γ1-3, δ, ε, π, θ, and ρ1-3).[6][7] The specific subunit composition of the receptor dictates its pharmacological properties. For instance, the benzodiazepine binding site is located at the interface of α and γ subunits. The majority of GABAA receptors in the CNS are composed of two α, two β, and one γ subunit.[7]

  • GABAB Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that mediate their inhibitory effects through second messenger systems, leading to the activation of potassium channels and inhibition of calcium channels.[1] They exist as heterodimers of GABAB1 and GABAB2 subunits.

  • GABAC Receptors: Now largely classified as a subset of GABAA receptors composed of ρ subunits, these are ionotropic receptors with distinct pharmacology.[7] They are insensitive to bicuculline (a classic GABAA antagonist) and benzodiazepines.[1]

The following diagram illustrates the major signaling pathways of GABAA and GABAB receptors.

GABA_Signaling cluster_GABA_A GABAA Receptor Signaling cluster_GABA_B GABAB Receptor Signaling GABA_A GABAA Receptor (Ligand-gated Cl- channel) Cl_influx Cl- Influx GABA_A->Cl_influx GABA binding Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization GABA_B GABAB Receptor (GPCR) G_protein G-protein (Gi/o) GABA_B->G_protein GABA binding AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel Activation G_protein->K_channel Activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability K_efflux K+ Efflux K_channel->K_efflux Ca_channel->Reduced_Excitability K_efflux->Reduced_Excitability GABA GABA GABA->GABA_A GABA->GABA_B

Caption: Signaling pathways for GABAA and GABAB receptors.

Medicinal Chemistry: Synthesizing Rigidity for Selectivity

The core principle in designing conformationally restricted GABA analogs is to introduce rigid structural elements that mimic the bioactive conformation of GABA at a specific receptor subtype. This can be achieved through the incorporation of carbocyclic or heterocyclic ring systems.

Representative Synthetic Approach: Synthesis of a Bicyclic GABA Analog

The following is a representative, multi-step synthesis for a bicyclic, conformationally restricted GABA analog, rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid.[8]

Experimental Protocol: Synthesis of a Bicyclic GABA Analog

  • Step 1: Pyridine Dichlorination: Start with 2,3-lutidine and perform a radical chlorination to obtain 2,3-bis(chloromethyl)pyridine.

  • Step 2: Cyclization: React the 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, such as diethyl malonate, in the presence of a base (e.g., sodium ethoxide) to form the cyclopenta[b]pyridine core.

  • Step 3: Decarboxylation: Hydrolyze the ester groups and subsequently heat to induce decarboxylation, yielding the bicyclic pyridine scaffold.

  • Step 4: Catalytic Reduction: Subject the bicyclic pyridine to catalytic hydrogenation (e.g., using H2 gas and a platinum or palladium catalyst) to reduce the pyridine ring to a piperidine ring. This step is often diastereoselective.

  • Step 5: Functional Group Manipulation: Introduce a carboxylic acid functionality at the desired position (C6). This may involve steps like bromination followed by Grignard reaction and carboxylation.

  • Step 6: Purification: Purify the final product using techniques such as column chromatography and recrystallization.

  • Step 7: Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

The following diagram outlines the general workflow for the synthesis and initial screening of novel conformationally restricted GABA analogs.

Synthesis_Screening_Workflow Start Conceptual Design (Target Receptor Subtype) Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay In Vitro Receptor Binding Assays (Radioligand Displacement) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (Electrophysiology) Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Behavioral Models Lead_Opt->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies In_Vivo->PK_PD Candidate Preclinical Candidate Selection PK_PD->Candidate

Caption: Workflow for synthesis and screening of GABA analogs.

Pharmacological Evaluation: From Binding to Behavior

A rigorous pharmacological evaluation is critical to characterize the activity and selectivity of novel GABA analogs.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: GABAA Receptor Radioligand Binding Assay

  • Receptor Preparation: Prepare crude synaptic membranes from rat whole brain or from cell lines stably expressing specific GABAA receptor subunit combinations.

  • Radioligand: Use a radiolabeled GABAA receptor ligand, such as [³H]muscimol or [³H]gabazine, at a concentration near its Kd.

  • Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Functional Assays: Electrophysiology

Electrophysiology provides a direct measure of the functional consequences of receptor activation.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use primary cultured neurons or cell lines (e.g., HEK293) expressing the GABA receptor of interest.

  • Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Drug Application: Perfuse the cell with a solution containing a known concentration of the GABA analog.

  • Data Acquisition: Record the resulting current at a fixed holding potential. For GABAA receptors, this will be an inward chloride current.

  • Analysis: Construct a dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy of the compound.

In Vivo Behavioral Models

Animal models are essential for evaluating the therapeutic potential of a compound in a living organism.

Experimental Protocol: Elevated Plus Maze (for Anxiolytic Activity)

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Typically mice or rats.

  • Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).

  • Behavioral Scoring: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Data Presentation and Structure-Activity Relationships

Systematic analysis of the data from these assays allows for the determination of structure-activity relationships (SAR).

CompoundStructureGABAA Ki (nM)GABAB Ki (nM)Anxiolytic Activity (Elevated Plus Maze)
GABA Flexible~100~200Weak
Muscimol Isoxazole ringPotent AgonistInactiveSedative/Hallucinogenic
Baclofen Chlorophenyl derivativeInactivePotent AgonistMuscle Relaxant
Gabapentin Cyclohexane derivativeDoes not bindDoes not bindAnticonvulsant/Analgesic (indirect mechanism)
Compound X Bicyclic15>10,000Significant increase in open arm time
Compound Y Bicyclic Isomer>10,00050No significant anxiolytic effect

Note: Data are representative and for illustrative purposes.

The table above demonstrates how subtle changes in the rigid scaffold can dramatically alter receptor selectivity and in vivo activity. For instance, Compound X shows high selectivity for GABAA receptors and exhibits anxiolytic properties, while its isomer, Compound Y, is selective for GABAB receptors and lacks anxiolytic effects in this model.

The Role of Computational Modeling

Computational modeling is an indispensable tool in the design and optimization of conformationally restricted GABA analogs.[9][10] Techniques such as molecular docking and molecular dynamics simulations can predict the binding poses and affinities of novel compounds at different GABA receptor subtypes.[11][12] This in silico approach allows for the prioritization of synthetic targets, thereby accelerating the drug discovery process.

Conclusion and Future Directions

The strategic use of conformational restriction has proven to be a powerful approach for dissecting the complex pharmacology of the GABA system and for developing novel, receptor-subtype-selective therapeutic agents. Future research will likely focus on the development of analogs with even greater selectivity, particularly for specific GABAA receptor subunit combinations implicated in various CNS disorders. The integration of advanced synthetic chemistry, high-throughput screening, and sophisticated computational modeling will continue to drive innovation in this exciting field.

References

  • Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940. [Link]

  • Kudryavtsev, D. S., & Zefirov, N. S. (2015). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Russian Chemical Reviews, 84(5), 489-514. [Link]

  • James, V. A., Krogsgaard-Larsen, P., & Walker, R. J. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. Experientia, 34(12), 1630-1631. [Link]

  • ResearchGate. (n.d.). GABA and its conformationally restricted analogues. Retrieved January 26, 2026, from [Link]

  • RxList. (2021, July 14). How Do GABA Analogs Work? Retrieved January 26, 2026, from [Link]

  • Hitzemann, R. J., & Loh, H. H. (1978). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Brain Research, 144(1), 63-73. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Muscimol. Retrieved January 26, 2026, from [Link]

  • Falch, E., Jacobsen, P., Krogsgaard-Larsen, P., & Mikkelsen, H. (1998). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. European Journal of Pharmacology, 342(2-3), 153-160. [Link]

  • MDPI. (n.d.). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. Retrieved January 26, 2026, from [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

  • Li, Y., Wu, Y., & Zhang, C. (2020). A Computational Model to Investigate GABA-Activated Astrocyte Modulation of Neuronal Excitation. Frontiers in Computational Neuroscience, 14, 82. [Link]

  • MDPI. (n.d.). Computational Exploration of the Effects of Mutations on GABA Aminotransferase in GABA Aminotransferase Deficiency. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). GABAA receptor. Retrieved January 26, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. Retrieved January 26, 2026, from [Link]

  • PreScouter. (n.d.). Computational Modeling of Muscimol and GABA Receptor Binding. Retrieved January 26, 2026, from [Link]

  • Jedlicka, P., Deller, T., & Schwarzacher, S. W. (2015). Computational modeling reveals dendritic origins of GABA(A)-mediated excitation in CA1 pyramidal neurons. Journal of Neurophysiology, 114(4), 2327-2340. [Link]

  • National Center for Biotechnology Information. (n.d.). GABA Receptor. Retrieved January 26, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives

Introduction: The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable utility as a privileged scaffold. This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel piperidine derivatives, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic rationale behind key synthetic choices, present validated protocols, and contextualize the significance of these compounds in modern therapeutics.

Part 1: The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The unique conformational flexibility of the piperidine ring, typically adopting a stable chair conformation, allows its substituents to be precisely oriented in three-dimensional space. This property is crucial for optimizing interactions with biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, further enhancing its binding capabilities.

Historically, piperidine-containing natural products like morphine and quinine have highlighted the therapeutic potential of this scaffold. In the modern era of drug design, synthetic piperidine derivatives are integral to a wide array of approved drugs, including:

  • Methylphenidate (Ritalin): A psychostimulant used to treat ADHD.

  • Donepezil (Aricept): A cornerstone in the management of Alzheimer's disease.

  • Fentanyl: A potent synthetic opioid analgesic.

The continued exploration of novel piperidine derivatives is driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles.

Part 2: Modern Synthetic Strategies for Piperidine Ring Construction

The synthesis of substituted piperidines is a mature field, yet innovation continues to refine efficiency, stereocontrol, and substrate scope. This section will explore several powerful, field-proven methodologies.

Catalytic Hydrogenation of Pyridine Derivatives

One of the most direct and atom-economical methods for synthesizing piperidines is the reduction of corresponding pyridine precursors. While classical methods often required harsh conditions, modern catalysis has enabled milder and more selective transformations.

Heterogeneous catalysts like rhodium on alumina (Rh/Al2O3) are particularly effective for this purpose. The choice of catalyst and reaction conditions is critical for achieving high yields and, in the case of chiral substrates, for controlling diastereoselectivity.

Workflow for Catalytic Hydrogenation of a Substituted Pyridine:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve substituted pyridine in solvent (e.g., Methanol, Ethanol) P2 Add heterogeneous catalyst (e.g., Rh/Al2O3, PtO2) P1->P2 R1 Transfer slurry to a high-pressure reactor P2->R1 R2 Pressurize with H2 gas (typically 50-100 atm) R1->R2 R3 Heat to desired temperature (e.g., 80-120°C) with stirring R2->R3 R4 Monitor reaction progress (TLC, GC-MS) R3->R4 W1 Cool, vent H2, and filter to remove catalyst R4->W1 W2 Concentrate filtrate under reduced pressure W1->W2 W3 Purify crude product (e.g., Column Chromatography) W2->W3

Caption: General workflow for the synthesis of piperidines via catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-Phenylpiperidine via Hydrogenation

  • Reactor Setup: To a 100 mL stainless steel autoclave, add 4-phenylpyridine (5.0 g, 32.2 mmol) and ethanol (50 mL).

  • Catalyst Addition: Carefully add 5% Rhodium on alumina (250 mg, 5 mol%).

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 70 atm. Heat the mixture to 100°C and stir for 12 hours.

  • Monitoring: After cooling to room temperature and carefully venting the hydrogen, take an aliquot of the reaction mixture to check for the disappearance of starting material by GC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford 4-phenylpiperidine.

The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful C-C and C-N bond-forming cycloaddition, provides a convergent route to highly functionalized tetrahydropyridines, which can be readily reduced to the corresponding piperidines. This reaction involves the [4+2] cycloaddition of an imine (the aza-diene) with an alkene (the dienophile).

The use of chiral catalysts has transformed this area, enabling highly enantioselective syntheses. For example, copper-bisoxazoline complexes are known to effectively catalyze the reaction between Danishefsky's diene and N-aryl imines, yielding chiral piperidine precursors.

Mechanistic Rationale: The Lewis acid catalyst (e.g., Cu(II)) coordinates to the imine nitrogen, lowering the LUMO energy of the imine and accelerating the cycloaddition with the electron-rich diene. The chiral ligands surrounding the metal center create a chiral environment, directing the approach of the dienophile to favor the formation of one enantiomer over the other.

The Pictet-Spengler Reaction

A classic yet enduringly relevant method, the Pictet-Spengler reaction, facilitates the synthesis of tetrahydro-β-carbolines and related piperidine-fused ring systems. The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.

Mechanism of the Pictet-Spengler Reaction:

pictet_spengler A β-Arylethylamine + Aldehyde/Ketone B Formation of Schiff Base/Iminium Ion (Rate-determining step) A->B H+ C Electrophilic Aromatic Substitution (SEAr) B->C Intramolecular attack D Deprotonation & Rearomatization C->D E Final Piperidine-fused Product D->E

Caption: Simplified mechanism of the Pictet-Spengler reaction.

The versatility of the Pictet-Spengler reaction allows for the incorporation of a wide range of substituents, making it a valuable tool in diversity-oriented synthesis for building libraries of drug-like molecules.

Part 3: Functionalization and Derivatization

Once the core piperidine scaffold is assembled, subsequent functionalization is often required to fine-tune its pharmacological properties. The piperidine nitrogen is a particularly attractive handle for derivatization.

N-Alkylation and N-Arylation
  • N-Alkylation: This is commonly achieved via nucleophilic substitution with alkyl halides or reductive amination. Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), is often preferred due to its mild conditions and broad substrate scope.

  • N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the gold standard for forming C-N bonds between the piperidine nitrogen and aryl halides or triflates. These reactions offer excellent control and functional group tolerance.

Comparative Data for N-Functionalization Methods:

MethodReagentsTypical ConditionsAdvantagesLimitations
Reductive Amination Aldehyde/Ketone, NaBH(OAc)3, DCERoom Temp, 2-12 hMild, High Yield, Broad ScopeRequires carbonyl compound
Buchwald-Hartwig Aryl Halide, Pd Catalyst, Ligand, Base80-110°C, 4-24 hExcellent for C(sp2)-N bondsRequires inert atmosphere, catalyst cost
Classical Alkylation Alkyl Halide, Base (e.g., K2CO3)Varies (RT to reflux)Simple, InexpensiveRisk of over-alkylation, harsh conditions

Part 4: Characterization and Analysis

The unambiguous characterization of novel piperidine derivatives is essential. A combination of spectroscopic techniques is employed:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework. The chemical shifts and coupling constants of the piperidine ring protons provide valuable information about the ring conformation and the relative stereochemistry of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The N-H stretch (for secondary amines) is a characteristic band.

Conclusion

The piperidine scaffold continues to be a rich source of innovation in drug discovery. Mastery of modern synthetic methodologies, from catalytic hydrogenations to enantioselective cycloadditions, is paramount for accessing novel chemical space. By understanding the underlying mechanisms and applying robust analytical techniques, researchers can efficiently design, synthesize, and validate the next generation of piperidine-based therapeutics.

References

  • Title: A review of the synthesis of piperidines: recent advances and applications. Source: Organic & Biomolecular Chemistry. URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperidines: Functionalization of Pre-existing Ring and de novo Synthesis. Source: Chemical Reviews. URL: [Link]

  • Title: The Buchwald-Hartwig Amination in the Development of a Process for the Large-Scale Manufacture of a Piperidine-Substituted Pyrimidine. Source: Organic Process Research & Development. URL: [Link]

Exploratory

Section 1: Core Molecular Attributes and Physicochemical Profile

An In-depth Technical Guide to 1-Isopropyl-6-oxopiperidine-3-carboxylic acid This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the heterocyclic compound, 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. We will delve into its fundamental physicochemical properties, its structural significance, potential synthetic pathways, and its prospective applications in medicinal chemistry, grounded in established scientific principles.

1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its structure is characterized by a six-membered saturated heterocycle containing one nitrogen atom, functionalized with an isopropyl group on the nitrogen (position 1), a carbonyl group at position 6 (forming a lactam), and a carboxylic acid moiety at position 3.

1.1: Molecular Formula and Weight

The logical deduction of the molecular formula from the compound's nomenclature is a foundational step. The piperidine ring provides a C₅N base. The addition of an isopropyl group (C₃H₇) at the N1 position, a carboxylic acid (COOH) at C3, and a carbonyl oxygen at C6, along with the saturation of the remaining ring carbons, results in the molecular formula C₉H₁₅NO₃ .

Based on this formula, the molecular weight is calculated as follows:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

The summation of these atomic weights yields the molecular weight of the compound.

Table 1: Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₉H₁₅NO₃IUPAC Nomenclature Analysis
Molecular Weight 185.22 g/mol Calculation from Formula[1]
Monoisotopic Mass 185.10519334 DaPubChem Database (for isomer)[1]
Topological Polar Surface Area (TPSA) 57.6 ŲPubChem Database (for isomer)[1]
Hydrogen Bond Donors 1Calculation
Hydrogen Bond Acceptors 3Calculation
XLogP3 (Predicted Lipophilicity) 0.2PubChem Database (for isomer)[1]

Note: Properties are derived from the isomeric compound 6-Oxo-1-propylpiperidine-3-carboxylic acid, which shares the same molecular formula and is expected to have very similar physicochemical characteristics.

1.2: Structural and Functional Group Analysis

The causality behind this molecule's potential utility lies in its unique combination of functional groups:

  • Lactam Moiety: The cyclic amide (lactam) is a key structural feature. It imparts significant chemical stability and can participate in hydrogen bonding, influencing the molecule's conformation and interaction with biological targets.

  • Carboxylic Acid: This functional group is pivotal in drug design.[2] It can act as a hydrogen bond donor and acceptor and is ionizable at physiological pH, which can be critical for solubility and receptor binding.[2] Its presence often suggests potential for mimicking natural amino acids or binding to cationic sites in proteins.

  • N-Isopropyl Group: This bulky, lipophilic group significantly influences the molecule's steric profile and lipophilicity. This can affect its ability to cross cell membranes, its metabolic stability, and the specificity of its binding to a target protein by probing hydrophobic pockets.

Section 2: The Role in Drug Discovery and Development

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with over 85% of biologically active compounds featuring such rings.[3] Piperidine derivatives, in particular, are key intermediates in the synthesis of analgesics, anti-inflammatory drugs, and other therapeutic agents.[4][5]

2.1: Rationale for a Privileged Scaffold

The 6-oxopiperidine-3-carboxylic acid core is considered a "privileged scaffold" because it provides a rigid framework that can be readily functionalized at multiple positions. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[6]

The workflow for leveraging such a scaffold in a drug discovery program typically follows a logical progression.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Scaffold Identification (e.g., 6-oxopiperidine-3-carboxylic acid) B Library Synthesis (Varying R-groups) A->B Diversification C High-Throughput Screening (HTS) (Biochemical/Cell-based assays) B->C Testing D Hit Identification C->D Data Analysis E Lead Optimization (Structure-Activity Relationship) D->E Iterative Design F Preclinical Candidate Selection E->F ADME/Tox Profiling

Caption: A typical scaffold-based drug discovery workflow.

2.2: Potential Therapeutic Applications

Given the prevalence of the piperidine core in neuroactive and anti-inflammatory agents, 1-Isopropyl-6-oxopiperidine-3-carboxylic acid and its analogs are promising candidates for exploration in areas such as:

  • Neurodegenerative Diseases: As modulators of receptors like NMDA.[2]

  • Pain Management: As precursors to novel analgesics.[5]

  • Antimicrobial Agents: The heterocyclic scaffold is a common feature in novel antibiotics targeting drug-resistant pathogens.[7]

  • Oncology: As building blocks for enzyme inhibitors or other anticancer agents.[3]

Section 3: Synthesis and Characterization Protocols

3.1: Proposed Retrosynthetic Pathway

A plausible approach involves the cyclization of a linear precursor, a common strategy for constructing heterocyclic systems.

G Target 1-Isopropyl-6-oxopiperidine- 3-carboxylic acid Intermediate1 Ethyl 5-(isopropylamino)-3- (ethoxycarbonyl)pentanoate Target->Intermediate1 Lactamization Precursor1 Ethyl Glutaconate Intermediate1->Precursor1 Michael Addition Precursor2 Isopropylamine Intermediate1->Precursor2 Michael Addition

Caption: Retrosynthetic analysis of the target compound.

3.2: Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system; each step includes purification and characterization to ensure the integrity of the intermediates.

Step 1: Michael Addition

  • Reaction Setup: To a solution of ethyl glutaconate (1.0 eq) in a suitable polar aprotic solvent (e.g., ethanol) at 0°C, add isopropylamine (1.1 eq) dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is that the nucleophilic amine attacks the conjugated double bond of the glutaconate ester.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification: Remove the solvent under reduced pressure. Purify the resulting crude product, ethyl 5-(isopropylamino)-3-(ethoxycarbonyl)pentanoate, via column chromatography on silica gel.

  • Validation: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Lactamization and Saponification

  • Reaction Setup: Dissolve the purified intermediate (1.0 eq) in a high-boiling point solvent like toluene.

  • Execution: Heat the mixture to reflux (approx. 110°C) for 24-48 hours to induce intramolecular cyclization and lactam formation. This is often catalyzed by a mild base.

  • Saponification: After cyclization, add an aqueous solution of sodium hydroxide (2.5 eq) and continue to heat to hydrolyze the ethyl ester to the carboxylic acid.

  • Workup & Purification: Cool the reaction mixture and acidify with HCl (1M) to pH ~2-3 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Characterize the final product, 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass, and melting point analysis.

Section 4: Conclusion and Future Directions

1-Isopropyl-6-oxopiperidine-3-carboxylic acid, with a molecular weight of 185.22 g/mol , represents a structurally intriguing and synthetically accessible molecule. Its combination of a stable lactam ring, a versatile carboxylic acid handle, and a modulating N-isopropyl group makes it a valuable scaffold for medicinal chemistry. Future research should focus on the development and validation of efficient synthetic routes, followed by the generation of a diverse chemical library to probe its biological activity across various therapeutic targets. The insights provided in this guide offer a solid, scientifically-grounded starting point for such endeavors.

References

  • PubChem. Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting information for an article. The Royal Society of Chemistry. [Link]

  • PubChem. 6-Oxo-1-propylpiperidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Kitson, S. L. (2014). Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Medicinal Chemistry, 6(1), 57-81. [Link]

  • National Institutes of Health. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Library of Medicine. [Link]

  • Google Patents. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • National Institutes of Health. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Library of Medicine. [Link]

  • SynZeal. 1-Nitrosopiperidine-4-Carboxylic Acid. SynZeal Research Pvt. Ltd. [Link]

  • National Institutes of Health. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Library of Medicine. [Link]

Sources

Foundational

Spectroscopic Characterization of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid: A Technical Guide

Introduction 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a substituted lactam, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a substituted lactam, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The piperidine scaffold is a cornerstone in the design of central nervous system agents, and its derivatives are explored for a multitude of therapeutic applications. Accurate structural elucidation and purity assessment are paramount in the synthesis and development of such novel chemical entities. Spectroscopic analysis provides the definitive structural confirmation and is an indispensable tool in the synthetic workflow.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. Furthermore, it will present robust, step-by-step protocols for the acquisition of high-quality spectroscopic data, ensuring experimental reproducibility and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus. For 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, both ¹H and ¹³C NMR will be invaluable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The analysis will be based on a closely related compound, cis/trans-1-Isopropyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, for which experimental data is available.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH12.0 - 13.0broad singlet-The acidic proton is often broad and may exchange with trace water in the solvent.
CH(iPr)4.1 - 4.4heptet~6.9The methine proton of the isopropyl group, coupled to six methyl protons.
H32.9 - 3.2multiplet-The proton at the stereocenter bearing the carboxylic acid. Its exact multiplicity will depend on the coupling to H2 and H4 protons.
H52.3 - 2.6multiplet-The axial and equatorial protons at this position will be diastereotopic and show complex splitting.
H41.7 - 2.0multiplet-The axial and equatorial protons at this position will also be diastereotopic.
CH₃ (iPr)1.0 - 1.2doublet~6.9The two methyl groups of the isopropyl group are diastereotopic and may appear as two distinct doublets.

Causality Behind Predictions: The electron-withdrawing nature of the adjacent nitrogen atom and the carbonyl group will deshield the methine proton of the isopropyl group, shifting it downfield. The acidic proton of the carboxylic acid is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange.[1] The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as potential conformational rigidity of the ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)172.0 - 175.0The carbonyl carbon of the carboxylic acid is significantly deshielded.
C=O (Lactam)168.0 - 170.0The lactam carbonyl carbon is also deshielded.
C6-Not applicable in the target molecule, but the lactam carbonyl is at this position.
C255.0 - 60.0Carbon adjacent to the nitrogen of the lactam.
CH(iPr)45.0 - 50.0The methine carbon of the isopropyl group.
C340.0 - 45.0The carbon bearing the carboxylic acid group.
C528.0 - 32.0Methylene carbon of the piperidine ring.
C418.0 - 22.0Methylene carbon of the piperidine ring.
CH₃ (iPr)19.0 - 22.0The two methyl carbons of the isopropyl group may be inequivalent.

Expertise in Interpretation: The chemical shifts are predicted based on the functional groups present. The carbonyl carbons of the carboxylic acid and the lactam are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons directly attached to the nitrogen atom are also shifted downfield. The aliphatic carbons of the piperidine ring and the isopropyl group appear in the upfield region of the spectrum. The data from the analog, cis-1-Isopropyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, shows the lactam carbonyl at 168.5 ppm and the carboxylic acid carbonyl at 172.6 ppm, supporting these predictions.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh 5-10 mg of sample. B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃). A->B C 3. Add internal standard if required (e.g., TMS). B->C D 4. Transfer to a 5 mm NMR tube. C->D E 5. Insert sample and lock the spectrometer. D->E F 6. Shim the magnetic field. E->F G 7. Acquire ¹H NMR spectrum (e.g., 16 scans). F->G H 8. Acquire ¹³C NMR spectrum (e.g., 1024 scans). G->H I 9. Perform 2D NMR (COSY, HSQC) if necessary for full assignment. H->I J 10. Apply Fourier transform. I->J K 11. Phase correct the spectra. J->K L 12. Calibrate chemical shifts. K->L M 13. Integrate ¹H signals and pick peaks. L->M

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad
C-H (Aliphatic)C-H stretch2850 - 3000Medium-Strong
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
LactamC=O stretch1640 - 1680Strong, Sharp
Carboxylic AcidC-O stretch1210 - 1320Medium

Trustworthiness of Assignments: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that often overlaps with the C-H stretching region.[2][3][4] This broadness is a result of strong intermolecular hydrogen bonding. Two distinct carbonyl (C=O) stretching bands are expected: one for the carboxylic acid and another for the lactam. The lactam carbonyl typically absorbs at a lower frequency than a simple ketone or ester due to resonance with the nitrogen lone pair. The presence of these key bands provides a reliable confirmation of the compound's primary functional groups.

Experimental Protocol for IR Data Acquisition (ATR)

IR_Workflow A 1. Clean the ATR crystal with a suitable solvent (e.g., isopropanol). B 2. Record a background spectrum. A->B C 3. Place a small amount of the solid sample onto the crystal. B->C D 4. Apply pressure using the anvil. C->D E 5. Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). D->E F 6. Clean the crystal. E->F

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Predicted Mass Spectrum

The molecular formula for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is C₉H₁₅NO₃, with a monoisotopic mass of approximately 185.1052 g/mol .

Table 4: Predicted Ions in High-Resolution Mass Spectrometry (ESI)

IonCalculated m/zIonization Mode
[M+H]⁺186.1128Positive
[M+Na]⁺208.0947Positive
[M-H]⁻184.0979Negative

Authoritative Grounding: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this carboxylic acid. In positive ion mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed. In negative ion mode, the deprotonated molecule ([M-H]⁻) is expected due to the acidic nature of the carboxylic acid. The HRMS data for the analog, cis-1-Isopropyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, shows a strong [M+Na]⁺ adduct, which is a common observation for this class of compounds.

Experimental Protocol for HRMS Data Acquisition (ESI-TOF)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A 1. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). B 2. Further dilute to ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). C 3. Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min). B->C D 4. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500). E 5. Use a lock mass for continuous internal calibration. F 6. Process the raw data. E->F G 7. Determine the accurate mass of the observed parent ions. H 8. Use the accurate mass to calculate the elemental composition.

Caption: A typical workflow for High-Resolution Mass Spectrometry.

Conclusion

This technical guide provides a robust framework for the spectroscopic analysis of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. By integrating predictive data based on a close structural analog and fundamental spectroscopic principles, researchers are equipped with the necessary knowledge to interpret experimental results confidently. The detailed protocols for NMR, IR, and MS data acquisition are designed to ensure high-quality, reproducible data, which is the cornerstone of scientific integrity in chemical research and drug development. The application of these spectroscopic methodologies will enable unambiguous structural confirmation and facilitate the advancement of research involving this and related piperidine derivatives.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). Journal of Education and Scientific Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][5]oxaphosphinine 6-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Alkylation of 6-Oxopiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of N-Substituted 6-Oxopiperidine-3-carboxylic Acid Scaffolds Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Substituted 6-Oxopiperidine-3-carboxylic Acid Scaffolds

The 6-oxopiperidine-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The nitrogen atom of the lactam ring presents a key vector for chemical modification, and its alkylation allows for the systematic modulation of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target engagement. This strategic N-alkylation is a cornerstone in the hit-to-lead and lead optimization phases of drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

This comprehensive guide provides detailed protocols for the N-alkylation of 6-oxopiperidine-3-carboxylic acid, addressing the critical considerations and offering step-by-step instructions for two robust synthetic strategies: direct alkylation of the corresponding ester and reductive amination.

Pre-reaction Consideration: The Necessity of Carboxylic Acid Protection

Direct N-alkylation of 6-oxopiperidine-3-carboxylic acid is challenging due to the presence of the acidic carboxylic acid proton. In the presence of a base, the carboxylate anion can be formed, which can compete with the lactam nitrogen in nucleophilic reactions or lead to undesired side reactions. Therefore, it is highly recommended to protect the carboxylic acid, typically as a methyl or ethyl ester, prior to N-alkylation. A general esterification procedure is provided below.

Protocol 1: Esterification of 6-Oxopiperidine-3-carboxylic Acid

This protocol describes the formation of the methyl ester, a common protecting group.

Materials:

  • 6-Oxopiperidine-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling reagent like DCC

  • Dichloromethane (DCM), anhydrous (if using DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, if using DCC)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if using SOCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure using Thionyl Chloride:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.

  • Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-oxopiperidine-3-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Procedure using DCC:

  • Reaction Setup: Dissolve 6-oxopiperidine-3-carboxylic acid (1.0 eq), methanol (1.5 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical approach involves the deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Causality Behind Experimental Choices:
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice for its high basicity and the irreversible nature of the deprotonation (evolution of hydrogen gas). Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkyl halides.[2]

  • Solvent Selection: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic substitution reaction.[2]

  • Temperature Control: The initial deprotonation with NaH is often performed at 0°C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent alkylation is typically carried out at room temperature or with gentle heating to drive the reaction to completion.[2]

Protocol 2: N-Benzylation of Methyl 6-Oxopiperidine-3-carboxylate

This protocol details the synthesis of methyl 1-benzyl-6-oxopiperidine-3-carboxylate as a representative example.

Materials:

  • Methyl 6-oxopiperidine-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sodium Hydride: Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources.[3][4] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Benzyl Bromide: A lachrymator and corrosive. It can cause severe skin and eye irritation.[5][6][7][8] Handle in a well-ventilated fume hood with appropriate PPE.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq, 60% in mineral oil) in anhydrous DMF.

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of methyl 6-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous DMF dropwise via syringe.

  • Deprotonation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 1-benzyl-6-oxopiperidine-3-carboxylate.

Table 1: Comparison of N-Alkylation Methods for Piperidine/Lactam Derivatives

MethodAlkylating AgentTypical Base/ReagentsSolventTemperatureAdvantagesDisadvantages
Direct Alkylation Alkyl halides (R-X)NaH, K₂CO₃, Cs₂CO₃DMF, THF, ACN0°C to refluxBroad scope, well-establishedRequires strong base, potential for O-alkylation, over-alkylation
Reductive Amination Aldehydes (R-CHO), Ketones (R₂C=O)NaBH(OAc)₃, NaBH₃CN, H₂/Pd-CDCE, MeOH, THFRoom Temp.Mild conditions, avoids strong bases, good for sensitive substratesRequires a carbonyl compound, potential for over-reduction
Mitsunobu Reaction Alcohols (R-OH)PPh₃, DIAD/DEADTHF, Dioxane0°C to Room Temp.Mild, stereospecific inversion of alcoholsStoichiometric phosphine and azodicarboxylate byproducts can be difficult to remove

Method 2: Reductive Amination

Reductive amination is a powerful alternative for N-alkylation, particularly when dealing with substrates that are sensitive to strong bases. This two-step, one-pot process involves the formation of an enamine or iminium intermediate from the lactam and an aldehyde, followed by in-situ reduction.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl group of the lactam compared to other borohydrides, thus minimizing over-reduction.[2]

  • Solvent: Dichloroethane (DCE) is a common solvent for reductive aminations as it is non-protic and effectively dissolves the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium intermediate.

Protocol 3: Reductive Amination of Methyl 6-Oxopiperidine-3-carboxylate with Benzaldehyde

Materials:

  • Methyl 6-oxopiperidine-3-carboxylate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It can also cause serious eye damage and may be harmful if swallowed. Handle in a well-ventilated area and avoid contact with moisture.

  • Dichloroethane: A suspected carcinogen. Handle in a fume hood with appropriate PPE.

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 6-oxopiperidine-3-carboxylate (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. A catalytic amount of acetic acid can be added if the reaction is sluggish.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylated product.

Post-Reaction Work-up and Purification

The following is a general purification procedure adapted from a similar synthesis of N-alkylated piperidine carboxylic acids.

  • Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Acid-Base Extraction: To the oily residue, add dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃. Shake the mixture vigorously. Separate the organic layer and discard it.

  • Acidification: Acidify the aqueous layer with concentrated HCl to a pH of approximately 2. Stir the mixture in an ice bath for 1-2 hours to precipitate the product.

  • Isolation: Collect the crystalline precipitate by filtration and dry it in the air.

  • Alternative Isolation: If no precipitate forms upon acidification, evaporate the aqueous solution to dryness. Extract the solid residue with a hot solvent like acetonitrile to isolate the product.

Visualization of Reaction Workflows

N_Alkylation_Workflow cluster_esterification Step 1: Esterification cluster_alkylation Step 2: N-Alkylation cluster_workup Step 3: Work-up & Purification start 6-Oxopiperidine-3-carboxylic Acid esterification Esterification (MeOH, SOCl₂ or DCC) start->esterification ester Methyl 6-Oxopiperidine-3-carboxylate esterification->ester direct_alkylation Direct Alkylation (Alkyl Halide, Base) ester->direct_alkylation Method 1 reductive_amination Reductive Amination (Aldehyde, NaBH(OAc)₃) ester->reductive_amination Method 2 product N-Alkyl-6-oxopiperidine-3-carboxylate direct_alkylation->product reductive_amination->product workup Acid-Base Extraction & Crystallization/Chromatography product->workup Hydrolysis (optional) final_product Pure N-Alkyl Product workup->final_product

Caption: General workflow for the N-alkylation of 6-oxopiperidine-3-carboxylic acid.

Direct_Alkylation_Mechanism Lactam Ester Lactam Ester Lactam Anion Lactam Anion Lactam Ester->Lactam Anion  + NaH - H₂ N-Alkyl Product N-Alkyl Product Lactam Anion->N-Alkyl Product  + R-X - NaX

Caption: Simplified mechanism of direct N-alkylation.

References

  • Supporting information for - The Royal Society of Chemistry. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]

  • Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem. Available at: [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. Available at: [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available at: [Link]

  • Benzyl bromide - SAFETY DATA SHEET. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. Available at: [Link]

  • Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure | Request PDF - ResearchGate. Available at: [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions - ChemRxiv. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]

  • US2955111A - Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides - Google Patents.
  • MSDS for SODIUM HYDRIDE - Alkali Metals Limited. Available at: [Link]

  • Benzyl-Bromide - Safety Data Sheet. Available at: [Link]

  • 77 A. K. Mourad and C. Czekelius The synthesis of esters from carboxylic acids and their derivatives was described previous. Available at: [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH. Available at: [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents.
  • US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents.
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents.
  • An Overview of Palladium-Catalyzed N- alkylation Reactions - ChemRxiv. Available at: [Link]

  • 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Available at: [Link]

  • Mild Conversion of Tertiary Amides to Aldehydes Using Cp 2 Zr(H)Cl (Schwartz's Reagent) - Organic Syntheses. Available at: [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. Available at: [Link]

  • Synthesis of O 6 -alkylated preQ 1 derivatives - Beilstein Journals. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

Sources

Application

Application Note & Protocol: Chiral Resolution of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

Introduction: The Significance of Chirality in Piperidine Scaffolds The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. When substituted, as in the case of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. When substituted, as in the case of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, chirality is introduced, leading to the existence of enantiomers. These stereoisomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact diastereomerically with enantiomeric molecules. Therefore, the ability to isolate and study the individual enantiomers of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is paramount for the development of safe and effective therapeutics.

This application note provides a comprehensive guide to the chiral resolution of racemic 1-Isopropyl-6-oxopiperidine-3-carboxylic acid via diastereomeric salt formation and fractional crystallization. We will delve into the mechanistic underpinnings of this classical yet powerful technique, provide a detailed experimental protocol, and outline the necessary analytical methods for verification of enantiomeric purity.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of this resolution strategy lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties (e.g., solubility, melting point)[1]. This is achieved by reacting the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting acid-base reaction forms two diastereomeric salts.

For our target molecule, (±)-1-Isopropyl-6-oxopiperidine-3-carboxylic acid, we will use (R)-(+)-α-phenylethylamine as the resolving agent. The reaction will yield a mixture of two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine]. Due to their different three-dimensional arrangements, these salts will exhibit different solubilities in a given solvent system. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation from the more soluble diastereomer. Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the purified diastereomeric salt by acidification.

Chiral Resolution Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemate Racemic (±)-Acid salt_formation Reaction in Solvent racemate->salt_formation resolving_agent (R)-(+)-α-phenylethylamine resolving_agent->salt_formation diastereomers Diastereomeric Salts [(R)-acid · (R)-amine] [(S)-acid · (R)-amine] salt_formation->diastereomers Forms Mixture diastereomers_input Diastereomer Mixture crystallization Cooling & Crystallization diastereomers_input->crystallization less_soluble Less Soluble Diastereomer (e.g., [(R)-acid · (R)-amine]) crystallization->less_soluble Preferentially Crystallizes mother_liquor Mother Liquor (Enriched in more soluble diastereomer) crystallization->mother_liquor less_soluble_input Isolated Diastereomer acidification Acidification (e.g., HCl) less_soluble_input->acidification pure_enantiomer Enantiomerically Pure (R)-Acid acidification->pure_enantiomer Liberates amine_salt (R)-Amine Hydrochloride acidification->amine_salt

Figure 1: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol

This protocol is designed to be a robust starting point. Optimization of solvent ratios and crystallization temperatures may be necessary to achieve maximum yield and enantiomeric excess.

Materials and Reagents
  • (±)-1-Isopropyl-6-oxopiperidine-3-carboxylic acid

  • (R)-(+)-α-phenylethylamine (≥99% ee)

  • Methanol (ACS grade)

  • Isopropyl alcohol (ACS grade)

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Part A: Formation and Fractional Crystallization of the Diastereomeric Salt
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-1-Isopropyl-6-oxopiperidine-3-carboxylic acid in 100 mL of a 1:1 (v/v) mixture of methanol and isopropyl alcohol. Warm the mixture gently on a hotplate to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in 20 mL of the same solvent mixture. Slowly add the amine solution to the carboxylic acid solution with constant stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. The formation of crystalline precipitate should be observed. To maximize the yield of the less soluble diastereomeric salt, the flask can be placed in an ice bath or a refrigerator (4°C) for several hours.

  • Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved. This first crop of crystals is expected to be enriched in one diastereomer.

Part B: Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Suspension: Suspend the dried diastereomeric salt in 50 mL of deionized water.

  • Acidification: While stirring vigorously, add 2M HCl dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid and convert the amine to its water-soluble hydrochloride salt.

  • Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the liberated carboxylic acid with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with a small amount of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-Isopropyl-6-oxopiperidine-3-carboxylic acid as a solid or oil.

Analytical Verification

Rigorous analytical techniques are essential to determine the success of the resolution.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved carboxylic acid should be determined by chiral High-Performance Liquid Chromatography (HPLC)[2][3].

Table 1: Suggested Chiral HPLC Method

ParameterValue
Column Chiralpak IA or equivalent amylose-based column
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25°C
Injection Vol. 10 µL

The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Polarimetry

The optical rotation of the resolved enantiomer should be measured using a polarimeter. The specific rotation [α] is a characteristic physical property of a chiral compound.

  • Prepare a solution of the resolved acid of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., methanol).

  • Measure the observed rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculate the specific rotation using the formula: [α] = α / (l x c), where l is the path length in decimeters and c is the concentration in g/mL.

Troubleshooting and Optimization

  • No Crystallization: If no crystals form, try slowly adding a non-polar co-solvent (e.g., hexane) to reduce the solubility of the diastereomeric salts. Seeding the solution with a small crystal from a previous batch can also induce crystallization.

  • Low Enantiomeric Excess: If the initial ee is low, the isolated diastereomeric salt can be recrystallized from the same solvent system to improve its purity. The mother liquor from the initial crystallization can also be processed to isolate the other enantiomer, although it will likely require a different resolving agent (e.g., (S)-(-)-α-phenylethylamine).

  • Oil Formation: If the diastereomeric salt or the final product oils out, scratching the inside of the flask with a glass rod can sometimes induce crystallization. Alternatively, trying different solvent systems is recommended.

Conclusion

The chiral resolution of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid via diastereomeric salt formation is a robust and scalable method for obtaining enantiomerically pure material. The protocol outlined in this application note provides a solid foundation for researchers in drug discovery and development. Careful execution of the experimental steps and diligent analytical verification are key to achieving a successful resolution. This will enable the further study of the individual enantiomers and their potential as therapeutic agents.

References

  • Feng, L., et al. (2018). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents. The Journal of Organic Chemistry, 83(22), 13874-13887. Available at: [Link]

  • U.S. Patent No. US20160251311A1. (2016). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.
  • Benson, S. C., et al. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Pihlaja, K., et al. (2001). Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for an article. Available at: [Link]

  • Listro, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6013. Available at: [Link]

  • Clarke Group. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. Available at: [Link]

  • Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(44), 17581–17583. Available at: [Link]

  • Collina, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. ResearchGate. Available at: [Link]

  • Chinese Patent No. CN106831540A. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • Shirakawa, S., et al. (2024). Organocatalyzed Kinetic Resolution of Racemic Carboxylic Acids. European Journal of Organic Chemistry, 27(1), e202300985. Available at: [Link]

  • U.S. Patent No. US4379941A. (1983). Resolution of racemic amino acids. Google Patents.
  • Fossey, J. S., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Marfey, P. (1984). Colorimetric method for determination of D-amino acids. Carlsberg Research Communications, 49(6), 591-596. Available at: [Link]

  • Collina, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]

  • Fülöp, F., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(7), 1065–1075. Available at: [Link]

  • Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Available at: [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2010). Enantioselective Synthesis of r-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol/β-Elimination Sequence: Application to the C(15)-C(21) Fragment of Tedanolide C. Organic Letters, 12(10), 2342–2345. Available at: [Link]

  • Polt, R., et al. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Journal of Chemical Education, 97(12), 4485–4491. Available at: [Link]

  • Ibrahim, Y., et al. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. Analytical Chemistry, 91(23), 15097–15104. Available at: [Link]

  • Soderberg, T. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Anslyn, E. V., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Ask this paper | Bohrium. Available at: [Link]

  • Soderberg, T. (n.d.). Enantioselective Synthesis. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • European Patent No. EP3597042A2. (2020). Methods and compositions for improving plant health and/or yield. Google Patents.
  • Anslyn, E. V., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Available at: [Link]

  • Alvarez-García, A., et al. (2015). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Tetrahedron, 71(34), 5569-5575. Available at: [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Enantiomeric Separation of Chiral Lactams by High-Performance Liquid Chromatography

Abstract This technical guide provides a detailed methodology for the enantiomeric separation of chiral lactams using High-Performance Liquid Chromatography (HPLC). The significance of chiral lactams in pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the enantiomeric separation of chiral lactams using High-Performance Liquid Chromatography (HPLC). The significance of chiral lactams in pharmaceuticals and asymmetric synthesis necessitates robust analytical methods to ensure enantiomeric purity. This document delves into the foundational principles of chiral chromatography, offering a rationale for methodological choices in developing separation protocols. We explore the selection of appropriate chiral stationary phases (CSPs), optimization of mobile phase composition, and considerations for sample preparation. A step-by-step protocol for a typical chiral lactam separation is provided, alongside data presentation and visualization to facilitate comprehension and implementation by researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Lactams

Lactams, cyclic amides, are a cornerstone of many physiologically active compounds. The β-lactam ring, for instance, is the key structural motif in a widely used class of antibiotics, including penicillins and cephalosporins. The stereochemistry of these molecules profoundly influences their biological activity and pharmacological profiles. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the evaluation of the pharmacological effects of both the racemic mixture and individual enantiomers of chiral drugs.[1] Consequently, the development of precise and reliable analytical methods for the enantiomeric separation of chiral lactams is of paramount importance in drug discovery, development, and quality control.

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for chiral separations due to its versatility, efficiency, and wide applicability.[2][3] This guide will navigate the complexities of developing a successful HPLC method for the enantiomeric resolution of chiral lactams.

Foundational Principles of Chiral HPLC Separation

The fundamental principle of chiral separation in HPLC lies in the creation of a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. This can be achieved through two primary approaches:

  • Direct Methods: This is the most common and preferred approach, where enantiomers are separated on a chiral stationary phase (CSP).[2][4] The CSP is comprised of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel.[4] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different energies and stabilities, resulting in different retention times.

  • Indirect Methods: In this approach, the enantiomeric mixture is derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[4] These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase. While effective, this method can be more complex due to the derivatization step and the potential for racemization.[4]

Another direct method involves the use of a chiral mobile phase additive (CMPA) , where a chiral selector is added to the mobile phase.[5] This approach is less common than the use of CSPs.[4]

This guide will focus on the direct separation of chiral lactams using CSPs due to its widespread use and convenience.

Strategic Development of a Chiral HPLC Method for Lactams

A systematic approach to method development is crucial for achieving optimal enantiomeric separation. The following sections detail the key considerations and the rationale behind experimental choices.

The Critical Choice: Selecting the Chiral Stationary Phase (CSP)

The selection of the appropriate CSP is the most critical step in developing a chiral separation method.[2] The complex and specific nature of chiral recognition mechanisms often requires screening multiple columns.[6] For chiral lactams, several types of CSPs have demonstrated success:

  • Cyclodextrin-Based CSPs: These are particularly effective for the separation of β-lactams.[7][8][9] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules. Derivatized cyclodextrins, such as dimethylphenyl carbamate functionalized β-cyclodextrin, have shown excellent performance in separating a variety of β-lactam enantiomers, often in the reversed-phase mode.[7][8][9]

  • Polysaccharide-Based CSPs: Columns with chiral selectors derived from cellulose or amylose, such as cellulose carbamate derivatives, are broadly applicable for a wide range of chiral compounds.[10] These CSPs often operate in normal-phase, polar organic, or reversed-phase modes and are known for their robustness.

  • Protein-Based CSPs: Immobilized proteins, such as α1-acid glycoprotein (AGP), can offer unique selectivity for certain chiral molecules.[2] These columns are typically used in reversed-phase mode and are effective for separating a variety of chiral drugs, including those with amine and acid functionalities.[2][11]

Expert Insight: The initial screening should ideally include a diverse set of CSPs, such as a cyclodextrin-based, a polysaccharide-based, and a protein-based column, to maximize the chances of finding a suitable separation. The presence of aromatic rings and hydrogen bonding groups in the lactam structure can provide clues for selecting a CSP that facilitates π-π interactions and hydrogen bonding.

Optimizing the Mobile Phase: The Key to Resolution

Once a promising CSP is identified, the mobile phase composition must be optimized to achieve the desired resolution and analysis time. The choice of mobile phase is dictated by the type of CSP and the properties of the analyte.

  • Normal-Phase Mode: This typically involves a non-polar solvent like hexane or heptane mixed with a polar modifier such as ethanol, isopropanol, or acetonitrile. This mode is often used with polysaccharide-based CSPs. The ratio of the non-polar to polar solvent is adjusted to control the retention and selectivity.

  • Reversed-Phase Mode: This is commonly used with cyclodextrin- and protein-based CSPs. The mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[2] Key parameters to optimize include:

    • Organic Modifier: The type and concentration of the organic modifier significantly impact retention and selectivity. Acetonitrile and methanol are the most common, and their proportions are adjusted to achieve optimal separation.

    • Buffer pH and Ionic Strength: For ionizable lactams, the pH of the mobile phase is critical as it affects the charge state of the analyte and its interaction with the CSP. The ionic strength of the buffer can also influence peak shape and retention.

  • Mobile Phase Additives: Small amounts of acidic or basic additives can dramatically improve peak shape and resolution, especially for acidic or basic analytes.[12] For acidic lactams, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid can suppress ionization and reduce peak tailing.[12] Conversely, for basic lactams, a basic additive like diethylamine (DEA) can be beneficial.

The Role of Temperature

Temperature is another important parameter that can influence chiral separations.[2] Varying the column temperature can affect the kinetics of the interactions between the enantiomers and the CSP, potentially leading to improved resolution or a change in the elution order. It is generally advisable to perform initial screenings at a controlled room temperature and then explore the effect of temperature if further optimization is needed.

Experimental Protocol: Enantiomeric Separation of a Chiral Lactam

This section provides a detailed, step-by-step protocol for the development of an HPLC method for the enantiomeric separation of a representative chiral lactam.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Columns:

    • Cyclobond I 2000 DMP (or similar dimethylphenyl carbamate functionalized β-cyclodextrin column)

    • Lux Cellulose-2 (or similar cellulose-based column)

    • Chiral AGP (or similar α1-acid glycoprotein column)

  • Reagents and Solvents: HPLC grade acetonitrile, methanol, hexane, isopropanol, ethanol, trifluoroacetic acid, and analytical grade buffers.[13]

  • Sample: A racemic standard of the chiral lactam of interest.

Sample Preparation
  • Prepare a stock solution of the racemic lactam at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[13]

Method Development Workflow

The following diagram illustrates a systematic approach to chiral method development:

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (pKa, solubility) SelectCSPs Select Diverse CSPs (e.g., Cyclodextrin, Polysaccharide, Protein) Start->SelectCSPs ScreenModes Screen in Multiple Mobile Phase Modes (Normal, Reversed, Polar Organic) SelectCSPs->ScreenModes Evaluate Evaluate Initial Results (Resolution > 1.0?) ScreenModes->Evaluate Evaluate->SelectCSPs No OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH, Additives) Evaluate->OptimizeMP Yes OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow CheckResolution Evaluate Final Resolution (Resolution > 1.5?) OptimizeFlow->CheckResolution CheckResolution->OptimizeMP No Validate Method Validation (ICH Guidelines) CheckResolution->Validate Yes End Final Method Validate->End

Caption: A workflow for systematic chiral HPLC method development.

Step-by-Step Protocol for a Cyclodextrin-Based CSP

This protocol is based on the successful separation of β-lactams on a dimethylphenyl carbamate functionalized β-cyclodextrin column in reversed-phase mode.[7][8]

  • Column: Cyclobond I 2000 DMP, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Screening:

    • Initial Condition A: 50:50 (v/v) Acetonitrile/Water.

    • Initial Condition B: 50:50 (v/v) Methanol/Water.

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV spectrum of the lactam (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Optimization:

    • If partial separation is observed, systematically vary the ratio of the organic modifier to water (e.g., from 30:70 to 70:30) to find the optimal selectivity and retention.

    • If the lactam is ionizable, introduce a buffer (e.g., 10 mM ammonium acetate) and adjust the pH to be at least 2 units away from the pKa of the analyte.

    • If peak shape is poor, consider adding a small amount of an acidic or basic modifier.

Data Presentation and Interpretation

The success of a chiral separation is quantified by several chromatographic parameters. The following table provides an example of how to present the results from a successful separation.

ParameterValue
Chromatographic Conditions
ColumnCyclobond I 2000 DMP (250 x 4.6 mm, 5 µm)
Mobile Phase40:60 (v/v) Acetonitrile/10 mM Ammonium Acetate (pH 5.5)
Flow Rate1.0 mL/min
Temperature30 °C
Detection220 nm
Results
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)9.8 min
Resolution (Rs)2.1
Selectivity (α)1.18
Tailing Factor (T)1.1 (for both peaks)

Understanding the Data:

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs > 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.

  • Tailing Factor (T): A measure of peak symmetry. A value close to 1 is ideal.

Mechanism of Chiral Recognition

The separation of enantiomers on a CSP is a result of the differential interactions between the enantiomers and the chiral selector. The following diagram illustrates a conceptual "three-point interaction model," which is a widely accepted theory for chiral recognition.

Caption: The three-point interaction model for chiral recognition.

For a stable diastereomeric complex to form between one enantiomer and the CSP, there must be at least three points of interaction. These interactions can include hydrogen bonds, dipole-dipole interactions, π-π interactions, and steric hindrance. The other enantiomer will not be able to establish all three interactions simultaneously, leading to a less stable complex and a shorter retention time.

Method Validation

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:[14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

A validated method ensures the reliability and consistency of the results for routine analysis and quality control.[10][15]

Conclusion

The enantiomeric separation of chiral lactams by HPLC is a critical analytical task in the pharmaceutical industry. A successful separation relies on a systematic approach to method development, beginning with the rational selection of a chiral stationary phase and followed by the careful optimization of the mobile phase and other chromatographic parameters. By understanding the underlying principles of chiral recognition and following a structured workflow, researchers can develop robust and reliable HPLC methods for the accurate determination of the enantiomeric purity of chiral lactams. This guide provides the foundational knowledge and practical steps to achieve this goal, ensuring the quality and efficacy of chiral lactam-containing products.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved January 24, 2024, from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved January 24, 2024, from [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. (n.d.). Retrieved January 24, 2024, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (n.d.). Retrieved January 24, 2024, from [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - ResearchGate. (n.d.). Retrieved January 24, 2024, from [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC - NIH. (n.d.). Retrieved January 24, 2024, from [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. (n.d.). Retrieved January 24, 2024, from [Link]

  • Separation of Enantiomers of b-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases - Taylor & Francis. (n.d.). Retrieved January 24, 2024, from [Link]

  • (PDF) Chiral stationary phases for HPLC - ResearchGate. (n.d.). Retrieved January 24, 2024, from [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies. (2023, September 25). Retrieved January 24, 2024, from [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC - Juniper Publishers. (n.d.). Retrieved January 24, 2024, from [Link]

  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC - NIH. (n.d.). Retrieved January 24, 2024, from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. (n.d.). Retrieved January 24, 2024, from [Link]

  • Chiral mobile phase additives in HPLC enantioseparations - PubMed. (n.d.). Retrieved January 24, 2024, from [Link]

Sources

Application

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Piperidone Derivatives

Introduction: The Central Role of Piperidones and the Indispensable Nature of NMR The 4-piperidone skeleton is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Piperidones and the Indispensable Nature of NMR

The 4-piperidone skeleton is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including analgesics, antipsychotics, and antihistamines. The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure, including the conformation of the piperidine ring and the stereochemical arrangement of its substituents. Consequently, the unambiguous structural characterization of novel piperidone derivatives is a cornerstone of modern drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of these molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of ¹H and ¹³C NMR spectroscopy for the analysis of piperidone derivatives. We will delve into the fundamental principles, provide detailed experimental protocols, and illustrate data interpretation strategies, moving from basic 1D experiments to advanced 2D techniques for resolving complex structural challenges.

Part 1: Foundational Principles of NMR in Piperidone Analysis

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy provides a wealth of information about the number of different types of protons, their electronic environment, and their spatial relationships.

  • Chemical Shift (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. In piperidone derivatives, protons on carbons adjacent to the nitrogen atom (C2 and C6) are typically deshielded and appear at a lower field (higher ppm) compared to protons on C3 and C5. The carbonyl group at C4 further deshields the adjacent protons. The exact chemical shifts are influenced by the nature and orientation of substituents on the ring.

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring protons gives rise to spin-spin coupling, which splits NMR signals into multiplets. The magnitude of the coupling constant (J, measured in Hz) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is crucial for determining the relative stereochemistry of substituents and the conformation of the piperidone ring. For instance, a large coupling constant between two vicinal protons on the piperidine ring often indicates a diaxial relationship, while smaller coupling constants are observed for axial-equatorial and diequatorial arrangements.[1]

  • Diastereotopicity: In a chiral environment, or when a substituent renders the molecule asymmetric, protons on a methylene group (CH₂) can become diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, often appearing as two separate signals that may couple to each other (geminal coupling). This is frequently observed for the protons at C3 and C5 in substituted piperidones.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a direct map of the carbon framework of the molecule.

  • Chemical Shift (δ): The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, leading to less signal overlap. The carbonyl carbon (C4) of the piperidone ring is highly deshielded and typically appears in the range of 200-220 ppm. Carbons adjacent to the nitrogen (C2 and C6) are also deshielded, typically appearing between 40-60 ppm. The chemical shifts of the ring carbons are sensitive to the nature and stereochemistry of substituents.[2][3] N-alkylation and N-oxidation also have predictable effects on the chemical shifts of the ring carbons.[3]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a valuable technique used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including the carbonyl carbon) are absent in DEPT spectra.

Part 2: Experimental Protocols for NMR Analysis

Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data.

Protocol 1: Standard Sample Preparation

  • Mass Determination: Accurately weigh 5-10 mg of the purified piperidone derivative.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Note that the choice of solvent can influence the chemical shifts and even the conformational equilibrium of the molecule.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Data Acquisition

The following are general protocols for acquiring standard 1D and 2D NMR spectra. Instrument-specific parameters may need to be optimized.

Protocol 2: ¹H NMR Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Pulse Sequence: Select a standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase the spectrum, and perform baseline correction.

Protocol 3: ¹³C{¹H} NMR Acquisition (Proton Decoupled)

  • Instrument Setup: Use the same locked and shimmed sample.

  • Pulse Sequence: Select a standard proton-decoupled ¹³C experiment.

  • Acquisition Parameters:

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing: Apply a Fourier transform, phase the spectrum, and perform baseline correction.

Protocol 4: 2D NMR Acquisition (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks. This is invaluable for identifying connected protons within the piperidone ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.[5] This allows for the unambiguous assignment of proton signals to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei that are separated by two or three bonds.[5] This is crucial for identifying quaternary carbons and for piecing together the molecular structure by connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close in space, irrespective of whether they are bonded.[6][7] This is the definitive experiment for determining stereochemistry and conformational preferences.[1][8]

For each 2D experiment, appropriate pulse sequences and acquisition parameters (spectral widths, number of increments, etc.) should be selected based on the instrument's software and the specific requirements of the analysis.

Part 3: Data Interpretation and Structural Elucidation

A Step-by-Step Approach to Structure Elucidation

The following workflow provides a logical progression for analyzing the NMR data of a novel piperidone derivative.

G A Acquire 1D NMR: ¹H, ¹³C, DEPT B Analyze ¹H NMR: - Integrate for proton count - Analyze chemical shifts - Interpret coupling patterns A->B C Analyze ¹³C & DEPT: - Count carbon signals - Identify C, CH, CH₂, CH₃ - Note key chemical shifts (C=O) A->C D Acquire 2D NMR: COSY, HSQC, HMBC B->D C->D E Analyze COSY: - Establish ¹H-¹H spin systems - Trace connectivity in the ring D->E F Analyze HSQC: - Assign protons to their  directly attached carbons D->F G Analyze HMBC: - Connect spin systems - Assign quaternary carbons - Confirm overall structure D->G E->G F->G H Acquire NOESY/ROESY (if stereochemistry is unknown) G->H J Propose Final Structure G->J I Analyze NOESY: - Identify through-space correlations - Determine relative stereochemistry - Elucidate ring conformation H->I I->J

Caption: Workflow for the structural elucidation of piperidone derivatives using NMR.

Case Study: Interpreting the Spectra of a Substituted 4-Piperidone

Let's consider a hypothetical N-benzyl-2,6-diphenyl-4-piperidone. The interpretation would proceed as follows:

  • ¹H NMR: Expect complex multiplets for the piperidine ring protons. The benzylic protons on the nitrogen would likely appear as a singlet or an AB quartet. The protons at C2 and C6, being adjacent to both the nitrogen and a phenyl group, would be significantly deshielded. The coupling constants between the ring protons would be key to determining their relative stereochemistry (e.g., cis or trans phenyl groups).[1]

  • ¹³C NMR: The carbonyl carbon would be a prominent signal around 210 ppm. The carbons at C2 and C6 would be in the 60-70 ppm range. The remaining piperidine ring carbons (C3 and C5) would be further upfield.

  • COSY: Would show correlations between H2-H3 and H5-H6, confirming the connectivity within the piperidine ring.

  • HSQC: Would link each proton signal to its corresponding carbon signal (e.g., the proton at C2 to the carbon at C2).

  • HMBC: Would show correlations from the benzylic protons to C2 and C6 of the piperidone ring, confirming the N-benzyl group's attachment. Correlations from the phenyl protons to the piperidine ring carbons would confirm the substitution pattern.

  • NOESY: Would be critical to establish the relative stereochemistry of the phenyl groups at C2 and C6. For example, a NOE between the protons at C2 and C6 would suggest they are on the same face of the ring (cis).

Dynamic NMR and Conformational Analysis

The piperidone ring can exist in various conformations, most commonly a chair form. However, ring flipping and restricted rotation around amide bonds (in N-acyl derivatives) can lead to dynamic processes that are observable by NMR.[4][9][10] Variable temperature (VT) NMR experiments can be employed to study these dynamic phenomena. At low temperatures, the interconversion between conformers may be slowed down, allowing for the observation of distinct signals for each conformer. As the temperature is raised, these signals may broaden and eventually coalesce into a single averaged signal.[4][9][10]

Part 4: Advanced Applications

Reaction Monitoring

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time.[11][12][13] By taking periodic NMR spectra of the reaction mixture, one can observe the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and the identification of any intermediates or byproducts.

G cluster_0 Reaction Vessel cluster_1 NMR Analysis A Starting Materials (Piperidone Precursors) B Reaction in Progress (Mixture of Reactants, Intermediates, Products) A->B Time = t₁ C Final Product (Piperidone Derivative) B->C Time = t₂ NMR NMR Spectrometer B->NMR Aliquot Sampling or Flow NMR

Caption: Using NMR for real-time reaction monitoring in piperidone synthesis.

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) can be used to determine the purity of a piperidone derivative without the need for a reference standard of the compound itself. This is achieved by adding a known amount of an internal standard with a well-resolved signal and comparing the integral of the analyte's signal to that of the standard.

Conclusion

¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, provides an unparalleled level of detail for the structural and stereochemical analysis of piperidone derivatives. A systematic approach to data acquisition and interpretation, as outlined in this guide, empowers researchers to confidently characterize these vital pharmaceutical building blocks. The ability to not only elucidate static structures but also to probe dynamic processes and monitor reactions in real-time solidifies NMR's position as an indispensable tool in the drug discovery and development pipeline.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Silva, V. M., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(11), 3163. Retrieved from [Link]

  • Kuhne, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(1), 162-177. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586. Retrieved from [Link]

  • Kuhne, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2456-2469. Retrieved from [Link]

  • Kuhne, J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Organic & Biomolecular Chemistry, 16(2), 254-263. Retrieved from [Link]

  • Wilson, M., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 1973-1984. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • Di Mola, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2333-2341. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Piperidone — A Synthon for Spiro-Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • de la Hoz, A., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285-300. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

  • Wilson, M., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 1973-1984. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR reaction monitoring in flow synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Norwood, D. L. (2011). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 3(7), 1546-1552. Retrieved from [Link]

  • ResearchGate. (n.d.). Reference-free NOE NMR analysis. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution ESI-MS Analysis of N-Substituted Piperidones for Drug Discovery and Development

Introduction The N-substituted piperidone scaffold is a privileged structure in modern medicinal chemistry, forming the core of a multitude of pharmacologically active agents. From potent analgesics to innovative treatme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-substituted piperidone scaffold is a privileged structure in modern medicinal chemistry, forming the core of a multitude of pharmacologically active agents. From potent analgesics to innovative treatments for neurological disorders, the specific substitution on the piperidone nitrogen atom profoundly influences the molecule's biological activity, metabolic stability, and pharmacokinetic profile. Consequently, the precise and unambiguous structural characterization of these compounds is a critical step in the drug discovery and development pipeline.

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as an indispensable analytical tool for this purpose.[1] Its soft ionization nature is particularly well-suited for the analysis of polar and thermally labile molecules like N-substituted piperidones, providing exquisite sensitivity and detailed structural information with minimal sample degradation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ESI-MS for the analysis of N-substituted piperidones. We will delve into the underlying principles, provide detailed, field-tested protocols, and explore the characteristic fragmentation patterns that are key to the structural elucidation of this important class of compounds.

Principle of Electrospray Ionization (ESI)

ESI is a technique that generates gas-phase ions from a liquid solution, making it highly compatible with liquid chromatography (LC) systems.[2] The process involves several key stages:

  • Nebulization: The sample solution is introduced through a fine, heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets.

  • Desolvation: A drying gas, typically nitrogen, flows counter-current to the spray, causing the solvent to evaporate from the droplets. As the droplets shrink, the charge density on their surface increases.

  • Ion Formation: Eventually, the electrostatic repulsion within the droplets overcomes the surface tension, leading to a "Coulombic explosion" that releases protonated molecules, typically [M+H]+, into the gas phase. These ions are then guided into the mass analyzer.

The "soft" nature of ESI minimizes in-source fragmentation, often yielding a mass spectrum dominated by the molecular ion. This is particularly advantageous for determining the molecular weight of novel N-substituted piperidones with high accuracy.

Instrumentation and Experimental Parameters

Modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are ideally suited for the analysis of N-substituted piperidones due to their high resolution and mass accuracy. The optimization of ESI source parameters is critical for achieving maximal signal intensity and stability.[3][4]

Recommended Starting Parameters for ESI-MS Analysis

The following table summarizes typical starting parameters for the analysis of N-substituted piperidones in positive ion mode. Optimization is often necessary for each specific compound and instrument.[5]

ParameterTypical ValueRationale
Ionization Mode PositiveThe basic nitrogen atom in the piperidone ring is readily protonated.
Capillary Voltage 3.0 - 4.0 kVCreates the electrostatic field necessary for nebulization and ionization.[6]
Cone/Nozzle Voltage 20 - 40 VA higher voltage can induce in-source fragmentation for initial structural clues.
Desolvation Temp. 250 - 350 °CFacilitates efficient solvent evaporation.[6]
Drying Gas Flow 10 - 12 L/minAssists in the desolvation process.[5][6]
Nebulizer Pressure 30 - 40 psiControls the formation of a fine, stable spray.[5]

Protocols

Protocol 1: Sample Preparation

Proper sample preparation is crucial to avoid instrument contamination and ensure high-quality data.[7]

Materials:

  • N-substituted piperidone sample

  • HPLC-grade methanol, acetonitrile, and water[8]

  • Formic acid (0.1% v/v solution in water)

  • 2 mL autosampler vials with septa[9]

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of the N-substituted piperidone in methanol or acetonitrile at a concentration of 1 mg/mL.[9]

  • From the stock solution, create a working solution with a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile:water or methanol:water.[8][9]

  • For improved ionization efficiency, add 0.1% formic acid to the final solution. This promotes the formation of [M+H]+ ions.

  • If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.[8]

  • Crucially, avoid non-volatile buffers such as phosphates or TRIS, as they can contaminate the ESI source. [8][10]

Protocol 2: Data Acquisition and Analysis

This protocol outlines a general workflow for acquiring both full scan and tandem MS data.

Workflow:

  • Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications to guarantee high mass accuracy.

  • Full Scan MS:

    • Inject the prepared sample.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-1000 Da).

    • Identify the protonated molecule [M+H]+. The high-resolution mass measurement should be used to confirm the elemental composition.

  • Tandem MS (MS/MS):

    • Perform a product ion scan by selecting the [M+H]+ ion as the precursor.

    • Apply collision energy (typically 20-40 eV) to induce fragmentation.[11] The collision gas is usually argon or nitrogen.[11]

    • Record the resulting fragment ions.

  • Data Analysis:

    • Process the data using the instrument's software.

    • Propose fragmentation pathways based on the observed neutral losses and characteristic fragment ions.

    • Compare the fragmentation pattern to known patterns of similar structures or use it to elucidate the structure of unknown compounds.

Characteristic Fragmentation Pathways

The fragmentation of N-substituted piperidones in ESI-MS/MS is highly informative and primarily driven by the charge localization on the nitrogen atom.

Key Fragmentation Mechanisms:
  • Alpha-Cleavage: This is a common pathway where the bond adjacent to the nitrogen atom is cleaved, leading to the formation of a stable iminium ion. The nature of the N-substituent will dictate the resulting fragment.[12]

  • Ring Fission: The piperidone ring itself can undergo cleavage, leading to a variety of acyclic fragment ions.[12]

  • Substituent-Driven Fragmentation: The fragmentation is heavily influenced by the nature of the N-substituent.[12] For example, substituents with functional groups will exhibit their own characteristic fragmentation patterns.[12]

  • Neutral Loss: The loss of small, stable molecules is frequently observed. For instance, piperidones with hydroxyl groups often show a characteristic loss of water (18 Da).[13][14]

The following diagram illustrates a generalized workflow for the ESI-MS analysis of N-substituted piperidones.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare Stock Solution (1 mg/mL) B 2. Dilute to Working Solution (1-10 µg/mL) A->B C 3. Acidify with 0.1% Formic Acid B->C D 4. Full Scan MS (Identify [M+H]+) C->D E 5. Tandem MS (MS/MS) (Fragment [M+H]+) D->E F 6. Process Spectra E->F G 7. Elucidate Fragmentation Pathways F->G H 8. Structure Confirmation G->H Fragmentation_Pathway Precursor [M+H]+ N-Acyl Piperidone Fragment1 Acylium Ion [M+H - piperidone]+ Precursor->Fragment1 N-CO Bond Cleavage Fragment2 Iminium Ion Further Fragmentation Fragment1->Fragment2 Rearrangement

Caption: N-CO bond cleavage in an N-acyl piperidone.

Application Example: Identification of a Novel Piperidone Analog

Scenario: A medicinal chemist has synthesized a novel N-benzyl-4-hydroxypiperidone and requires structural confirmation.

Analysis:

  • Full Scan MS: The full scan spectrum shows a prominent ion at m/z 208.1332, corresponding to the calculated exact mass of the protonated molecule [C12H18NO2]+.

  • Tandem MS (MS/MS):

    • The MS/MS spectrum of the precursor ion at m/z 208.1332 shows a major fragment ion at m/z 190.1226, corresponding to the neutral loss of water (-18.0106 Da). This is indicative of the hydroxyl group.

    • Another significant fragment is observed at m/z 91.0542, which is the characteristic tropylium ion ([C7H7]+) from the benzyl substituent.

    • A fragment at m/z 116.0706 corresponds to the piperidone ring after the loss of the benzyl group.

Troubleshooting

IssuePossible CauseSolution
Poor Signal Low sample concentration; improper solvent; suboptimal ESI parameters.Increase concentration; ensure the use of volatile, polar solvents with 0.1% formic acid; optimize ESI parameters. [8]
Adduct Formation Presence of salts (e.g., Na+, K+) in the sample or solvent.Use high-purity solvents and deionized water; if necessary, desalt the sample.
In-source Fragmentation Cone/nozzle voltage is too high.Reduce the cone/nozzle voltage to obtain a stronger molecular ion signal.
Dimer Formation [2M+H]+ Sample concentration is too high.Dilute the sample. [2][15]

Conclusion

High-resolution electrospray ionization mass spectrometry is a powerful and versatile technique for the structural characterization of N-substituted piperidones. By leveraging its soft ionization capabilities, high mass accuracy, and informative fragmentation patterns, researchers can confidently determine the structure of novel compounds, identify metabolites, and monitor chemical reactions. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of ESI-MS in any drug discovery and development program focused on this important class of molecules.

References

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace. Retrieved from [Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

  • Farkas, O., Tofan, A., Toth, G., & Kummer, N. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]

  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Retrieved from [Link]

  • (n.d.). Sample preparation for the ES/MS. University of Leeds. Retrieved from [Link]

  • Ciesla, M., Kwiecien, A., & Chmiel, T. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Retrieved from [Link]

  • Ortner, E., Schweiger, L., & Klampfl, C. (2020). Application Note - Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment. ResearchGate. Retrieved from [Link]

  • (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Stanford University. Retrieved from [Link]

  • Singh, S., Taneja, S. C., Verma, M. K., Khajuria, R. K., Koul, S., & Qazi, G. N. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PMC. Retrieved from [Link]

  • Le, A., & Guillarme, D. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Retrieved from [Link]

  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Retrieved from [Link]

  • van der Burg, S., & Cuyckens, F. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

  • (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

Sources

Application

The Strategic Application of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid in Modern Drug Discovery: A Guide for Researchers

Introduction: The Piperidine Scaffold and the Emergence of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevale...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Emergence of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1] Its conformational flexibility and the capacity for substitution at various positions allow for the fine-tuning of physicochemical and pharmacological properties, making it an invaluable tool in the design of novel therapeutics.[2] Within this important class of heterocycles, 1-Isopropyl-6-oxopiperidine-3-carboxylic acid emerges as a compound of significant interest for drug discovery programs. Its unique structural features—a lactam ring, a chiral center at the 3-position, and an N-isopropyl group—offer a compelling combination of functionalities for probing biological targets and for the synthesis of diverse compound libraries.

This guide provides a comprehensive overview of the potential applications and experimental protocols for utilizing 1-Isopropyl-6-oxopiperidine-3-carboxylic acid in a drug discovery setting. We will delve into its physicochemical properties, potential therapeutic applications based on related analogs, and detailed methodologies for its use as a chemical probe and a versatile building block.

Physicochemical Properties: A Tabulated Overview

Understanding the physicochemical properties of a compound is fundamental to its application in drug discovery. Below is a summary of the computed properties for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃Angene Chemical[3]
Molecular Weight 185.22 g/mol Angene Chemical[3]
XLogP3 0.1Angene Chemical[3]
Hydrogen Bond Donor Count 1Angene Chemical[3]
Hydrogen Bond Acceptor Count 3Angene Chemical[3]
Rotatable Bond Count 2Angene Chemical[3]
Topological Polar Surface Area 57.6 ŲAngene Chemical[3]
Complexity 225Angene Chemical[3]

Potential Therapeutic Applications and Rationale

While specific biological data for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is not extensively published, the activities of closely related analogs provide a strong rationale for its exploration in several therapeutic areas.

Enzyme Inhibition: A Focus on Acetylcholinesterase

The parent compound, (3S)-6-Oxopiperidine-3-carboxylic acid, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. The introduction of the N-isopropyl group in 1-Isopropyl-6-oxopiperidine-3-carboxylic acid can modulate the compound's lipophilicity and steric profile, potentially altering its binding affinity and selectivity for the AChE active site. This makes it a compelling candidate for screening in neurodegenerative disease models.

Diagram 1: Hypothetical Enzyme Inhibition Workflow

G cluster_prep Compound Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis start 1-Isopropyl-6-oxopiperidine-3-carboxylic acid dissolve Dissolve in DMSO (10 mM stock) start->dissolve dilute Serial Dilution in Assay Buffer dissolve->dilute incubate Incubate with Compound dilute->incubate enzyme Acetylcholinesterase enzyme->incubate substrate Substrate (e.g., ATCI) substrate->incubate reaction Measure Product Formation (e.g., Spectrophotometry) incubate->reaction plot Plot % Inhibition vs. [Compound] reaction->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for assessing the inhibitory activity of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid against acetylcholinesterase.

Scaffold for Library Synthesis

The carboxylic acid moiety of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid serves as a versatile handle for chemical modification, enabling its use as a scaffold for the generation of diverse compound libraries.[5] Amide coupling reactions with a variety of amines can be employed to explore the chemical space around the piperidinone core, leading to the discovery of novel compounds with a range of biological activities.

Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to adapt these methods to the specific experimental context and to adhere to all laboratory safety guidelines.

Protocol 1: Synthesis of 1-Alkyl-6-oxopiperidine-3-carboxylic Acids (General Procedure)

Materials:

  • Precursor ketone (e.g., a protected 4-oxopiperidine)

  • Isopropylamine

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid

  • Standard work-up and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of the precursor ketone (1 equivalent) in the anhydrous solvent, add isopropylamine (1.2 equivalents) and acetic acid (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-isopropyl piperidine derivative.

  • Subsequent chemical modifications would be required to introduce the carboxylic acid at the 3-position and form the lactam, the specifics of which would depend on the chosen synthetic strategy.

Protocol 2: Determination of Aqueous Solubility (Kinetic Method)

Assessing the aqueous solubility of a compound is crucial for its progression in drug discovery.[6][7] The kinetic solubility assay provides a high-throughput method for this determination.

Materials:

  • 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of detecting turbidity or a nephelometer

Procedure:

  • Prepare a 10 mM stock solution of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid in DMSO.

  • In a 96-well microplate, perform serial dilutions of the stock solution in DMSO.

  • Add a fixed volume of the aqueous buffer to each well containing the DMSO solutions of the compound.

  • Mix the solutions thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader or nephelometer.

  • The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer control.

Diagram 2: Solubility and Lipophilicity Assessment Workflow

G cluster_solubility Aqueous Solubility cluster_lipophilicity Lipophilicity (logP) start_sol Compound in DMSO dilute_sol Dilute in Aqueous Buffer start_sol->dilute_sol measure_sol Measure Turbidity dilute_sol->measure_sol result_sol Kinetic Solubility Value measure_sol->result_sol start_lipo Compound Solution hplc Inject on RP-HPLC start_lipo->hplc measure_lipo Determine Retention Time hplc->measure_lipo result_lipo Calculate logP measure_lipo->result_lipo

Sources

Method

Mastering the Synthesis of N-Substituted Piperidines via Reductive Amination

An In-Depth Guide for Researchers and Drug Development Professionals The N-substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The N-substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its synthesis via reductive amination stands out as a robust and versatile method, offering a controlled and efficient pathway to these valuable compounds. This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and practical insights into the reductive amination for the synthesis of N-substituted piperidines, tailored for researchers and scientists in the field of drug development.

The Strategic Advantage of Reductive Amination

Direct alkylation of piperidines with alkyl halides is often plagued by a significant side reaction: over-alkylation, leading to the formation of undesired quaternary ammonium salts.[1] Reductive amination elegantly circumvents this issue.[1] The reaction proceeds in a two-step sequence within a single pot: the initial formation of an iminium ion from the reaction of piperidine with an aldehyde or ketone, followed by its immediate reduction to the desired N-substituted piperidine.[2] This method offers greater control and typically results in higher yields of the mono-alkylated product.[1]

Mechanistic Underpinnings

The reaction is initiated by the nucleophilic attack of the secondary amine of piperidine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the loss of a water molecule to generate a transient iminium ion. A carefully chosen reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to yield the final tertiary amine.[3]

Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[4] Several reagents are commonly employed, each with its own set of advantages and disadvantages.

Reducing AgentKey CharacteristicsTypical SolventsConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for iminium ions over ketones and aldehydes.[5][6] Tolerates a wide range of functional groups.[7][8] Moisture-sensitive.[9]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[7][10]Often the reagent of choice for its high selectivity and safety profile compared to cyanoborohydride.[11]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces iminium ions at neutral or slightly acidic pH.[3] Stable in acidic solutions.[3]Methanol (MeOH), Ethanol (EtOH)Highly toxic and can release hydrogen cyanide gas, requiring careful handling and work-up procedures.[5][12]
Sodium Borohydride (NaBH₄) A powerful reducing agent that can also reduce the starting aldehyde or ketone.[1]Methanol (MeOH), Ethanol (EtOH)Best used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent to avoid reduction of the starting carbonyl.[6][7]
Catalytic Hydrogenation (H₂/Pd, PtO₂) A "green" and atom-economical method.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)May not be suitable for substrates containing functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups).

For most applications involving the synthesis of N-substituted piperidines, sodium triacetoxyborohydride (STAB) is the preferred reagent due to its excellent selectivity, broad functional group tolerance, and safer handling profile.[11]

Visualizing the Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted piperidines via reductive amination.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Combine piperidine and aldehyde/ketone in an anhydrous solvent B Stir for 20-30 min for iminium ion formation A->B C Add Sodium Triacetoxyborohydride (STAB) B->C D Stir at room temperature (1-24 h) C->D E Quench with saturated NaHCO₃ solution D->E F Extract with an organic solvent E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the synthesis of N-substituted piperidines.

Detailed Experimental Protocol: Synthesis of N-Benzylpiperidine

This protocol details the synthesis of N-benzylpiperidine from piperidine and benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • Piperidine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[10]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and anhydrous dichloromethane.

  • Add benzaldehyde (1.1 eq) to the stirred solution.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.[10]

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[10] A mild exotherm may be observed.[4]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.[10]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[10]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylpiperidine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete iminium ion formation.- Ensure anhydrous conditions. - For less reactive ketones, consider adding a catalytic amount of acetic acid.[7]
Deactivated reducing agent.- Use fresh, high-quality sodium triacetoxyborohydride. Store it in a desiccator.
Presence of Starting Aldehyde/Ketone in Product Incomplete reaction.- Increase the reaction time. - Gently warm the reaction mixture to 40-50 °C for sluggish reactions.[4]
Insufficient reducing agent.- Ensure the correct stoichiometry of the reducing agent.
Formation of an Alcohol Byproduct Reduction of the starting carbonyl.- This is less common with NaBH(OAc)₃ but can occur with less selective reducing agents like NaBH₄. Ensure the iminium ion has sufficient time to form before adding the reducing agent if using a two-step procedure.[1]
Difficult Purification Product is highly water-soluble or forms an emulsion during work-up.- Adjust the pH of the aqueous layer during extraction to ensure the amine is in its freebase form. - For highly polar amines, consider salting out the product from the aqueous layer.[13]
Co-elution of product and impurities during chromatography.- Optimize the solvent system for column chromatography. - Consider an acidic work-up to extract the basic amine product into the aqueous phase, wash the aqueous phase with an organic solvent to remove non-basic impurities, then basify the aqueous phase and re-extract the product.

Safety Precautions

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Flammable solid and reacts with water to release flammable gases.[14] It is harmful if swallowed and causes serious eye damage.[14] Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15]

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Contact with acid releases toxic hydrogen cyanide gas.[3] All manipulations should be performed in a certified chemical fume hood.[12] Wear appropriate PPE and have a cyanide poisoning antidote kit readily available.[12]

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with appropriate engineering controls and PPE.

Conclusion

Reductive amination is a powerful and reliable method for the synthesis of N-substituted piperidines, offering significant advantages over traditional alkylation methods. By understanding the underlying mechanism, carefully selecting the appropriate reducing agent, and adhering to optimized protocols, researchers can efficiently access a diverse range of these important scaffolds. The use of sodium triacetoxyborohydride, in particular, provides a safe and highly selective approach, making it an invaluable tool in the modern synthetic chemist's arsenal for drug discovery and development.

References

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 7). 09.10 Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Carl Roth. (n.d.). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • OSU Chemistry. (n.d.). Sodium Cyanoborohydride SOP. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: A Guide to the Castagnoli-Cushman Reaction for Substituted Piperidine Synthesis

Introduction: The Strategic Importance of the Castagnoli-Cushman Reaction in Modern Drug Discovery The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Castagnoli-Cushman Reaction in Modern Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design. The Castagnoli-Cushman reaction (CCR) has emerged as a powerful and versatile tool for the synthesis of substituted piperidines and other lactams.[1][2][3] This multicomponent reaction, involving the condensation of a cyclic anhydride with an imine, offers a highly efficient route to complex heterocyclic structures.[1][2] Its significance lies in its ability to rapidly generate molecular complexity from readily available starting materials, often with high diastereoselectivity.[2][4]

This guide provides an in-depth exploration of the Castagnoli-Cushman reaction, from its mechanistic underpinnings to practical, field-tested protocols for the synthesis of substituted piperidines. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only execute the reaction but also rationally troubleshoot and adapt it for their specific synthetic targets.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The mechanism of the Castagnoli-Cushman reaction has been a subject of considerable investigation, with the initially proposed pathway involving an iminolysis of the anhydride.[1] However, more recent studies, including in situ infrared spectroscopy, have provided evidence for a more nuanced mechanism involving the formation of amide-acid intermediates.[4] This understanding is critical for optimizing reaction conditions and predicting outcomes.

The currently accepted mechanism for the reaction of an imine with a cyclic anhydride, such as glutaric anhydride for piperidine synthesis, can be summarized as follows:

  • Nucleophilic Attack and Ring Opening: The imine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the cyclic anhydride. This leads to the opening of the anhydride ring and the formation of a zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular proton transfer occurs, yielding a key amide-acid intermediate. This intermediate exists in equilibrium with its corresponding anhydride form.[4]

  • Mannich-like Cyclization: The enolizable proton alpha to the carboxylic acid is abstracted, and the resulting enolate undergoes an intramolecular Mannich-like cyclization by attacking the iminium ion. This step is crucial for the formation of the new carbon-carbon bond and the piperidine ring.

  • Lactamization: The newly formed amino acid intermediate undergoes a final intramolecular condensation to form the thermodynamically stable lactam ring, furnishing the desired substituted piperidone.

The diastereoselectivity of the reaction is often high and is established during the cyclization step.[4] The stereochemical outcome can be influenced by the nature of the substituents on both the imine and the anhydride.

Castagnoli_Cushman_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Imine Imine (R1-CH=N-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Anhydride Glutaric Anhydride Anhydride->Zwitterion AmideAcid Amide-Acid Intermediate Zwitterion->AmideAcid Proton Transfer Enolate Enolate Intermediate AmideAcid->Enolate Enolization Piperidone Substituted Piperidone Enolate->Piperidone Mannich-like Cyclization CCR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Combine Aldehyde, Amine, and Glutaric Anhydride Solvent Add Solvent (e.g., Toluene) Reagents->Solvent Heat Heat to Reflux (12-24h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Workup (NaHCO3, Brine) Cool->Extract Dry Dry and Concentrate Extract->Dry Chroma Silica Gel Chromatography Dry->Chroma Product Isolate Pure Piperidone Chroma->Product Scope_Logic Aldehyde Aldehyde Type Yield Yield Aldehyde->Yield Diastereo Diastereoselectivity Aldehyde->Diastereo Amine Amine Type Amine->Yield Amine->Diastereo Anhydride Anhydride Ring Size Product Product Structure Anhydride->Product

Sources

Method

Application Note: Analytical Methods for Purity Determination of Carboxylic Acids

Introduction: The Critical Role of Purity in Carboxylic Acids Carboxylic acids are fundamental building blocks in organic synthesis and key functional groups in a vast array of commercial products, most notably active ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Carboxylic Acids

Carboxylic acids are fundamental building blocks in organic synthesis and key functional groups in a vast array of commercial products, most notably active pharmaceutical ingredients (APIs). The purity of a carboxylic acid directly impacts its reactivity, safety profile, and the quality of the final product. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to undesired byproducts, reduced efficacy, and potential toxicity. Therefore, the accurate determination of purity is a non-negotiable aspect of quality control in research, development, and manufacturing.

This comprehensive guide provides an in-depth overview of the principal analytical techniques for assessing the purity of carboxylic acids. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols to select and implement the most appropriate method for their specific analytical challenge. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and scientifically sound.

Strategic Selection of an Analytical Method

Choosing the right analytical technique is the first and most critical step in purity determination. The decision depends on several factors including the physicochemical properties of the analyte, the nature of expected impurities, the required level of precision, and available instrumentation. A logical approach to method selection is paramount for efficient and accurate analysis.

The following decision tree illustrates a strategic approach to selecting the most suitable analytical method for a given carboxylic acid.

MethodSelection start Sample: Carboxylic Acid q1 Is the primary goal to quantify the main component (Assay)? start->q1 q2 Is the acid volatile or thermally stable? q1->q2 Yes, and higher precision is needed q4 Is identification and quantification of specific impurities required? q1->q4 No, interested in impurities titration Titrimetry (Acid-Base) q1->titration Yes, and high precision is not paramount q3 Does the acid have a strong UV chromophore? q2->q3 No gc Gas Chromatography (GC) (Requires Derivatization) q2->gc Yes hplc_uv HPLC-UV q3->hplc_uv Yes hplc_other HPLC with other detectors (e.g., RID, ELSD) q3->hplc_other No q4->hplc_uv Yes, for known impurities with chromophores qnmr Quantitative NMR (qNMR) q4->qnmr Yes, for absolute purity against a standard lcms LC-MS q4->lcms Yes, for impurity identification

Caption: Decision tree for selecting an analytical method for carboxylic acid purity.

Titrimetry: The Classical Approach

Acid-base titration is a robust, cost-effective, and often-used method for determining the overall purity (assay) of a carboxylic acid sample.[1][2][3] It is an absolute method that relies on a stoichiometric reaction between the acidic analyte and a standardized basic titrant.

Principle of Titration

The method involves the gradual addition of a titrant with a known concentration to a solution containing the analyte.[4][5] The reaction neutralizes the carboxylic acid. The equivalence point, where the moles of the titrant equal the moles of the analyte, is detected by a colorimetric indicator or a pH meter.[4][6] The purity is then calculated based on the volume of titrant consumed.

Expertise & Experience: The choice of solvent is critical. While water is common, many carboxylic acids have limited aqueous solubility. In such cases, a mixed solvent system (e.g., water/ethanol) or a non-aqueous solvent is necessary. The titrant must be standardized against a primary standard (e.g., potassium hydrogen phthalate - KHP) to ensure accuracy.[7]

Self-Validating System

A robust titration protocol includes checks for accuracy and precision. This involves performing multiple titrations to ensure reproducibility and using a certified reference material (if available) to confirm the accuracy of the result. The standardization of the titrant is a key validation step.[8]

Protocol: Purity by Potentiometric Titration

This protocol describes the determination of the purity of a generic solid carboxylic acid (e.g., Benzoic Acid) using a standardized sodium hydroxide solution.

  • Preparation of 0.1 M NaOH Titrant:

    • Dissolve approximately 4.0 g of NaOH pellets in 1 L of deionized, boiled water (to remove dissolved CO₂).

    • Standardization: Accurately weigh about 0.5 g of dried primary standard KHP into a beaker. Dissolve in ~50 mL of deionized water. Add 2-3 drops of phenolphthalein indicator. Titrate with the prepared NaOH solution to a faint pink endpoint.

    • Calculate the exact molarity of the NaOH solution.

  • Sample Preparation:

    • Accurately weigh approximately 0.2 g of the carboxylic acid sample into a 250 mL beaker.[9]

    • Add 50-75 mL of a suitable solvent (e.g., 50:50 ethanol/water) and dissolve the sample completely, using a magnetic stirrer if necessary.[9]

  • Titration Procedure:

    • Immerse a calibrated pH electrode connected to a pH meter into the sample solution.

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Add the standardized 0.1 M NaOH titrant from a burette in small increments (e.g., 0.5-1.0 mL).

    • Record the pH and the volume of titrant added after each increment. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.

    • Continue adding titrant until the pH has stabilized well past the equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the point of maximum slope on the curve (the inflection point), or by using the first or second derivative of the curve.

    • Calculate the purity of the carboxylic acid using the following formula: Purity (%) = (Veq × M_NaOH × MW_acid) / (W_sample × 1000) × 100 Where:

      • Veq = Equivalence volume of NaOH (mL)

      • M_NaOH = Molarity of standardized NaOH (mol/L)

      • MW_acid = Molecular weight of the carboxylic acid ( g/mol )

      • W_sample = Weight of the carboxylic acid sample (g)

Chromatographic Methods: High-Resolution Purity Profiling

Chromatography is the cornerstone of modern purity analysis, offering the ability to separate the main component from structurally similar impurities.[10][11][12] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity analysis of non-volatile or thermally labile carboxylic acids, which are common in the pharmaceutical industry.[13]

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[10] For carboxylic acids, reversed-phase HPLC is the most common mode.[14][15] In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14]

Expertise & Experience (Causality behind choices):

  • Mobile Phase pH Control: The ionization state of a carboxylic acid is pH-dependent. To achieve reproducible retention times and good peak shapes, the mobile phase pH must be controlled with a buffer. A pH of around 2.5-3.5 is often chosen to suppress the ionization of the carboxyl group, making the molecule less polar and increasing its retention on a C18 column.[16]

  • Column Selection: While C18 columns are the workhorse, very polar (short-chain) carboxylic acids may show poor retention. In these cases, alternative stationary phases like polar-embedded or polar-endcapped columns, or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), may be more suitable.[17][18][19]

Workflow & Validation: A typical HPLC workflow is depicted below. For method validation, parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range must be assessed according to guidelines like ICH Q2(R1).[20][21][22][23]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions setup Instrument Setup (Column, Flow, Temp) prep_std->setup prep_sample Prepare Sample Solution prep_sample->setup prep_mobile Prepare Mobile Phase prep_mobile->setup sst System Suitability Test (SST) setup->sst inject Inject Samples & Standards sst->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Standard workflow for HPLC purity analysis.

4.1.1. Protocol: HPLC-UV Purity of a Carboxylic Acid

This protocol outlines a general reversed-phase HPLC method for a carboxylic acid with a UV chromophore.

  • Instrumentation & Materials:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • HPLC-grade acetonitrile, methanol, and water.

    • Phosphoric acid or a suitable buffer salt (e.g., potassium phosphate).

    • Reference standard of the carboxylic acid (known high purity).

    • The sample to be tested.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As appropriate for the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution (e.g., 1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 water/acetonitrile).

    • Sample Solution (e.g., 1.0 mg/mL): Prepare in the same manner as the standard solution using the test sample.

  • System Suitability Test (SST):

    • Inject the standard solution five or six times.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, and other parameters like tailing factor and theoretical plates meet the pre-defined criteria as per USP <621>.[10][13]

  • Analysis & Calculation:

    • Inject the sample solution in duplicate.

    • Identify the peak for the main component and any impurity peaks.

    • Calculate the purity using the area normalization method: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) × 100

Gas Chromatography (GC)

GC is suitable for carboxylic acids that are naturally volatile or can be made volatile through a chemical reaction known as derivatization.[24][25]

Principle: GC separates components in a gaseous mobile phase based on their partitioning between the gas and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.

Expertise & Experience (The Need for Derivatization): Most carboxylic acids are highly polar and have low volatility, leading to poor peak shapes and adsorption onto the column.[24][26] Derivatization is a chemical modification process that converts the polar -COOH group into a less polar and more volatile derivative, typically an ester or a silyl ester.[24][26][27]

  • Esterification: Reacting the acid with an alcohol (e.g., methanol with an acid catalyst) or a reagent like trimethyl orthoacetate.[28]

  • Silylation: Reacting the acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[27][29] This is a very common and effective method.[29]

The choice of derivatization reagent depends on the analyte's structure and the presence of other functional groups.[25]

4.2.1. Protocol: GC-FID Purity via Silylation

This protocol describes the purity determination of a semi-volatile carboxylic acid after silylation.

  • Instrumentation & Materials:

    • GC system with a Flame Ionization Detector (FID).

    • Capillary column suitable for the analysis (e.g., DB-5 or equivalent).

    • Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • A suitable solvent (e.g., Dimethylformamide - DMF).[29]

    • The carboxylic acid sample.

  • Derivatization Procedure:

    • Accurately weigh ~10 mg of the carboxylic acid sample into a 2 mL autosampler vial.

    • Add 500 µL of DMF to dissolve the sample.

    • Add 200 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Carrier Gas: Helium or Hydrogen, at a constant flow.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Injection Volume: 1 µL (Split mode, e.g., 50:1).

  • Analysis & Calculation:

    • Inject the derivatized sample.

    • Identify the peak corresponding to the derivatized main component and any impurity peaks.

    • Calculate purity using the area normalization method, similar to the HPLC procedure.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the same compound.[30][31]

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known mass of the analyte with a known mass of a highly pure, stable internal standard in a deuterated solvent, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[32][33]

Expertise & Experience:

  • Standard Selection: The internal standard must be stable, of high purity, not reactive with the analyte, and have at least one signal that is well-resolved from all analyte signals.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized, particularly the relaxation delay (D1), which must be long enough (typically 5 times the longest T1 relaxation time of the signals being integrated) to allow for complete relaxation of the nuclei between scans.

Method Validation Summary

All analytical methods used for purity determination in regulated environments must be validated to demonstrate their suitability for the intended purpose.[22] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[20][21]

ParameterTitrationHPLC (Purity)GC (Purity)qNMR
Specificity LowHighHighVery High
Linearity N/AHighHighHigh
Accuracy HighHighHighVery High
Precision GoodHighHighHigh
Range HighHighHighHigh
Limit of Quantitation (LOQ) N/ALowLowModerate
Robustness GoodModerateModerateGood
Primary Use AssayImpurity Profiling, AssayImpurity Profiling (Volatiles)Absolute Purity, Assay

References

  • Acids: Derivatization for GC Analysis. (n.d.).
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
  • CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram. (n.d.). Google Patents.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
  • Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. (n.d.). Analytical Chemistry - ACS Publications.
  • 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
  • What is the procedure for determining carboxylic acid groups by the acid-base titration? (n.d.).
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • TITRATION THEORY AND PRACTICE. (n.d.). Hach.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace.
  • Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. (2013). PMC - PubMed Central.
  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Carboxylic Acid Unknowns and Titration. (n.d.).
  • Quantitative NMR Spectroscopy. (2017).
  • Acid–Base Titration. (2025). Chemistry LibreTexts.
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2014). PubMed.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • <621> CHROMATOGRAPHY. (n.d.).
  • Determination of carboxylic acids in apple juice by RP HPLC. (2025). ResearchGate.
  • Acid–Base Titrations. (2022). Chemistry LibreTexts.
  • Method of quantification of carboxylic acids by mass spectrometry. (n.d.). Google Patents.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (n.d.). Journal of Chemical Education - ACS Publications.
  • Are You Sure You Understand USP <621>? (2024). Chromatography Online.
  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. (2025). ResearchGate.
  • Acid Base Titration Problems, Basic Introduction, Calculations, Examples, Solution Stoichiometry. (2017). YouTube.
  • Titration Guide for Titer Determination. (n.d.). Sigma-Aldrich.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Thermo Fisher Scientific - CL.
  • Quality Guidelines. (n.d.). ICH.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (n.d.).
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • Acid-Base Titration - Theory. (n.d.). CHEMIX.
  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. (n.d.). Chemical Review and Letters.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017). Sigma-Aldrich.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025).
  • Chapter 9. (n.d.).
  • What is qNMR and why is it important? (n.d.). Mestrelab Resources.
  • USP-NF 621 Chromatography. (n.d.). Scribd.
  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Acid Base Titration Practice Problems With Answers. (n.d.). aichat.physics.ucla.edu.

Sources

Application

Application of Scaffolds for Central Nervous System Agents: A Technical Guide for Researchers

Introduction: Engineering the Regenerative Microenvironment of the Central Nervous System The central nervous system (CNS), with its intricate network of neurons and glial cells, possesses a limited capacity for self-rep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering the Regenerative Microenvironment of the Central Nervous System

The central nervous system (CNS), with its intricate network of neurons and glial cells, possesses a limited capacity for self-repair following injury or disease. This inherent challenge has spurred the development of innovative therapeutic strategies, among which biomaterial scaffolds have emerged as a promising platform for promoting tissue regeneration and delivering therapeutic agents directly to the site of damage.[1][2][3] These scaffolds serve as a three-dimensional framework that can mimic the native extracellular matrix (ECM), providing physical support for cell infiltration and proliferation, guiding axonal growth, and acting as a reservoir for the controlled release of neuroprotective or neuroregenerative molecules.[1][4][5]

This technical guide provides a comprehensive overview of the design, fabrication, and evaluation of scaffolds for the delivery of CNS agents. It is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced biomaterials to address the complex challenges of CNS repair. We will delve into the rationale behind experimental choices, provide detailed protocols for key methodologies, and offer insights into the critical parameters that govern the success of this therapeutic approach.

I. Scaffold Design and Fabrication: Tailoring the Matrix to the Mission

The choice of biomaterial and fabrication technique is paramount to designing a scaffold that meets the specific requirements of the CNS application. The ideal scaffold should be biocompatible, possess mechanical properties that match the delicate neural tissue, exhibit a porous and interconnected architecture to facilitate cell migration and nutrient transport, and have a degradation rate that is tunable to the healing process.[4][6]

A. Biomaterial Selection: A Comparative Analysis

The selection of a biomaterial is a critical first step and is dictated by the desired mechanical properties, degradation kinetics, and biological interactions. Both natural and synthetic polymers have been extensively investigated for CNS applications.

BiomaterialKey AdvantagesKey DisadvantagesTypical CNS Applications
Natural Polymers
CollagenExcellent biocompatibility, promotes cell adhesion.[7]Batch-to-batch variability, rapid degradation.Peripheral nerve regeneration, spinal cord injury.[7]
Hyaluronic AcidMajor component of CNS ECM, promotes cell migration.[1]Poor mechanical strength.Traumatic brain injury, stroke.[1]
ChitosanBiocompatible, biodegradable, antimicrobial properties.[8]Limited solubility, potential for inflammatory response.[8]Spinal cord injury, nerve guidance conduits.[8]
Synthetic Polymers
PLGA (Poly(lactic-co-glycolic acid))Tunable degradation rate, well-established safety profile.[9]Acidic degradation byproducts can cause inflammation.[9]Controlled drug delivery for neurotrophic factors.
PCL (Polycaprolactone)Slower degradation rate, good mechanical properties.More hydrophobic than PLGA.Long-term drug delivery, nerve guidance conduits.
GelMA (Gelatin Methacryloyl)Photocrosslinkable, allows for easy cell encapsulation.[10]Requires a photoinitiator which can be cytotoxic.3D bioprinting of neural tissues, cell delivery.[11]
B. Fabrication Techniques: From Nanofibers to 3D Bioprinting

The fabrication method determines the scaffold's architecture, which in turn influences cellular behavior and therapeutic efficacy.

Electrospinning is a versatile technique used to produce non-woven or aligned nanofibrous scaffolds that mimic the fibrous nature of the ECM.[12][13] The alignment of nanofibers can provide contact guidance to regenerating axons, making this technique particularly suitable for applications in spinal cord injury and peripheral nerve repair.

Rationale for Choosing Electrospinning:

  • ECM Mimicry: The nanoscale fiber diameter and high surface-area-to-volume ratio of electrospun scaffolds closely resemble the native ECM, promoting cell adhesion and growth.[14]

  • Topographical Cues: Aligned nanofibers can direct the elongation of neurites, a crucial aspect of nerve regeneration.[12]

  • Porosity: The interconnected pores of the nanofibrous mesh allow for nutrient and waste exchange.

Protocol 1: Fabrication of Aligned PLGA Nanofibrous Scaffolds

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 75:25 LA:GA)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP)

  • Electrospinning apparatus with a rotating mandrel collector

  • Syringe pump

  • High-voltage power supply

Procedure:

  • Polymer Solution Preparation: Dissolve PLGA in HFP to a final concentration of 10% (w/v). Stir the solution overnight at room temperature to ensure complete dissolution. The choice of solvent is critical as it affects the spinnability and morphology of the fibers.[15]

  • Electrospinning Setup:

    • Load the PLGA solution into a 5 mL syringe fitted with a 22-gauge metal needle.

    • Mount the syringe on the syringe pump.

    • Position the needle tip approximately 15 cm from the rotating mandrel collector.

    • Set the syringe pump to a flow rate of 1 mL/hr.[16]

  • Electrospinning Process:

    • Set the rotating mandrel to a high speed (e.g., 2000 rpm) to collect aligned fibers.

    • Apply a high voltage of 15 kV to the needle tip.[16]

    • Initiate the syringe pump to start the electrospinning process. A stable Taylor cone should form at the needle tip, from which a polymer jet is drawn towards the collector.

    • Continue the process until a scaffold of the desired thickness is obtained.

  • Scaffold Collection and Post-Processing:

    • Carefully remove the aligned nanofibrous scaffold from the mandrel.

    • Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent.

Hydrogels are water-swollen, crosslinked polymer networks that are highly biocompatible and have mechanical properties similar to soft tissues, making them ideal for CNS applications.[17][18] Injectable hydrogels are particularly advantageous as they can be delivered in a minimally invasive manner to fill irregularly shaped lesion cavities.[17]

Rationale for Choosing Hydrogels:

  • Biocompatibility and Mechanical Mimicry: The high water content and soft nature of hydrogels closely resemble the native CNS environment.[19]

  • Injectability: In-situ forming hydrogels can be injected as a liquid and crosslink at the site of injury, conforming to the lesion geometry.[17]

  • Drug and Cell Delivery: Hydrogels can serve as excellent carriers for the sustained release of therapeutic agents and for the transplantation of cells.[8]

Protocol 2: Fabrication of Gelatin Methacryloyl (GelMA) Hydrogels

Materials:

  • Gelatin (Type A, from porcine skin)

  • Methacrylic anhydride (MA)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (12-14 kDa MWCO)

  • Photoinitiator (e.g., Irgacure 2959)

  • UV light source (365 nm)

Procedure:

  • GelMA Synthesis:

    • Dissolve gelatin in PBS at 50°C to a concentration of 10% (w/v).[14]

    • Slowly add methacrylic anhydride (0.5 mL per gram of gelatin) to the gelatin solution while stirring vigorously.

    • Allow the reaction to proceed for 3 hours at 50°C.

    • Stop the reaction by adding warm PBS to dilute the mixture five-fold.[14]

  • Purification:

    • Dialyze the solution against deionized water for 7 days at 40°C to remove unreacted methacrylic anhydride and other byproducts.

    • Freeze-dry the purified solution to obtain GelMA powder.

  • Hydrogel Formation:

    • Dissolve the lyophilized GelMA and a photoinitiator (0.5% w/v) in PBS at 37°C to the desired concentration (e.g., 5-15% w/v).[20]

    • To form the hydrogel, expose the GelMA solution to UV light (e.g., 5-10 mW/cm²) for a specified duration (e.g., 30-60 seconds). The crosslinking time will depend on the GelMA concentration and the desired stiffness.

II. Loading of CNS Agents: Engineering the Therapeutic Payload

The incorporation of therapeutic agents into the scaffold is a critical step that dictates the release kinetics and biological activity of the payload. The loading method should be chosen to preserve the integrity of the agent and to achieve the desired release profile.

A. Loading Methods
  • Physical Entrapment: The therapeutic agent is physically mixed with the polymer solution before scaffold fabrication. This is a simple and widely used method, but it can lead to an initial burst release.

  • Covalent Conjugation: The agent is chemically bonded to the scaffold material. This method provides more controlled and sustained release but may alter the agent's bioactivity.

  • Affinity-Based Binding: The scaffold is functionalized with molecules that have a high affinity for the therapeutic agent, allowing for its reversible binding and release.

Protocol 3: Loading Neurotrophic Factors into Hydrogel Scaffolds

Materials:

  • Lyophilized neurotrophic factor (e.g., BDNF, NGF)

  • Sterile, nuclease-free water

  • Pre-fabricated and sterilized hydrogel scaffolds (e.g., GelMA)

Procedure:

  • Reconstitution of Neurotrophic Factor: Reconstitute the lyophilized neurotrophic factor in sterile water to a stock concentration of 100 µg/mL.

  • Loading by Soaking:

    • Place the sterile hydrogel scaffolds in a sterile petri dish.

    • Add the neurotrophic factor solution to the dish, ensuring the scaffolds are fully submerged. The volume of the solution should be just enough to be absorbed by the scaffolds to maximize loading efficiency.[2]

    • Incubate at 4°C for 24 hours to allow for passive diffusion of the neurotrophic factor into the hydrogel matrix.[2]

  • Washing (Optional): Briefly wash the scaffolds with sterile PBS to remove any unbound neurotrophic factor from the surface. This step can help to reduce the initial burst release.

  • Quantification of Loading Efficiency:

    • Measure the concentration of the neurotrophic factor in the initial loading solution and in the supernatant after loading using an ELISA kit.

    • Calculate the loading efficiency as: ((Initial amount - Amount in supernatant) / Initial amount) x 100%.

III. Characterization of Agent-Loaded Scaffolds: Ensuring Quality and Performance

Thorough characterization of the agent-loaded scaffold is essential to ensure its quality, safety, and efficacy. This involves assessing its physical, chemical, and biological properties.

A. Physicochemical Characterization
ParameterTechniqueRationale
Morphology and Porosity Scanning Electron Microscopy (SEM)To visualize the scaffold's microstructure, fiber diameter, and pore size.
Mechanical Properties Compression/Tensile TestingTo determine the scaffold's stiffness (Young's modulus) and ensure it is suitable for the target CNS tissue.[18]
Swelling Ratio Gravimetric AnalysisTo assess the scaffold's ability to absorb and retain water, which is important for nutrient transport.
Degradation Rate In vitro degradation study in PBSTo determine the rate at which the scaffold breaks down, which should be tunable to the healing process.
B. Drug Release Kinetics

Quantifying the release of the therapeutic agent from the scaffold over time is crucial for predicting its in vivo performance.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Agent-loaded scaffolds

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator at 37°C

  • ELISA kit for the specific therapeutic agent

Procedure:

  • Place each agent-loaded scaffold in a separate tube containing a known volume of PBS (e.g., 1 mL).

  • Incubate the tubes at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 3, 6, 12, 24 hours, and then daily for several weeks), collect the entire volume of PBS and replace it with fresh PBS. This "perfect sink" condition mimics the in vivo environment where the released drug is cleared from the site.[21]

  • Store the collected samples at -20°C until analysis.

  • Quantify the concentration of the released agent in each sample using an appropriate assay (e.g., ELISA).

  • Plot the cumulative release of the agent as a function of time.

IV. In Vitro Evaluation: Assessing Biocompatibility and Bioactivity

Before in vivo testing, it is essential to evaluate the biocompatibility of the scaffold and the bioactivity of the released agent in a controlled in vitro setting.

A. Biocompatibility Assessment

Protocol 5: In Vitro Biocompatibility with Primary Neurons

Materials:

  • Sterile scaffolds

  • Primary cortical neurons (e.g., from embryonic day 18 rat pups)

  • Neuronal culture medium

  • Live/Dead viability/cytotoxicity kit

  • Immunocytochemistry reagents (e.g., anti-β-III tubulin antibody)

Procedure:

  • Cell Seeding: Seed primary neurons directly onto the scaffolds in a 24-well plate at a density of 5 x 10^4 cells/scaffold. As a control, seed neurons on poly-L-lysine coated coverslips.

  • Cell Culture: Culture the neurons for 7-14 days in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: At the end of the culture period, assess cell viability using a Live/Dead assay according to the manufacturer's instructions. Image the scaffolds using a fluorescence microscope.

  • Neurite Outgrowth Analysis:

    • Fix the cultures with 4% paraformaldehyde.

    • Perform immunocytochemistry for β-III tubulin to visualize neurons and their processes.

    • Acquire images and quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

  • Rationale: This protocol assesses the ability of the scaffold to support neuronal survival and neurite extension, which are critical for neural regeneration.[22]

B. In Vitro Blood-Brain Barrier Models

For CNS agents that need to cross the blood-brain barrier (BBB), in vitro models can be used to assess their permeability.

Protocol 6: 3D In Vitro Blood-Brain Barrier Model

Materials:

  • Transwell inserts (1.0 µm pore size)

  • Rat brain endothelial cells (RBECs)

  • Rat astrocytes

  • Collagen type IV and fibronectin

  • Endothelial cell medium and astrocyte medium

Procedure:

  • Coating of Transwell Inserts: Coat the apical side of the Transwell inserts with a mixture of collagen type IV and fibronectin.[23]

  • Astrocyte Seeding: Seed rat astrocytes on the basolateral side of the Transwell membrane (the bottom of the well).[23]

  • Endothelial Cell Seeding: Once the astrocytes are confluent, seed RBECs on the apical side of the insert.

  • Co-culture: Culture the cells together for 5-7 days to allow for the formation of tight junctions.

  • Permeability Assay:

    • Add the agent-loaded scaffold to the apical chamber.

    • At various time points, collect samples from the basolateral chamber and quantify the concentration of the agent that has crossed the barrier.

    • Measure the transendothelial electrical resistance (TEER) to assess the integrity of the barrier.

  • Rationale: This model mimics the cellular components of the in vivo BBB and provides a platform to screen the ability of therapeutic agents to cross this critical barrier.

V. In Vivo Evaluation: Testing in Clinically Relevant Models

The final and most critical step in the evaluation of a therapeutic scaffold is to test its efficacy in a relevant animal model of CNS injury or disease.

Protocol 7: Implantation of Scaffolds in a Rat Spinal Cord Injury (SCI) Model

Materials:

  • Adult female Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Spinal cord contusion device (e.g., NYU impactor)

  • Agent-loaded scaffolds

Procedure:

  • Anesthesia and Laminectomy: Anesthetize the rat and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

  • Spinal Cord Injury: Induce a moderate contusion injury to the exposed spinal cord using a standardized impactor.

  • Scaffold Implantation: Carefully implant the agent-loaded scaffold into the lesion site.[24][25] For injectable hydrogels, inject the precursor solution directly into the injury cavity.

  • Wound Closure: Suture the muscle and skin layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics, antibiotics, and manual bladder expression.

  • Functional Outcome Assessment:

    • Perform behavioral testing (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) at regular intervals to assess motor function recovery.[24]

    • At the end of the study period (e.g., 8-12 weeks), euthanize the animals and perfuse them with fixative.

  • Histological Analysis:

    • Dissect the spinal cord and process it for histology.

    • Perform immunohistochemistry to assess axonal regeneration (e.g., anti-neurofilament), myelination (e.g., anti-myelin basic protein), and glial scarring (e.g., anti-GFAP).

  • Rationale: This in vivo model allows for the evaluation of the scaffold's ability to promote functional recovery and tissue regeneration in a clinically relevant setting.[26]

VI. Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and the experimental process is crucial for understanding and designing effective therapeutic strategies.

A. Key Signaling Pathways for Neurotrophic Factors

Neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) are potent CNS agents that promote neuronal survival, differentiation, and synaptic plasticity. Their effects are mediated through specific receptor tyrosine kinases, TrkA and TrkB, respectively.

NGF_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization PI3K PI3K TrkA->PI3K Activation Ras Ras TrkA->Ras PLCg PLCγ TrkA->PLCg Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival MAPK MAPK Ras->MAPK Differentiation Neurite Outgrowth & Differentiation MAPK->Differentiation PLCg->Differentiation

Caption: NGF signaling through the TrkA receptor activates multiple downstream pathways, including PI3K/Akt and Ras/MAPK, to promote neuronal survival and differentiation.[27][28]

BDNF_Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binding & Activation PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Ras_MAPK Ras/MAPK Pathway TrkB->Ras_MAPK PLCg_PKC PLCγ/PKC Pathway TrkB->PLCg_PKC Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity Ras_MAPK->Synaptic_Plasticity PLCg_PKC->Synaptic_Plasticity

Caption: BDNF binds to the TrkB receptor, initiating signaling cascades that are crucial for synaptic plasticity and neuronal survival.[1][29][30]

B. Experimental Workflow

The development and evaluation of a therapeutic scaffold follows a logical progression from initial design to in vivo validation.

Experimental_Workflow cluster_0 Scaffold Design & Fabrication cluster_1 Therapeutic Loading & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Validation Biomaterial_Selection 1. Biomaterial Selection Fabrication 2. Scaffold Fabrication (e.g., Electrospinning) Biomaterial_Selection->Fabrication Loading 3. Agent Loading Fabrication->Loading Characterization 4. Physicochemical Characterization Loading->Characterization Release_Kinetics 5. Drug Release Kinetics Characterization->Release_Kinetics Biocompatibility 6. Biocompatibility (Primary Neurons) Release_Kinetics->Biocompatibility Bioactivity 7. Bioactivity Assay Biocompatibility->Bioactivity BBB_Model 8. BBB Permeability (Optional) Bioactivity->BBB_Model Implantation 9. Implantation in Animal Model BBB_Model->Implantation Functional_Assessment 10. Functional Assessment Implantation->Functional_Assessment Histology 11. Histological Analysis Functional_Assessment->Histology

Caption: A comprehensive workflow for the development and evaluation of therapeutic scaffolds for CNS applications.

VII. Conclusion and Future Perspectives

Biomaterial scaffolds represent a powerful and versatile platform for the delivery of therapeutic agents to the central nervous system. By providing structural support, guiding tissue regeneration, and offering controlled release of bioactive molecules, these engineered constructs hold immense potential for treating a range of neurological disorders and injuries. The protocols and guidelines presented in this technical guide provide a foundation for researchers to design, fabricate, and evaluate novel scaffold-based therapies.

Future advancements in this field will likely focus on the development of "smart" scaffolds that can respond to physiological cues, the use of advanced manufacturing techniques such as 3D bioprinting to create more complex and biomimetic structures, and the combination of multiple therapeutic agents to target different aspects of the complex pathophysiology of CNS disorders. As our understanding of the intricate interplay between biomaterials, cells, and the CNS microenvironment continues to grow, so too will our ability to engineer effective and clinically translatable regenerative strategies.

References

  • He, W., Zhao, Y., & Zhang, C. (2018). Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System.
  • Lamba, N., Adams, S. D., & Miller, F. D. (2020). Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective. Frontiers in Bioengineering and Biotechnology, 8, 891.
  • Salehi, M., Naseri-Nosar, M., & Ebrahimi-Barough, S. (2017). Current and novel polymeric biomaterials for neural tissue engineering. Journal of biomedical materials research. Part A, 105(7), 2097–2118.
  • Kleszczynski, K., & Fischer, T. W. (2012). Major NGF signaling pathways in neurons. In The cholinergic system, nerve growth factor and the cytoskeleton. InTech.
  • Ranjbarvaziri, S., & Rossi, F. (2022). Injectable hydrogels in central nervous system: Unique and novel platforms for promoting extracellular matrix remodeling and tissue engineering.
  • Fehlings, M. G., Tetreault, L. A., Wilson, J. R., Kwon, B. K., Burns, A. S., Martin, A. R., ... & Harrop, J. S. (2022). Acute Implantation of a Bioresorbable Polymer Scaffold in Patients With Complete Thoracic Spinal Cord Injury: 24-Month Follow-up From the INSPIRE Study. Neurosurgery, 90(5), 577-587.
  • Ghasemi-Mobarakeh, L., Prabhakaran, M. P., Morshed, M., Nasr-Esfahani, M. H., & Ramakrishna, S. (2011). Electrospun nanofibrous materials for neural tissue engineering.
  • ScienCell Research Laboratories. (n.d.). Human Blood Brain Barrier Modeling Kit (3D-HBBB). Retrieved from [Link]

  • Schmieg, B., Ruedinger, F., Trunk, M., & Hinderer, S. (2021). A Novel Approach for the Manufacturing of Gelatin-Methacryloyl. Polymers, 13(16), 2646.
  • Timashev, P., Guller, A., Novozhilova, E., Demyanenko, A., Gafarova, E., Kurtova, A., ... & Kotlyar, A. (2022). 3D-printed hyaluronic acid hydrogel scaffolds impregnated with neurotrophic factors (BDNF, GDNF) for post-traumatic brain tissue reconstruction. Frontiers in Bioengineering and Biotechnology, 10, 963583.
  • Li, X., Liu, S., Zhao, Y., Li, J., Ding, W., Han, S., & Yuan, B. (2023). Gelatin methacryloyl hydrogel scaffold loaded with activated Schwann cells attenuates apoptosis and promotes functional recovery following spinal cord injury. Experimental and Therapeutic Medicine, 25(3), 1-1.
  • Salehi, M., Naseri-Nosar, M., & Ebrahimi-Barough, S. (2017). Polymeric Scaffolds in Neural Tissue Engineering: A Review. Archives of Neuroscience, 4(3).
  • SynVivo. (n.d.). SynBBB 3D Blood Brain Barrier Model TECHNICAL Manual. Retrieved from [Link]

  • Haider, A., Haider, S., & Kang, I. K. (2018). Overview of Electrospinning for Tissue Engineering Applications.
  • Collo, G., Cavalleri, L., & Spano, P. (2014). BDNF-TrkB signaling.
  • Zhang, Y., & Khademhosseini, A. (2017). Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. Gels, 3(1), 10.
  • Furtado, D., Björnmalm, M., Ayton, S., Bush, A. I., Kempe, K., & Caruso, F. (2018). General method for the quantification of drug loading and release kinetics of nanocarriers. ACS nano, 12(11), 11475-11485.
  • Migneco, C., Sabino, C., Nocentini, S., Coppedè, F., & PULEO, C. (2021). In Vitro Development of Human iPSC-Derived Functional Neuronal Networks on Laser-Fabricated 3D Scaffolds.
  • Lu, Y., Liu, F., & Hao, T. (2017). NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice. Basic & clinical pharmacology & toxicology, 120(4), 361-368.
  • Wang, Z., Li, Y., Cui, Y., Chen, J., Wang, X., & Zhang, Y. (2019). Scaffold implantation and behavior function evaluation of SCI rats at 12 weeks postimplantation. ACS applied materials & interfaces, 11(36), 32743-32753.
  • Wang, L., Zhang, C., Zhang, Z., Wei, W., Gao, Y., Li, W., ... & Wang, Y. (2020). Recovery of motor function in rats with complete spinal cord injury following implantation of collagen/silk fibroin scaffold combined with human umbilical cord-mesenchymal stem cells. Brazilian Journal of Medical and Biological Research, 53(12).
  • Nune, M., Krishnan, U. M., & Sethuraman, S. (2016). Biodegradable Cell-Seeded Nanofiber Scaffolds for Neural Repair. Journal of personalized medicine, 6(3), 20.
  • Bio-Rad. (n.d.). Biofunctionalized peptide-based hydrogel as an injectable scaffold for BDNF delivery can improve regeneration after spinal cord injury. Retrieved from [Link]

  • Campisi, M., Shin, Y., Osaki, T., Hajal, C., Chiono, V., & Kamm, R. D. (2018). Development of a three-dimensional blood-brain barrier network with opening capillary structures for drug transport screening assays.
  • Reactome. (n.d.). BDNF activates NTRK2 (TRKB) signaling. Retrieved from [Link]

  • Sino Biological. (n.d.). NGF Signaling Pathway. Retrieved from [Link]

  • Wilems, T., & Sakiyama-Elbert, S. (2014). Approaches to Neural Tissue Engineering Using Scaffolds for Drug Delivery. Current opinion in biotechnology, 28, 107-113.
  • Gonzalez-Perez, F., & Udina, E. (2023). Toward a New Generation of Bio-Scaffolds for Neural Tissue Engineering: Challenges and Perspectives. International Journal of Molecular Sciences, 24(12), 10260.
  • Krishnan, S., & N, R. (2010). Chapter 5: Development Of PLGA Nanofiber Nerve Guide Conduits By Electrospinning Method.
  • El-Say, K. M., & El-Sawy, H. S. (2017). Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers. Pharmaceutics, 9(4), 48.
  • Aldana, A. A., & Abraham, A. C. (2023). Gelatin Methacryloyl (GelMA) Hydrogel Scaffolds: Predicting Physical Properties Using an Experimental Design Approach. Gels, 9(9), 692.
  • Subramanian, A., Krishnan, U. M., & Sethuraman, S. (2010). Electrospun nanofibers for neural tissue engineering. Nanoscale, 2(10), 2079-2091.
  • O'Brien, F. J. (2011). Mechanical Characterisation of Hydrogels for Tissue Engineering Applications.
  • Calissano, P., Amadoro, G., & Matrone, C. (2010). hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay. International journal of molecular sciences, 11(10), 3845–3857.
  • Roux, A., & Bidan, C. (2017). A schematic overview of the BBB organization and protocol for a 3D model of the brain microvasculature with BBB functions.
  • Musumeci, G., & D'Adamio, L. (2011). 1 Brain-derived neurotrophic factor (BDNF) and TrkB signaling pathways.
  • Timashev, P., Guller, A., Novozhilova, E., Demyanenko, A., Gafarova, E., Kurtova, A., ... & Kotlyar, A. (2022). 3D-printed hyaluronic acid hydrogel scaffolds impregnated with neurotrophic factors (BDNF, GDNF) for post-traumatic brain tissue reconstruction. Macquarie University Research Portal.
  • Xiao, S., Zhao, S., Wang, S., & Zhang, Q. (2018). Synthesis and Properties of Gelatin Methacryloyl (GelMA) Hydrogels and Their Recent Applications in Load-Bearing Tissue.
  • Penney, J., & Tsai, L. H. (2014). A microfiber scaffold-based 3D in vitro human neuronal culture model of Alzheimer's disease.
  • Ohira, K., & Hayashi, M. (2009). A New Aspect of the TrkB Signaling Pathway in Neural Plasticity. Current neuropharmacology, 7(4), 276–285.
  • Politecnico di Milano. (n.d.). MECHANICAL CHARACTERIZATION OF TOUGH HYDROGELS. Retrieved from [Link]

  • Cooke, M. J., Hwang, B., & Williams, D. S. (2019). Hydrogel-delivered brain-derived neurotrophic factor promotes tissue repair and recovery after stroke. Journal of Cerebral Blood Flow & Metabolism, 39(12), 2445-2460.
  • Gaharwar, A. K., & Khademhosseini, A. (2013). The surrogate scaffold method for quantifying molecular release kinetics from drug delivery systems.
  • Yoles, E., & Schwartz, M. (2004). Development of a tissue-engineered composite implant for treating traumatic paraplegia in rats. Journal of neurotrauma, 21(8), 1042-1056.
  • Calabria, A. R., Weidenfeller, C., & De Curtis, M. (2014). Setting-up an In Vitro Model of Rat Blood-brain Barrier (BBB): A Focus on BBB Impermeability and Receptor-mediated Transport. Journal of visualized experiments : JoVE, (88), 51278.
  • University of Minnesota. (2019, August 26). Rats walk again after breakthrough spinal cord repair with 3D printing. ScienceDaily. Retrieved January 26, 2026 from

  • Zhu, M., Wang, Y., Feng, Z., & Li, Z. (2023). In Situ Formation of Injectable Gelatin Methacryloyl (GelMA) Hydrogels for Effective Intraocular Delivery of Triamcinolone Acetonide.
  • Subramanian, A., Krishnan, U. M., & Sethuraman, S. (2010). Electrospun nanofibers for neural tissue engineering. Nanoscale, 2(10), 2079-2091.
  • van der Fels, C. A., van den Heuvel, J. J., & van der Graaf, P. H. (2014). Systems Pharmacology of the NGF Signaling Through p75 and TrkA Receptors. CPT: pharmacometrics & systems pharmacology, 3(12), e149.
  • Radio, N. M., & Mundy, W. R. (2008). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. Neurotoxicology, 29(3), 361–371.

Sources

Method

Application Note: The 2,4-Dichloropyrimidine Core as a Versatile Intermediate for the Synthesis of Bioactive Kinase Inhibitors

For: Researchers, scientists, and drug development professionals. Introduction: The Privileged Nature of the Pyrimidine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Nature of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." These structures possess the inherent ability to interact with multiple biological targets, providing a robust starting point for drug discovery.[1] The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a quintessential example of such a scaffold. Its presence is prominent in a wide array of approved drugs, including antiviral agents, anti-inflammatory drugs, and a significant number of anticancer therapeutics. The pyrimidine core's utility is largely attributed to its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.

A particularly successful application of the pyrimidine scaffold is in the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Many kinase inhibitors are designed to be ATP-competitive, and the pyrimidine core serves as an excellent bioisostere for the adenine ring of ATP, allowing it to bind effectively within the ATP-binding pocket of kinases. This application note provides a detailed guide on utilizing 2,4-dichloropyrimidine as a key intermediate for the synthesis of a library of 2,4-disubstituted pyrimidine-based kinase inhibitors, highlighting the strategic and regioselective functionalization of this versatile building block.

Scientific Principles: Regioselective Synthesis of 2,4-Disubstituted Pyrimidines

The synthetic strategy for creating a diverse library of 2,4-disubstituted pyrimidine derivatives hinges on the differential reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine core. In nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the C4 position is generally more reactive than the one at the C2 position. This regioselectivity is a consequence of the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack. This differential reactivity allows for a sequential and controlled introduction of different substituents at the C4 and C2 positions.

Our synthetic approach, therefore, involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The first step is the selective displacement of the C4-chloro group with a primary or secondary amine. This reaction typically proceeds under mild conditions, leaving the C2-chloro group intact.

  • Palladium-Catalyzed Cross-Coupling at C2: The second step involves the functionalization of the less reactive C2 position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation, allowing for the introduction of a variety of aryl or heteroaryl groups.

This sequential approach provides a modular and efficient route to a diverse range of 2,4-disubstituted pyrimidines, which can then be screened for their biological activity as kinase inhibitors.

Experimental Workflow

The overall experimental workflow for the synthesis of 2,4-disubstituted pyrimidine-based kinase inhibitors is depicted below.

G cluster_0 Step 1: Synthesis of 2,4-Dichloropyrimidine cluster_1 Step 2: Regioselective C4-Amination cluster_2 Step 3: C2-Arylation via Suzuki Coupling cluster_3 Step 4: Characterization & Analysis Uracil Uracil Chlorination Chlorination Reaction Uracil->Chlorination POCl3 Dichloropyrimidine 2,4-Dichloropyrimidine Chlorination->Dichloropyrimidine Purification SNAr SNAr Reaction Dichloropyrimidine->SNAr R1R2NH, Base Dichloropyrimidine->SNAr C4_Amine 4-Amino-2-chloropyrimidine Intermediate SNAr->C4_Amine Purification Suzuki Suzuki-Miyaura Coupling C4_Amine->Suzuki ArB(OH)2, Pd catalyst, Base C4_Amine->Suzuki Final_Product 2,4-Disubstituted Pyrimidine (Bioactive Compound) Suzuki->Final_Product Purification Analysis NMR, MS, Purity (HPLC) Final_Product->Analysis Final_Product->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-Isopropyl-6-oxopiperidine-3-carboxylic Acid Synthesis

Introduction Welcome to the technical support center for the synthesis of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively wor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this and related piperidine scaffolds. Piperidine derivatives are crucial structural motifs in a vast number of pharmaceuticals and bioactive molecules, making their efficient synthesis a critical objective in medicinal chemistry.[1][2][3]

The synthesis of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, a substituted lactam, can be challenging. Common issues such as low conversion, formation of complex side-product mixtures, and purification difficulties can significantly impact the final yield. This document provides in-depth troubleshooting guides and frequently asked questions to address these specific challenges. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Overview of the Synthetic Pathway

A common and efficient method for constructing the 1-Isopropyl-6-oxopiperidine-3-carboxylic acid core is through a tandem Michael addition-cyclization sequence. This approach builds the heterocyclic ring from acyclic precursors in a convergent manner. The general strategy involves the reaction of isopropylamine with two different α,β-unsaturated esters.

The proposed pathway is initiated by the conjugate addition of isopropylamine to a dialkyl itaconate (providing the C2, C3, and carboxylate functionality). The resulting amine intermediate then undergoes a second Michael addition to an alkyl acrylate (providing C4, C5, and C6). The final step is a spontaneous or thermally-induced intramolecular cyclization to form the desired 6-oxopiperidine (lactam) ring.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Final Product SM1 Isopropylamine P1 Step 1: First Michael Addition SM1->P1 SM2 Dialkyl Itaconate SM2->P1 SM3 Alkyl Acrylate P2 Step 2: Second Michael Addition SM3->P2 P1->P2 Forms Intermediate A P3 Step 3: Intramolecular Cyclization (Lactamization) P2->P3 Forms Diester Precursor P4 Step 4: Saponification (Ester Hydrolysis) P3->P4 Forms Piperidone Ester FP 1-Isopropyl-6-oxopiperidine- 3-carboxylic acid P4->FP

Caption: Proposed synthetic workflow for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering only starting materials. What are the primary causes?

A1: Low or no conversion typically points to issues with reagents, reaction conditions, or the fundamental reaction setup.

  • Causality - Reagent Quality: The Michael addition is sensitive to the purity and reactivity of the starting materials.

    • Isopropylamine: This is a volatile amine. Ensure its concentration is accurate. Use a freshly opened bottle or distill it prior to use if purity is uncertain.

    • Acrylate/Itaconate Esters: These can polymerize upon storage. Use freshly distilled esters or ones treated with an inhibitor like hydroquinone. The presence of polymers can sequester reagents and complicate the reaction.

    • Solvent: The reaction requires anhydrous conditions. Water can hydrolyze the ester groups or compete with the amine as a nucleophile, halting the reaction cascade. Use freshly distilled, anhydrous solvents.

  • Causality - Reaction Conditions:

    • Temperature: The initial Michael additions are typically exothermic. If the temperature rises uncontrollably, polymerization of the acrylate becomes a significant side reaction. It is crucial to maintain the recommended temperature, often starting at 0 °C and allowing the reaction to slowly warm to room temperature.

    • Stoichiometry: Precise stoichiometry is key. An excess of the amine can potentially lead to dialkylation side products, while an excess of the acrylate can lead to uncontrolled polymerization.

  • Recommended Actions:

    • Verify Reagent Purity: Check the purity of your starting materials by NMR or GC-MS. Purify if necessary.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Control Temperature: Use an ice bath for the initial addition of reagents and monitor the internal temperature of the reaction.

    • Slow Addition: Add the alkyl acrylate dropwise to the mixture of the amine and itaconate to maintain a low instantaneous concentration, which suppresses polymerization.

Q2: The reaction seems to stall after forming the linear diester intermediate. How can I facilitate the final lactamization step?

A2: The formation of the six-membered lactam ring is an intramolecular cyclization that often has a significant activation energy barrier. If you've confirmed the presence of the linear N,N-disubstituted amino diester intermediate (e.g., via LC-MS or NMR of a worked-up aliquot), the cyclization is the rate-limiting step.

  • Causality - Energetics & Conformation: The linear precursor must adopt a specific conformation to allow the nitrogen's lone pair or the amino group to attack the ester carbonyl. This process is often entropically unfavorable and may require thermal energy to proceed at a reasonable rate.[4][5]

  • Recommended Actions:

    • Thermal Promotion: After the Michael additions are complete (confirm by TLC or LC-MS), gently heat the reaction mixture. Refluxing in a solvent like ethanol, toluene, or xylene is a common strategy to drive intramolecular cyclizations. The optimal temperature and time should be determined empirically.

    • Base Catalysis (Use with Caution): While some intramolecular condensations like the Dieckmann condensation require a base[6][7][8], lactamization from an amino ester is often thermally driven. Adding a strong base could lead to side reactions like ester hydrolysis or elimination. If thermal methods fail, a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts could be trialed at room temperature or with gentle heating.

    • Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Sometimes, switching from a nonpolar solvent (like toluene) to a polar aprotic solvent (like DMF or DMSO) can accelerate the reaction, although this can complicate the workup.

Parameter Recommendation for Stalled Cyclization Rationale
Temperature Increase to reflux (e.g., 80-120 °C)Provides the necessary activation energy for the intramolecular reaction.
Reaction Time Monitor over 12-24 hoursCyclization can be slow; ensure sufficient time is allowed at the elevated temperature.
Solvent Toluene or XyleneHigh boiling points allow for sufficient thermal energy input.

Q3: My final product is contaminated with numerous side products. How can I identify and minimize them?

A3: A complex product mixture is a common challenge. Understanding the potential side reactions is the first step toward suppression.

G cluster_main Desired Reaction cluster_side Potential Side Reactions Start Starting Materials Desired Desired Product Start->Desired Side1 Acrylate Polymerization Start->Side1 High Temp / Fast Addition Side2 Incomplete Cyclization Start->Side2 Low Temp / Short Time Side4 Transesterification Start->Side4 Incorrect Base/ Alcohol Solvent Side3 Decarboxylation Desired->Side3 Excessive Heat / Acidic/Basic pH

Caption: Troubleshooting workflow for common side reactions.

Problem/Side Product Likely Cause Recommended Solution & Explanation
Polymeric Material Uncontrolled, rapid polymerization of the alkyl acrylate.Solution: Add the acrylate slowly at a controlled temperature (0-5 °C). Explanation: This maintains a low concentration of the reactive monomer, favoring the 1,4-conjugate addition over polymerization.
Uncyclized Diester Insufficient energy or time for the lactamization step.Solution: Increase the reaction temperature and/or time after the addition steps are complete. Explanation: This provides the activation energy needed to overcome the entropic barrier of ring formation.
Decarboxylated Product Harsh reaction conditions (excessive heat, strong acid/base) during cyclization or workup.Solution: Perform the cyclization at the lowest effective temperature. Use mild conditions for the final saponification step (e.g., LiOH in THF/water at room temperature). Explanation: The β-keto acid intermediate (transiently formed during some related syntheses) is prone to decarboxylation. While our target is not a β-keto acid, harsh conditions can still promote loss of CO₂.
Mixture of Esters Transesterification if using an alcohol solvent with a base whose alkoxide does not match the ester group.Solution: If base catalysis is attempted, match the alkoxide to the ester (e.g., use sodium ethoxide with ethyl esters). Alternatively, use a non-nucleophilic base (DBU) or a hydride base (NaH). Explanation: Using a mismatched alkoxide base sets up an equilibrium that scrambles the ester groups, complicating purification and characterization.[5]

Q4: How can I effectively purify the final product to improve my isolated yield?

A4: 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is an amino acid derivative, which can exhibit zwitterionic character, making extraction and purification challenging.

  • Causality - Physicochemical Properties: The molecule contains both a basic nitrogen atom (within the lactam, though less basic than an amine) and an acidic carboxylic acid group. At neutral pH, it may be highly polar and soluble in water but poorly soluble in common organic solvents.

  • Recommended Purification Strategies:

    • pH-Controlled Extraction: After the saponification step, carefully acidify the aqueous solution to a pH of ~3-4. At this pH, the carboxylic acid is protonated (-COOH), making the molecule more neutral and extractable into organic solvents like ethyl acetate or a mixture of chloroform/isopropanol. Avoid strong acidification, which can cause degradation.

    • Crystallization: The crude product, after extraction and solvent removal, can often be purified by crystallization. Experiment with different solvent systems, such as ethanol/ether, methanol/acetone, or water/isopropanol.

    • Chromatography: If crystallization is ineffective, column chromatography is an option.

      • Normal Phase (Silica Gel): Due to the polar nature of the product, a polar mobile phase will be required (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid to keep the carboxyl group protonated and reduce tailing).

      • Reverse Phase (C18): This is often more effective for polar, water-soluble compounds. Use a gradient of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The product can then be recovered by lyophilization.

    • Salt Formation: For long-term storage or handling, converting the final product to a stable salt (e.g., a hydrochloride salt) can be beneficial.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis? A: A polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile is often a good starting point for the initial Michael additions as they effectively dissolve the reagents without interfering. For the subsequent cyclization step, a higher boiling point solvent like toluene may be required if heating is necessary.

Q2: Is it necessary to protect the carboxylic acid group during the reaction? A: No, the synthesis is designed to be performed on the ester precursors. The carboxylic acid is revealed in the final step by saponification (hydrolysis) of the ester group at the 3-position. Protecting it earlier would add unnecessary steps to the synthesis.

Q3: How critical is the inert atmosphere? A: While not strictly required for the mechanism itself, maintaining an inert atmosphere (N₂ or Ar) is highly recommended. It prevents the introduction of atmospheric moisture, which can cause hydrolysis of the ester starting materials and intermediates, thereby lowering the yield.

Q4: What analytical techniques are best for monitoring the reaction progress? A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quickly visualizing the consumption of starting materials and the appearance of new, more polar products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to track the disappearance of starting materials and the appearance of the mono-Michael adduct, the di-Michael adduct (linear precursor), and the final cyclized product, all confirmed by their respective mass-to-charge ratios.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Isopropyl-6-oxopiperidine-3-carboxylate

This protocol details the formation of the piperidone ester before the final hydrolysis.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous Tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add diethyl itaconate (1.0 eq) followed by the dropwise addition of isopropylamine (1.05 eq). Stir the mixture at 0 °C for 30 minutes.

  • Second Michael Addition: Add ethyl acrylate (1.1 eq) dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the consumption of the starting materials by TLC or LC-MS.

  • Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (~65 °C). Maintain reflux for 16-24 hours, monitoring the formation of the cyclized product by LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the title compound as a clear oil.

Protocol 2: Saponification to 1-Isopropyl-6-oxopiperidine-3-carboxylic acid
  • Setup: Dissolve the purified ethyl ester (1.0 eq) from Protocol 1 in a mixture of THF (50 mL) and water (25 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, until TLC or LC-MS indicates complete consumption of the starting ester.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (4 x 50 mL).

  • Final Product: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid, which can be further purified by crystallization if necessary.

References

  • DTIC. (2025, June 4). Piperidine Synthesis.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Organic Chemistry Portal. Piperidine synthesis.
  • Google Patents. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • The Royal Society of Chemistry. Supporting information for.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
  • Google Patents. CN109206361A - The improvement preparation method of useful intermediates chirality 3- amino piperidine for tropsch imatinib preparation.
  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Grokipedia. Dieckmann condensation.
  • ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
  • Alfa Chemistry. Dieckmann Condensation.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
  • NIH. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.

Sources

Optimization

Technical Support Center: N-Alkylation of Piperidine

Welcome to the Technical Support Center for the N-alkylation of piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-alkylation of piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges, provide in-depth mechanistic explanations for side-product formation, and offer robust troubleshooting strategies and detailed protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My N-alkylation reaction is producing a significant amount of a water-soluble, highly polar byproduct that I suspect is a quaternary ammonium salt. How can I prevent this over-alkylation?

Answer:

The formation of a quaternary ammonium salt is the most common side-product in the N-alkylation of piperidine. This occurs when the initially formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with another equivalent of the alkylating agent.

Mechanistic Insight:

The N-alkylation of piperidine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The resulting tertiary amine is also nucleophilic and can compete with the starting piperidine for the alkylating agent, leading to the formation of the quaternary ammonium salt.

G piperidine Piperidine (Secondary Amine) tertiary_amine Desired N-Alkylpiperidine (Tertiary Amine) piperidine->tertiary_amine + R-X alkyl_halide Alkyl Halide (R-X) quaternary_salt Undesired Quaternary Ammonium Salt tertiary_amine->quaternary_salt + R-X (Over-alkylation)

Caption: Reaction pathway showing the formation of the desired tertiary amine and the undesired quaternary ammonium salt.

Troubleshooting & Optimization:

To minimize the formation of the quaternary ammonium salt, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of piperidine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of piperidine). This ensures that the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally using a syringe pump, maintains a low concentration of the electrophile in the reaction mixture.[1] This favors the reaction with the more abundant secondary amine over the newly formed, less concentrated tertiary amine.

  • Choice of Base: The use of a base is often necessary to neutralize the acid byproduct (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate the piperidine and render it non-nucleophilic.[2]

    • Inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[1]

    • Non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA) can also be effective.[1]

  • Alternative Synthetic Route: Reductive Amination: Reductive amination is an excellent alternative to direct alkylation that completely avoids the issue of over-alkylation.[3] This two-step, one-pot process involves the formation of an iminium ion from piperidine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]

Parameter Direct Alkylation Reductive Amination
Key Reagents Piperidine, Alkyl Halide, BasePiperidine, Aldehyde/Ketone, Reducing Agent
Common Side-Product Quaternary Ammonium SaltUnreacted Starting Materials
Control of Stoichiometry Crucial for minimizing over-alkylationLess critical for over-alkylation
Generality Broad scope with various alkyl halidesBroad scope with various aldehydes and ketones
FAQ 2: I've observed the formation of an unexpected alkene in my reaction mixture, especially when using a sterically hindered alkyl halide or when heating the reaction. What is causing this?

Answer:

The formation of an alkene byproduct suggests that an elimination reaction is competing with the desired substitution reaction. This is more likely to occur under certain conditions and with specific substrates.

Mechanistic Insight:

There are two primary pathways for elimination in this context:

  • E2 Elimination of the Alkyl Halide: If the piperidine acts as a base rather than a nucleophile, it can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene and piperidinium hydrohalide. This is more prevalent with sterically hindered alkyl halides and stronger, bulkier bases.

  • Hofmann Elimination of the Quaternary Ammonium Salt: If over-alkylation occurs to form the quaternary ammonium salt, this salt can undergo Hofmann elimination upon heating, especially in the presence of a base, to yield an alkene and the tertiary amine.[5][6][7] The Hofmann rule predicts that the major product will be the least substituted alkene due to the steric bulk of the trialkylamine leaving group.[5]

G cluster_0 E2 Elimination of Alkyl Halide cluster_1 Hofmann Elimination piperidine_base Piperidine (as Base) alkene_E2 Alkene piperidine_base->alkene_E2 β-proton abstraction alkyl_halide_E2 Alkyl Halide quaternary_salt_Hofmann Quaternary Ammonium Salt alkene_Hofmann Alkene (Hofmann Product) quaternary_salt_Hofmann->alkene_Hofmann + Base, Heat base Base (e.g., OH⁻) tertiary_amine_Hofmann Tertiary Amine alkene_Hofmann->tertiary_amine_Hofmann (byproduct)

Caption: Competing elimination pathways in the N-alkylation of piperidine.

Troubleshooting & Optimization:

  • Select Appropriate Alkylating Agents: Whenever possible, use primary alkyl halides, as they are less prone to elimination reactions than secondary or tertiary alkyl halides.

  • Control Reaction Temperature: Avoid excessive heating, as higher temperatures favor elimination over substitution. If the reaction is sluggish at room temperature, consider a more reactive alkylating agent (e.g., an iodide instead of a chloride) before significantly increasing the temperature.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA if E2 elimination of the alkyl halide is a concern.

  • Minimize Over-alkylation: By preventing the formation of the quaternary ammonium salt (as discussed in FAQ 1), you can circumvent the possibility of Hofmann elimination.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine with an Alkyl Halide

This protocol is designed to minimize over-alkylation by controlling the stoichiometry and the rate of addition of the alkylating agent.

Materials:

  • Piperidine (1.2 eq.)

  • Alkyl halide (1.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump (recommended)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.2 eq.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution.

  • Dissolve the alkyl halide (1.0 eq.) in anhydrous acetonitrile in a separate flask.

  • Using a syringe pump, add the solution of the alkyl halide to the piperidine solution dropwise over 1-2 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation.

Work-up for Basic Products:

For a standard acid-base work-up, after filtration, the acetonitrile can be removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Protocol 2: General Procedure for Reductive Amination of Piperidine with an Aldehyde

This protocol offers a reliable alternative to direct alkylation, effectively preventing over-alkylation.

Materials:

  • Piperidine (1.0 eq.)

  • Aldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), the aldehyde (1.1 eq.), and anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Troubleshooting Workflow

G start Low Yield or Incomplete Reaction check_base Is a base present to neutralize acid byproduct? start->check_base add_base Add a non-nucleophilic base (e.g., K2CO3, DIPEA). check_base->add_base No check_alkyl_halide Is the alkyl halide reactive enough? check_base->check_alkyl_halide Yes change_halide Switch to a more reactive halide (I > Br > Cl). check_alkyl_halide->change_halide No check_temp Is the reaction temperature adequate? check_alkyl_halide->check_temp Yes increase_temp Carefully increase the reaction temperature. check_temp->increase_temp No side_product Significant Side-Product Formation over_alkylation Is it over-alkylation (quaternary salt)? side_product->over_alkylation elimination Is it an elimination product (alkene)? side_product->elimination control_stoichiometry Use excess piperidine (1.2-1.5 eq.). Slowly add alkyl halide. over_alkylation->control_stoichiometry Yes reductive_amination Consider reductive amination as an alternative. control_stoichiometry->reductive_amination check_substrate Is the alkyl halide sterically hindered? elimination->check_substrate Yes use_primary_halide Use a primary alkyl halide if possible. check_substrate->use_primary_halide Yes lower_temp Lower the reaction temperature. check_substrate->lower_temp No

Caption: A decision-making workflow for troubleshooting the N-alkylation of piperidine.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025). Retrieved from [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. (n.d.). Retrieved from [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (2024). Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (2026). Retrieved from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.). Retrieved from [Link]

  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.). Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025). Retrieved from [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. (n.d.). Retrieved from [Link]

  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Hofmann elimination - Wikipedia. (n.d.). Retrieved from [Link]

  • 11.8: Quaternary Ammonium Salts- Hofmann Elimination - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Retrieved from [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (n.d.). Retrieved from [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
  • The Hofmann Elimination - Chemistry Steps. (n.d.). Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.). Retrieved from [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - MDPI. (n.d.). Retrieved from [Link]

  • Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is - Allen. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Piperidine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and r...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The structure of this document is designed to be fluid, addressing issues from general FAQs to method-specific deep dives, reflecting the dynamic nature of chemical synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level issues that can often be resolved quickly.

Q1: My final, isolated piperidine is yellow. What causes this and is it a problem?

A: A yellow tint in your piperidine product is typically due to the formation of oxidation products.[1] For applications where high purity is critical, this discoloration indicates the presence of impurities that should be removed. The most reliable method for removing these colored byproducts is distillation. To prevent re-oxidation and discoloration, it is best practice to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, while also protecting it from light and heat.[1]

Q2: I am having extreme difficulty separating my piperidine product from unreacted pyridine starting material via distillation. Why?

A: The difficulty you are experiencing is due to the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[1] This azeotrope, which consists of about 92% piperidine and 8% pyridine by weight, boils at a single temperature (approximately 106.1°C at atmospheric pressure), making separation by standard fractional distillation ineffective.[1] To break this azeotrope, you can employ azeotropic distillation with water. A more chemically robust method involves selective salt formation. Piperidine readily reacts with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, whereas pyridine does not react under the same conditions. This allows for the solid salt to be separated by simple filtration.[1]

Q3: My stock solution of piperidine in DMF crystallized after being stored for a few weeks. What is the cause?

A: This is a frequent observation with amine solutions. The crystallization is almost certainly due to the formation of a salt.[1] Piperidine is basic and can react with atmospheric carbon dioxide to form piperidinium carbonate. It can also react with any trace acidic gases in your lab's atmosphere or storage area (e.g., HCl) to form the corresponding hydrochloride salt.[1] To resolve the immediate issue, you can attempt to redissolve the crystals, but for future prevention, ensure your storage vessels are tightly sealed and consider storing solutions under an inert atmosphere.[1]

Q4: Is it necessary to protect the piperidine nitrogen during multi-step syntheses?

A: In many cases, yes. It is highly recommended to use an N-protected piperidine derivative, particularly when employing reagents that are sensitive to or can react with the basic secondary amine of the piperidine ring (e.g., strong bases, electrophiles, or certain coupling reagents).[1] Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent unwanted side reactions at the nitrogen. The protecting group can then be cleanly removed in a subsequent step to yield the free amine if desired.[1]

Part 2: Troubleshooting Guides by Synthetic Method

This section provides in-depth analysis and solutions for specific synthetic routes to piperidines.

Guide 1: Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of a pyridine ring is the most direct and common route to piperidine synthesis. However, the high aromatic stability of the pyridine ring and the nature of the nitrogen heteroatom present unique challenges.[1] The reaction typically requires transition metal catalysts and often involves harsh conditions like high pressure and temperature.[2]

The following workflow provides a systematic approach to diagnosing low yields in pyridine hydrogenation.

G start Low Yield in Piperidine Synthesis check_conversion Is Starting Material (Pyridine) Consumed? (Check by GC/TLC) start->check_conversion no_conversion No / Incomplete Conversion check_conversion->no_conversion No full_conversion Complete Conversion, but Low Isolated Yield check_conversion->full_conversion Yes check_impurities Analyze Pyridine Precursor for Catalyst Poisons (S, P compounds) no_conversion->check_impurities Potential Cause check_conditions Review Reaction Conditions no_conversion->check_conditions Potential Cause check_catalyst Evaluate Catalyst Activity no_conversion->check_catalyst Potential Cause solution_purify Action: Purify Starting Material check_impurities->solution_purify Poisoning Detected solution_conditions Action: Increase H₂ Pressure (30-80 bar) &/or Temperature (60-80 °C) check_conditions->solution_conditions Conditions too mild solution_acid Action: Add Acidic Additive (AcOH, HCl) check_catalyst->solution_acid Catalyst Inhibition by Basic N solution_catalyst Action: Switch Catalyst (e.g., from Pd/C to PtO₂ or Rh/C) check_catalyst->solution_catalyst Catalyst Inactive check_byproducts Analyze Crude Mixture for Byproducts (GC-MS, NMR) full_conversion->check_byproducts Step 1 check_workup Review Workup & Purification Procedure full_conversion->check_workup Step 2 solution_time Action: Increase Reaction Time check_byproducts->solution_time Partially Hydrogenated Intermediates Found solution_water Action: Use Anhydrous Solvent check_byproducts->solution_water Ring-Opened Products Found solution_distill Action: Use Azeotropic Distillation or Salt Formation for Purification check_workup->solution_distill Pyridine Contamination Post-Distillation

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Trace impurities from previous synthetic steps (e.g., sulfur compounds, phosphine ligands) can irreversibly bind to and deactivate the catalyst.[1] 2. Catalyst Inhibition: The basic lone pair on the pyridine nitrogen can coordinate to the metal center of the catalyst, inhibiting its activity.[1] 3. Insufficient Reaction Conditions: The energy barrier to break the aromaticity of the pyridine ring is high. Low hydrogen pressure or temperature may be insufficient.[1]1. Purify the Pyridine Precursor: Ensure the starting material is of high purity and free from potential catalyst poisons. Recrystallization or distillation may be necessary. 2. Use Acidic Additives: Additives like glacial acetic acid or HCl protonate the pyridine nitrogen. This prevents it from coordinating to the catalyst, thereby enhancing reactivity.[1] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium for pyridine reduction.[1] Increase hydrogen pressure (e.g., 30-80 bar) and/or temperature (e.g., 60-80 °C).[1]
Formation of Byproducts 1. Partially Hydrogenated Intermediates: Insufficient reaction time or conditions that are too mild can lead to the accumulation of tetrahydropyridine or dihydropyridine intermediates.[1][3] 2. Ring-Opening: The presence of water, especially with certain rhodium catalysts, can promote the hydrolytic opening of the piperidine ring.[1] 3. Over-reduction: Excessively harsh conditions (high temperature/pressure) can lead to the reduction of other functional groups on the molecule (e.g., a phenyl ring).[1]1. Increase Reaction Severity: To drive the reaction to completion, prolong the reaction time or incrementally increase the temperature and pressure.[1] 2. Ensure Anhydrous Conditions: If ring-opening is observed, use anhydrous solvents and ensure the reactor is dry.[1] 3. Catalyst Selection: Choose a catalyst with higher chemoselectivity to avoid the reduction of other sensitive functional groups.[1]
Low Diastereoselectivity The reaction conditions may not sufficiently favor the formation of one stereoisomer over another.For substituted pyridines, increasing the hydrogen pressure can often favor the formation of the cis isomer. For instance, in some systems, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[1]

This protocol provides a general guideline for the hydrogenation of a substituted pyridine where chemoselectivity is a key consideration.[1]

  • Reactor Setup: In a suitable high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in an appropriate solvent. Glacial acetic acid is often an excellent choice as it also serves to protonate the pyridine nitrogen.[1]

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), add Platinum(IV) oxide (PtO₂, Adam's catalyst), typically at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor securely. Purge the headspace with hydrogen gas several times to remove all air. Pressurize the reactor to the desired pressure (a typical starting point is 50-70 bar).[1]

  • Execution: Begin vigorous stirring of the reaction mixture. The reaction can be run at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 4-24 hours.[1] Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing via GC-MS or TLC.

  • Workup: Once the reaction has reached completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the system with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric catalyst.[1] Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified further by distillation or crystallization.[1]

Guide 2: Reductive Amination

This powerful "one-pot" method typically involves the reaction of a 1,5-dicarbonyl compound (or a precursor) with a primary amine or ammonia, followed by in-situ reduction of the cyclic imine/enamine intermediate.[1]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Start 1,5-Dicarbonyl + R-NH₂ Iminium Cyclic Iminium Ion (or Enamine) Start->Iminium Condensation (-H₂O) Iminium->Start Reversible Product Piperidine Product Iminium->Product note1 Key Point: Equilibrium driven by water removal or pH control. Reductant Reducing Agent (e.g., NaBH₃CN) Reductant->Product note2 Key Point: Choice of reductant is critical. Must be mild enough not to reduce carbonyls but strong enough to reduce iminium.

Caption: Key stages in piperidine synthesis via reductive amination.

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion to Piperidine Intermediate 1. Unfavorable Cyclization Equilibrium: The initial condensation to form the cyclic iminium ion or enamine is reversible. The presence of water can push the equilibrium back towards the starting materials. 2. Incorrect pH: The reaction is often pH-sensitive. Conditions that are too acidic can protonate the starting amine, reducing its nucleophilicity. Conditions that are too basic may not sufficiently activate the carbonyl groups.1. Water Removal: Use a Dean-Stark apparatus to remove water azeotropically as it forms. Alternatively, add a dehydrating agent like molecular sieves. 2. pH Optimization: Buffer the reaction or perform a pH screen to find the optimal range, which is typically mildly acidic (pH 4-6) to facilitate both iminium ion formation and stability.
Formation of Side Products / Low Yield 1. Reductant Reactivity: A strong reducing agent (e.g., NaBH₄, LiAlH₄) can reduce the starting dicarbonyl compound before it has a chance to cyclize.[4] 2. Aldol or Other Side Reactions: The enolate forms of the dicarbonyl compound can participate in undesired side reactions.1. Use a Selective Reductant: Employ a milder, amine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are most effective at reducing the protonated iminium ion and are less likely to reduce the starting carbonyls. 2. Control Temperature: Lowering the reaction temperature can help minimize the rates of competing side reactions.

References

  • Piperidine synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved January 26, 2026, from [Link]

  • Lushpa, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved January 26, 2026, from [Link]

  • Kattamuri, P. V., et al. (2022). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • He, J., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. Retrieved January 26, 2026, from [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Retrieved January 26, 2026, from [Link]

  • Lushpa, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved January 26, 2026, from [Link]

  • Le-Dao, T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis. Retrieved January 26, 2026, from [Link]

  • Zaragoza, F. (2023). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved January 26, 2026, from [Link]

  • Aihara, T., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Dieckmann Condensation for 4-Piperidones

Welcome to the technical support center for the synthesis of 4-piperidones via Dieckmann condensation. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-piperidones via Dieckmann condensation. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial cyclization reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and enhance your synthetic outcomes.

Introduction: The Dieckmann Condensation in 4-Piperidone Synthesis

The Dieckmann condensation is a robust and widely utilized intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2][3] For the synthesis of 4-piperidones, the process typically involves the cyclization of an N-substituted bis(2-carboxyethyl)amine diester, which is subsequently hydrolyzed and decarboxylated to yield the target 4-piperidone ring system.[4] This heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.

The reaction's success hinges on a delicate equilibrium that must be carefully controlled. The key mechanistic steps involve the base-mediated deprotonation of an α-carbon to form an enolate, which then acts as an intramolecular nucleophile, attacking the second ester carbonyl.[5][6][7] The final, irreversible deprotonation of the resulting β-keto ester drives the reaction to completion.[6]

Caption: General reaction mechanism for 4-piperidone synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Dieckmann condensation a preferred method for synthesizing 4-piperidones?

The Dieckmann condensation is highly effective for forming stable five- and six-membered rings, making it ideal for the piperidone core.[1][3][8] The starting materials, typically derived from primary amines and acrylate esters, are readily accessible.[4] The reaction sequence, culminating in hydrolysis and decarboxylation, provides a clean and often high-yielding route to the desired N-substituted 4-piperidone scaffold.[4]

Q2: What is the role of the base, and why is a full equivalent required?

The base serves two critical functions. First, it deprotonates the α-carbon of the diester to generate the nucleophilic enolate, initiating the cyclization.[2][5] Second, and more importantly, it deprotonates the newly formed β-keto ester product. This final deprotonation is thermodynamically favorable because the resulting enolate is resonance-stabilized by two carbonyl groups, making it a very weak base.[1] This step is essentially irreversible and acts as the thermodynamic sink that drives the entire reaction equilibrium toward the cyclized product.[6] Without a full equivalent of base to perform this final deprotonation, the reaction would stall or reverse.

Q3: Can this reaction be used to form larger rings?

While theoretically possible, the Dieckmann condensation is generally inefficient for forming rings larger than seven members.[3][5] For medium and large rings, intramolecular cyclization becomes entropically disfavored, and competitive intermolecular side reactions, such as dimerization and polymerization, often predominate.[5]

Troubleshooting Guide

This section addresses common issues encountered during the Dieckmann condensation for 4-piperidone synthesis.

Troubleshooting_Flowchart Start Reaction Issue Detected (e.g., Low Yield, No Product) Check_Reagents Are starting diester & solvent pure and anhydrous? Start->Check_Reagents Check_Base Is the base active and was it handled under inert conditions? Check_Reagents->Check_Base Yes Sol_Reagents Solution: Purify diester (distillation/chromatography). Use freshly dried, anhydrous solvents. Check_Reagents->Sol_Reagents No Check_Conditions Were temperature and reaction time appropriate? Check_Base->Check_Conditions Yes Sol_Base Solution: Use a fresh bottle of base. Ensure rigorous inert atmosphere (N2/Ar). Consider a stronger or more soluble base. Check_Base->Sol_Base No Check_Workup Was the acidic workup performed correctly? Check_Conditions->Check_Workup Yes Sol_Conditions Solution: Optimize temperature (may need heating). Increase reaction time and monitor by TLC/LC-MS. Check_Conditions->Sol_Conditions No Sol_Workup Solution: Ensure sufficient acid was added to quench all base and protonate the enolate. Check pH. Check_Workup->Sol_Workup No

Caption: A decision tree for troubleshooting common reaction failures.

Problem 1: My reaction yield is very low or I see no product formation.

  • Question: I've set up my Dieckmann condensation, but TLC/LC-MS analysis shows mostly unreacted starting material even after extended reaction times. What's going wrong?

  • Answer & Solutions: This is a common issue that typically points to one of four areas:

    • Inactive Base: Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt) are highly sensitive to moisture and air. If they have been improperly stored or handled, they will be deactivated.

      • Validation: Always use a fresh bottle or a freshly prepared solution of alkoxide base. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon).

    • Wet Reagents or Solvents: Trace amounts of water or protic impurities (like ethanol in your THF) will quench the strong base, preventing the initial enolate formation.

      • Validation: Use freshly distilled, anhydrous solvents. Ensure your starting diester is dry and pure. A common mistake is to carry over trace acid from the diester synthesis, which will neutralize the base.

    • Insufficiently Strong Base: While NaOEt in ethanol is the classic choice, it may not be strong enough for all substrates, as the pKa of the ester α-proton is ~25. The equilibrium may not favor enolate formation.

      • Solution: Switch to a stronger, non-nucleophilic base. Sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent like THF are excellent choices that often improve yields and minimize side reactions.[5]

    • Reverse Claisen Reaction: If the final β-keto ester product is not deprotonated to form the stabilized enolate, the reaction is reversible and the equilibrium can shift back to the starting materials.[9]

      • Validation: Ensure you are using at least one full stoichiometric equivalent of active base relative to the diester.

Problem 2: I'm observing significant side product formation.

  • Question: My reaction produces the desired product, but it's contaminated with impurities that are difficult to separate. What are these side products and how can I avoid them?

  • Answer & Solutions: Side product formation usually arises from intermolecular reactions or base-mediated degradation.

    • Intermolecular Claisen Condensation: If the concentration of your diester is too high, one molecule can react with another before it has a chance to cyclize, leading to dimers or polymers.

      • Solution: Employ high-dilution conditions. This is achieved by adding the diester solution very slowly via a syringe pump to a stirring solution of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

    • Transesterification: If you use an alkoxide base (e.g., sodium ethoxide) that does not match the ester group of your substrate (e.g., a dimethyl ester), you can get scrambling of the ester groups, leading to a mixture of products.

      • Solution: Match the alkoxide to the ester (e.g., use NaOEt for diethyl esters, NaOMe for dimethyl esters). Alternatively, use a non-alkoxide base like sodium hydride (NaH) or a hindered base like LHMDS, which are non-nucleophilic and will not cause transesterification.[5]

Problem 3: The reaction works, but the subsequent decarboxylation is inefficient.

  • Question: I've successfully formed the cyclic β-keto ester intermediate, but upon acidic workup and heating, the loss of the ester group is slow or incomplete. How can I improve the decarboxylation step?

  • Answer & Solutions: The standard procedure for obtaining the 4-piperidone from the β-keto ester intermediate is saponification followed by acidification and decarboxylation. Inefficiency here is often due to incomplete hydrolysis or insufficient driving force for the CO2 extrusion.

    • Incomplete Saponification: The ester must first be hydrolyzed to the corresponding carboxylic acid before it can decarboxylate.

      • Solution: After the Dieckmann reaction is complete, instead of a simple acidic quench, first treat the reaction mixture with aqueous base (e.g., NaOH or KOH) and heat to ensure complete saponification of the ester.

    • Harsh Conditions: While heating is required, excessively harsh acidic conditions can lead to degradation of the 4-piperidone product.

      • Solution: After saponification, carefully acidify the mixture (e.g., with 6M HCl) to a pH of ~1-2. Then, gently heat the solution (e.g., 80-100 °C) and monitor the reaction for CO2 evolution to cease. This "Krapcho decarboxylation" can also be facilitated by using wet DMSO with salts like LiCl.

Data & Reagent Selection

Optimizing the Dieckmann condensation requires a careful selection of base and solvent. The choice depends on the substrate's reactivity and the desired reaction conditions.

BaseCommon Solvent(s)pKa (Conjugate Acid)AdvantagesDisadvantages
NaH THF, Toluene, DMF~36 (H₂)Inexpensive, non-nucleophilic, reaction by-product (H₂) is a gas.Often slow to react due to heterogeneity; requires careful handling.
NaOEt / KOEt Ethanol~16 (EtOH)Classic, inexpensive, and effective for simple substrates.Can cause transesterification; requires matching solvent.
t-BuOK THF, t-BuOH, Toluene~17 (t-BuOH)Strong, sterically hindered base, reduces nucleophilic side reactions.[5]More expensive; can be slightly nucleophilic at higher temperatures.
LDA THF~36 (Diisopropylamine)Very strong, non-nucleophilic, fast deprotonation at low temps.Must be prepared fresh or carefully titrated; requires cryogenic temperatures (-78 °C).
LHMDS / KHMDS THF~26 (HMDS)Very strong, highly hindered, non-nucleophilic, excellent solubility in THF.[5]More expensive than other bases.

Optimized Experimental Protocol: Synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid ethyl ester

This protocol provides a robust method for the cyclization step.

Experimental_Workflow Setup 1. Reaction Setup - Oven-dried glassware - Inert atmosphere (N2) Base 2. Base Preparation - Suspend NaH in anhydrous THF Setup->Base Addition 3. Slow Addition of Diester - Diethyl N-benzyl-3,3'-iminodipropionate in THF - Add via syringe pump over 2h Base->Addition Reaction 4. Reaction - Heat to reflux - Monitor by TLC/LC-MS (4-6h) Addition->Reaction Quench 5. Quench - Cool to 0°C - Carefully add sat. aq. NH4Cl Reaction->Quench Workup 6. Workup & Purification - Extract with EtOAc - Dry, concentrate - Column chromatography Quench->Workup

Caption: A typical experimental workflow for the Dieckmann condensation.

1. Reagent Preparation:

  • Prepare a solution of diethyl N-benzyl-3,3'-iminodipropionate (1 equivalent) in anhydrous tetrahydrofuran (THF) to a final concentration of 0.1 M.

  • In a separate, oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF. Caution: NaH is highly reactive.

2. Reaction Execution:

  • Carefully wash the NaH dispersion with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes each time under a positive pressure of nitrogen.

  • Add the anhydrous THF to the washed NaH to create a slurry (final reaction concentration of diester will be ~0.05 M).

  • Using a syringe pump, add the solution of the diester to the stirring NaH slurry at room temperature over 2-3 hours. A slow evolution of hydrogen gas should be observed.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

3. Workup and Purification:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Very carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • The resulting crude oil (the β-keto ester) can be purified by flash column chromatography on silica gel.

4. (Optional) Hydrolysis and Decarboxylation:

  • Dissolve the purified β-keto ester in ethanol and add 3M aqueous NaOH (3 equivalents).

  • Heat the mixture to reflux for 2 hours to effect saponification.

  • Cool the mixture, and carefully acidify to pH 1-2 with concentrated HCl.

  • Heat the acidic mixture to reflux until CO₂ evolution stops (2-4 hours).

  • Cool, basify with solid NaHCO₃, and extract with dichloromethane to afford the final N-benzyl-4-piperidone.

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • ResearchGate. (n.d.). General mechanism of Dieckmann condensation. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • L.S. College, Muzaffarpur. (2020). Dieckmann condensation. [Link]

  • Garber, K. (2017). CHEM 222: Dieckmann Condensation. YouTube. [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. [Link]

  • Pigge, F. C., et al. (2011). Intramolecular Cyclization Manifolds of 4-Alkylpyridines Bearing Ambiphilic Side Chains: Construction of Spirodihydropyridines or Benzylic Cyclization via Anhydrobase Intermediates. The Journal of Organic Chemistry, 76(22), 9406-9417. [Link]

  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • De-Guo, Y., et al. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 4(19), 3321-3323. [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. This document is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile piperidine derivative. As a key building block in pharmaceutical synthesis, achieving high purity is critical for reliable downstream applications and regulatory compliance.[1]

This guide provides a structured approach to purification, moving from fundamental questions to in-depth troubleshooting of common experimental challenges. The strategies outlined below are based on established chemical principles and field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when first approaching the purification of this compound.

Q1: What are the primary purification strategies for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid?

The purification strategy is dictated by the compound's key structural features: a carboxylic acid and a lactam moiety. The three primary methods, often used in sequence, are:

  • Acid-Base Extraction: This is the most powerful initial step. It leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities. The compound is deprotonated with a base to become a water-soluble salt, washed, and then re-protonated with acid to precipitate or be extracted as the pure, neutral compound.[2][3]

  • Recrystallization: If the compound is a solid, recrystallization is an excellent technique for achieving high purity by removing closely related impurities. The key is selecting a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[4]

  • Column Chromatography: This is typically used when acid-base extraction and recrystallization fail to provide the desired purity. Due to the polar carboxylic acid group, special considerations are needed for silica gel chromatography to prevent peak tailing.[5][6]

Q2: What are the most common impurities I should expect?

Understanding potential impurities is crucial for designing an effective purification plan.[4] Common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be pyridine precursors or reagents from the cyclization step.[7][8]

  • Reaction Byproducts: Side-products from incomplete reactions or alternative reaction pathways.

  • Reagent-Related Impurities: Residual acids, bases, or coupling agents used during the synthesis.

  • Oxidation Products: Piperidine derivatives can be susceptible to air oxidation over time, which may lead to discoloration (e.g., a yellow or brown tint).[4]

  • Stereoisomers: The compound has a stereocenter at the 3-position. Unless a stereospecific synthesis was employed, the product will be a racemic mixture. If other chiral centers are present, diastereomers may also be impurities.

Q3: How can I quickly assess the purity of my sample at different stages?

Regular purity assessment saves time and resources.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and checking fraction purity during column chromatography. For this acidic compound, adding a small amount of acetic acid (0.5-1%) to your eluent system (e.g., Dichloromethane/Methanol) will improve spot shape and provide a more accurate assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Both normal-phase and reverse-phase methods can be developed. Reverse-phase HPLC is often preferred for its high resolving power for polar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant concentration (>1-5%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Section 2: Troubleshooting and In-Depth Experimental Guides

This section provides detailed protocols and solutions for specific issues that may arise during purification.

Problem 1: My overall yield is very low after the initial aqueous work-up.

Causality: The most common cause of low yield during an acid-base extraction is incomplete extraction into or out of the aqueous phase. This is highly dependent on pH control. The pH of the aqueous phase must be sufficiently high to deprotonate the carboxylic acid and sufficiently low to re-protonate it fully.

Protocol 1: Optimized Acid-Base Extraction

This protocol ensures the efficient separation of your acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Extract with a 1 M sodium bicarbonate (NaHCO₃) solution. Expert Tip: Use NaHCO₃, a weak base, to selectively extract the carboxylic acid without extracting any less acidic impurities. Extract 2-3 times.

    • Causality Check: Check the pH of the aqueous layer after the first extraction using pH paper; it should be >8. If not, add more base.

  • Combine & Wash: Combine all aqueous layers. Wash this combined basic solution once with the same organic solvent (EtOAc or DCM) to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 3 M Hydrochloric Acid (HCl) dropwise while stirring until the pH is ~2. Your product should precipitate as a solid.

    • Trustworthiness Check: If no precipitate forms, the product may be more soluble in water or may be an oil.

  • Collection:

    • If a solid precipitates: Stir the slurry in the ice bath for 30-60 minutes to maximize precipitation, then collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of a non-polar solvent like hexanes to aid drying.[9]

    • If no solid forms or an oil appears: Extract the acidified aqueous solution 3-4 times with a fresh portion of organic solvent (EtOAc or DCM). Combine these organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

Problem 2: My product fails to crystallize from solution.

Causality: Crystallization is a nucleation-dependent process. Failure to crystallize can be due to (a) the presence of significant impurities that inhibit lattice formation, (b) the selection of an inappropriate solvent, or (c) the compound being an oil or a low-melting solid at room temperature.

Protocol 2: Systematic Solvent Screening for Recrystallization
  • Screening Setup: Place ~20 mg of your partially purified material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, starting with ~0.5 mL. Stir or sonicate.

  • Solubility Assessment: Observe the solubility at room temperature. A good candidate solvent will show poor solubility.[4]

  • Heating: For tubes showing poor solubility, heat gently in a water or sand bath. A suitable solvent will fully dissolve the compound upon heating.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of crystalline solid is your ideal choice.

  • Two-Solvent System: If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a small amount of a "soluble" solvent (e.g., Methanol, DCM) and add a "poor" or "anti-solvent" (e.g., Hexanes, Water, Diethyl Ether) dropwise until the solution becomes cloudy. Gently heat to clarify and then cool slowly.

Solvent Class Example Solvents Polarity Typical Use Case
Alcohols Isopropanol, EthanolPolar ProticGood for moderately polar compounds.
Esters Ethyl Acetate (EtOAc)Polar AproticVersatile, often used with hexanes.
Ketones AcetonePolar AproticStrong solvent, good for highly polar compounds.
Ethers Diethyl Ether, MTBENon-polarOften used as the anti-solvent.
Hydrocarbons Hexanes, HeptaneNon-polarUsed as an anti-solvent.
Nitriles AcetonitrilePolar AproticGood for compounds that are difficult to crystallize.
Water H₂OVery PolarCan be effective if the compound has low water solubility.
Table 1: Common solvents for recrystallization screening.
Problem 3: My compound streaks badly on a silica TLC plate or column.

Causality: Free carboxylic acids are notorious for "streaking" or "tailing" on silica gel. The acidic protons on the silica surface can engage in acid-base interactions with the carboxylate, leading to a poor equilibrium between the stationary and mobile phases and resulting in broad, elongated spots or peaks.

Protocol 3: Column Chromatography with an Acidic Modifier
  • Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).

  • Solvent System Selection: Develop an eluent system using TLC. A common starting point is a mixture of a non-polar solvent (Hexanes or DCM) and a polar solvent (EtOAc or Methanol).

  • The Critical Step - Add an Acid Modifier: To your chosen eluent, add 0.5% to 1% Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA).[5]

    • Mechanistic Insight: The added acid protonates the silica surface silanol groups and ensures your compound remains in its neutral, protonated state. This minimizes ionic interactions and results in sharp, symmetrical peaks. Acetic acid is volatile and can be easily removed under vacuum.

  • Column Packing: Pack the column using the modified eluent. Never use a different eluent for packing than for running the column.

  • Loading: Dissolve your sample in a minimal amount of the eluent or DCM. If it's not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution & Collection: Run the column, collecting fractions and monitoring by TLC (using the same modified eluent).

  • Work-up: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure. A co-evaporation step with toluene or heptane can help remove the last traces of acetic acid.

Eluent System Typical Ratio (v/v/v) Comments
DCM / Methanol / Acetic Acid95 : 5 : 0.5A good starting point for polar compounds.
Ethyl Acetate / Hexanes / Acetic Acid50 : 50 : 0.5Suitable for less polar compounds. Increase EtOAc for more polarity.
Ethyl Acetate / Ethanol / Acetic Acid90 : 10 : 1For highly polar compounds that are poorly soluble in DCM.[6]
Table 2: Suggested starting eluent systems for silica gel chromatography.

Section 3: Purification Strategy Workflow

To assist in selecting the appropriate purification path, the following decision tree illustrates a logical workflow from crude material to a purified product.

Purification_Workflow decision decision process process final final start Crude Product d1 Solid or Oil? start->d1 p1 Acid-Base Extraction (Protocol 1) d1->p1  Oil / Very Impure p2 Attempt Recrystallization (Protocol 2) d1->p2 Solid   d2 Purity Goal Met? p1->d2 d3 Crystals Form? p2->d3 p3 Column Chromatography (Protocol 3) d2->p3 No final_product Pure Product d2->final_product Yes d3->p1 No d3->d2 Yes p3->final_product

Caption: Decision tree for selecting a purification strategy.

References
  • Process for the purification of carboxylic acids.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • chromatography of carboxylic acid derivatives of aminoacids? Reddit r/OrganicChemistry.
  • How can I purify carboxylic acid?
  • Methyl 6-oxopiperidine-3-carboxyl
  • Process for purification of carboxylic acids.
  • Rapid Paper Chrom
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Supporting information for - The Royal Society of Chemistry.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • 6-Oxo-1-propylpiperidine-3-carboxylic acid. PubChem.
  • Piperidine Synthesis. DTIC.
  • Isolation of a Carboxylic acid. Reddit r/chemhelp.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase.
  • 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers. Organic Process Research & Development.
  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). PMC - NIH.
  • Organic Syntheses Procedure. Organic Syntheses.

Sources

Optimization

Overcoming challenges in the crystallization of diastereomeric salts

Technical Support Center: Crystallization of Diastereomeric Salts Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Diastereomeric Salts

Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of chiral resolution. Here, we address common challenges with in-depth explanations, troubleshooting guides, and validated protocols to enhance the efficiency and success of your crystallization processes.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common inquiries that form the basis of a successful diastereomeric salt resolution.

Q1: What is the fundamental principle of diastereomeric salt resolution?

A1: Chiral resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers. The core principle involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single enantiomer of a chiral resolving agent. This acid-base reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties (e.g., solubility, melting point), diastereomers have distinct physical properties. This difference in solubility is the key that allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent system, while the other remains in the mother liquor. After separation, the desired enantiomer is recovered by breaking the salt, typically by treatment with an acid or base.

Q2: How do I select an appropriate chiral resolving agent?

A2: The selection of the resolving agent is a critical step and is often empirical. However, several principles can guide your choice:

  • Chemical Compatibility: The agent must be a suitable acid or base to form a salt with your target molecule. For a racemic acid, use a chiral base; for a racemic base, use a chiral acid.

  • Structural Rigidity: Agents with rigid structures, such as those containing aromatic rings or cyclic systems, often form more well-defined crystal lattices, leading to better separation.

  • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the scale of your process.

  • Recyclability: An ideal agent can be easily recovered and reused after the salt is broken, improving process economics.

A preliminary screening of a small library of resolving agents is highly recommended.

Table 1: Common Chiral Resolving Agents

ClassResolving AgentTarget Compound Class
Basic Agents (-)-BrucineRacemic Acids
(+)-CinchonineRacemic Acids
(R)-(+)-1-PhenylethylamineRacemic Acids
(1R,2R)-(-)-PseudoephedrineRacemic Acids
Acidic Agents (1S)-(+)-10-Camphorsulfonic acidRacemic Bases
(R)-(-)-Mandelic acidRacemic Bases
L-(+)-Tartaric acidRacemic Bases
(S)-(+)-O-Acetyl-mandelic acidRacemic Bases

Q3: What is the difference between kinetic and thermodynamic resolution, and which one am I using?

A3: In the context of diastereomeric salt crystallization, you are primarily dealing with a thermodynamic process .

  • Thermodynamic Resolution: This process relies on the difference in solubility between the two diastereomeric salts at equilibrium. The less soluble diastereomer crystallizes out of the solution, driving the equilibrium towards its formation. The success of this method depends on the system reaching its lowest energy state, which corresponds to the precipitation of the less soluble salt.

  • Kinetic Resolution: This process relies on the different rates of reaction for two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. This is not the principle behind diastereomeric salt crystallization, but rather for asymmetric synthesis or enzymatic resolutions.

Understanding that you are manipulating a thermodynamic equilibrium is key to troubleshooting. Factors like cooling rate, aging time, and solvent choice all influence this equilibrium.

Part 2: Troubleshooting Guide: Common Crystallization Problems

This section provides direct answers to specific experimental challenges.

Q4: My salt is "oiling out" and forming a liquid phase instead of crystallizing. What should I do?

A4: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when the salt's solubility is exceeded at a temperature above its melting point in the solvent (or when the salt forms a low-melting eutectic with the solvent). The resulting oil is often supersaturated but lacks the molecular organization to form a crystal lattice.

Causality & Solution Workflow:

The primary cause is that the level of supersaturation is too high, or the temperature is too high for the solid crystalline phase to be stable. Your goal is to reduce the supersaturation level more slowly and/or at a lower temperature.

DOT Diagram: Troubleshooting "Oiling Out"

G start Problem: Salt is 'Oiling Out' check_temp Is the solution temperature high? start->check_temp action_cool Action: Lower the temperature significantly before salt formation. (e.g., add resolving agent at 0-25 °C) check_temp->action_cool Yes check_conc Is the concentration too high? check_temp->check_conc No end Result: Crystallization Induced action_cool->end action_dilute Action: Dilute the solution with more solvent before or after oiling occurs. check_conc->action_dilute Yes check_solvent Is the solvent polarity optimal? check_conc->check_solvent No action_dilute->end action_solvent Action: Change the solvent. Try a less polar solvent or a co-solvent mixture. check_solvent->action_solvent action_solvent->end

Caption: Decision tree for resolving oiling out issues.

Troubleshooting Steps:

  • Dilute the Solution: The simplest first step is to add more solvent. This reduces the concentration and supersaturation, which may bring the system out of the oiling phase and into conditions suitable for crystallization.

  • Lower the Temperature: If you are forming the salt at an elevated temperature, try cooling the solution before the oil forms. If oil has already formed, cool the system significantly (e.g., to 0-5 °C) and stir vigorously. The increased viscosity and thermodynamic drive at lower temperatures can sometimes induce nucleation.

  • Change the Solvent System: Oiling is often solvent-dependent. If dilution and cooling fail, a different solvent is needed. If you are using a very polar solvent (like methanol or ethanol), try a moderately polar solvent (like isopropanol or acetone) or a mixture. A co-solvent can specifically disrupt the solvation that leads to oiling.

  • Add Seed Crystals: If you have any crystalline material, adding a small amount of seed crystals to the oil can provide a template for lattice formation and trigger crystallization.

Q5: No crystals are forming, even after cooling and waiting for an extended period. What are my next steps?

A5: The failure to crystallize stems from an inability to achieve sufficient supersaturation or a high kinetic barrier to nucleation (the formation of the initial crystal nuclei).

Troubleshooting Steps:

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent at room temperature or under reduced pressure. This is a gentle way to increase concentration.

    • Anti-Solvent Addition: Add a solvent in which your salt is insoluble (an "anti-solvent"). This must be done slowly, at the point of addition, to avoid localized high supersaturation which can cause oiling or amorphous precipitation.

  • Overcome the Nucleation Barrier:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide high-energy sites that can act as nucleation points.

    • Seed Crystals: This is the most effective method. If you don't have seed crystals from a previous batch, try to generate some by taking a small aliquot of the solution and attempting rapid crystallization through flash cooling or fast evaporation. (See Protocol 2 ).

    • Ultrasonication: An ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Re-evaluate the System: If the above methods fail, the chosen solvent or resolving agent may be suboptimal. The diastereomeric salt may be too soluble in the selected solvent. A systematic screening of different solvents is warranted. (See Protocol 1 ).

Q6: The crystals have formed, but they have a low diastereomeric excess (de). How can I improve the purity?

A6: A low diastereomeric excess indicates that the undesired diastereomer has co-crystallized with the desired one. This happens when the solubility difference between the two diastereomers in your chosen solvent system is not large enough.

Causality & Solutions:

  • Insufficient Differentiation in Solvent: The solvent may solvate both diastereomers almost equally well.

    • Solution: Re-screen for a new solvent or co-solvent system. The ideal solvent will maximize the solubility difference between the diastereomers. This is often the most impactful change you can make.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap the more soluble diastereomer in the crystal lattice before the system reaches equilibrium.

    • Solution: Slow down the cooling rate. A programmed, gradual cooling ramp (e.g., 1-5 °C per hour) allows the system to remain close to equilibrium, favoring the crystallization of only the least soluble salt.

  • Impure Resolving Agent: Ensure your resolving agent has a high enantiomeric excess (>99%).

    • Solution: Verify the purity of your starting materials.

  • Recrystallization/Reslurry:

    • Solution: The most common remedy is to perform a recrystallization or a slurry. A slurry involves stirring the isolated crystals in a fresh portion of the mother liquor or a new solvent at a controlled temperature. This allows the less stable, more soluble diastereomer to dissolve back into the solution while the more stable, less soluble diastereomer remains solid, thus enriching the solid phase in the desired diastereomer.

Part 3: Advanced Protocols & Workflows

These protocols provide a systematic approach to developing and optimizing your crystallization process.

Protocol 1: Systematic Crystallization Screening

Objective: To identify a suitable solvent system for the diastereomeric salt resolution.

Materials:

  • Racemic substrate

  • Chiral resolving agent

  • A library of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, heptane)

  • Small vials (e.g., 4 mL) with caps

  • Stir bars

Procedure:

  • Preparation: In separate vials, dissolve a known amount of your racemic substrate (e.g., 100 mg) in a fixed volume (e.g., 1 mL) of each solvent being tested.

  • Salt Formation: Add an equimolar amount of the chiral resolving agent to each vial.

  • Initial Observation (Room Temperature): Stir the vials at room temperature for 1-2 hours. Note any vials that produce a crystalline solid.

  • Heating & Cooling Cycle: For vials that did not crystallize, gently heat them (e.g., to 50-60 °C) until all solids dissolve. Then, allow them to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C).

  • Inducing Nucleation: If no crystals form after cooling, attempt to induce crystallization by scratching the vials or adding an anti-solvent.

  • Analysis: Isolate any solid that forms by filtration. Wash with a small amount of cold solvent and dry.

  • Validation: Analyze the solid by a chiral method (e.g., HPLC) to determine the diastereomeric excess. Also, measure the yield. The best solvent will provide a high yield and high de.

Protocol 2: Preparation and Use of Seed Crystals

Objective: To induce crystallization reliably and control crystal growth.

Part A: Seed Crystal Generation

  • Concentrated Solution: Prepare a small, highly concentrated solution of the diastereomeric salt in a suitable solvent.

  • Rapid Precipitation: Achieve rapid supersaturation to force nucleation. This can be done by:

    • Placing the vial in a dry ice/acetone bath for rapid cooling.

    • Adding a large volume of a strong anti-solvent.

    • Rapidly evaporating the solvent under a stream of nitrogen.

  • Isolation: Even if the precipitate is of poor quality or low de, isolate the solid. This is your seed material.

Part B: Using Seed Crystals

  • Prepare the Batch: Prepare your main crystallization batch and bring it to a state of slight supersaturation at a controlled temperature. The solution should be clear.

  • Seeding: Add a very small amount (typically 0.1-1% by weight) of the seed crystals.

  • Aging: Allow the seeded solution to stir at that temperature for a period (30 minutes to several hours). This "aging" step allows the seeds to mature and initiate controlled crystal growth.

  • Controlled Cooling: Slowly cool the batch to the final isolation temperature to allow the crystals to grow, rather than forming many new nuclei. This results in larger, purer crystals.

DOT Diagram: General Workflow for Diastereomeric Salt Resolution

G racemate 1. Start with Racemic Mixture (e.g., R/S Acid) agent 2. Add Chiral Resolving Agent (e.g., R'-Base) racemate->agent solvent 3. Dissolve in Optimal Solvent agent->solvent salt_form 4. Form Diastereomeric Salts (R,R') and (S,R') solvent->salt_form crystallize 5. Induce Crystallization (Cooling, Seeding) salt_form->crystallize separation 6. Physical Separation (Filtration) crystallize->separation solid Solid: Enriched Diastereomer (e.g., (R,R') Salt) separation->solid liquid Mother Liquor: Enriched in other Diastereomer (e.g., (S,R') Salt) separation->liquid break_salt 7. Break the Salt (Add Acid/Base) solid->break_salt final 8. Isolate Pure Enantiomer (e.g., R-Acid) break_salt->final

Caption: The overall process of chiral resolution by diastereomeric salt crystallization.

References

This list is provided for verification and further reading. All links are active as of the generation date.

  • Title: Chiral Resolution of Racemic Ibuprofen Using (S)-(-)-alpha-Phenylethylamine: A Project for the Undergraduate Organic Laboratory Source: Journal of Chemical Education URL: [Link]

  • Title: The 100 most-used chiral drugs: a historical and current overview Source: Flavour and Fragrance Journal URL: [Link]

  • Title: Diastereomeric Resolution of Enantiomers Source: Organic Chemistry Portal URL: [Link]

  • Title: Enantioselective Crystallization for Chiral Resolution and Solid-State Deracemization Source: MDPI Crystals URL: [Link]

  • Title: Chiral Resolution Source: Wikipedia URL: [Link]

  • Title: A New, Practical, and General Method for the Resolution of Racemic Carboxylic Acids Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Resolution of 1,1'-bi-2-naphthol Source: Wikipedia URL: [Link]

Troubleshooting

Technical Support Center: Strategies for Selective Mono-N-Alkylation of Piperidines

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of piperidine-containing molecules. The piperidine scaffold is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of piperidine-containing molecules. The piperidine scaffold is a cornerstone of modern medicinal chemistry, but its synthetic manipulation is not without challenges. One of the most frequently encountered hurdles is controlling the degree of N-alkylation. This guide provides in-depth, field-proven insights and detailed protocols to help you navigate this challenge and achieve high yields of your desired mono-alkylated product, minimizing or eliminating the formation of dialkylated quaternary ammonium salts.

Understanding the Challenge: The "Runaway" Reaction

Direct alkylation of a secondary amine like piperidine with an alkyl halide is often complicated by over-alkylation.[1][2][3] The mono-alkylated tertiary amine product is typically more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[1][3] This "runaway" reaction can significantly lower the yield of the desired product and introduce purification challenges.

This guide is structured to address this core problem through a series of frequently asked questions and troubleshooting protocols. We will explore three primary strategies to achieve selective mono-alkylation:

  • Kinetic Control through Stoichiometry and Slow Addition

  • Chemoselective Synthesis via Reductive Amination

  • Definitive Control Using a Protecting Group Strategy

Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of a second, more polar spot on my TLC that I suspect is the dialkylated product. How can I confirm this and what's the fundamental reason for its formation?

A1: Your suspicion is likely correct. The second, more polar spot that often has a lower Rf value on silica gel is characteristic of the quaternary ammonium salt due to its ionic nature. You can often confirm its identity by LC-MS, looking for a molecular ion corresponding to the addition of a second alkyl group and a positive charge.

The root cause of this issue lies in the relative nucleophilicity of the amines present in your reaction flask. As the reaction proceeds, you generate the N-alkylpiperidine (a tertiary amine). This tertiary amine is often a stronger nucleophile than the starting piperidine (a secondary amine). Consequently, it can compete with the remaining piperidine for the alkylating agent, leading to a second alkylation and the formation of the quaternary salt.[1][3]

Dialkylation_Mechanism Piperidine Piperidine (Secondary Amine) Monoalkylated N-Alkylpiperidine (Tertiary Amine) More Nucleophilic Piperidine->Monoalkylated First Alkylation (k1) AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->Monoalkylated Dialkylated Quaternary Ammonium Salt (Dialkylated Product) Monoalkylated->Dialkylated Second Alkylation (k2) Often k2 > k1 AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->Dialkylated

Caption: Mechanism of Piperidine Dialkylation.

Q2: I've heard that just using a large excess of piperidine can solve the dialkylation problem. Is this a reliable method?

A2: Yes, this is a common and often effective strategy based on Le Châtelier's principle and reaction kinetics. By using a large excess of piperidine (typically 4-10 equivalents), you increase the probability that the alkylating agent will encounter and react with a molecule of the starting material rather than the mono-alkylated product.[4] This method is particularly useful when piperidine is inexpensive and easily removed after the reaction.

However, its reliability depends on the reactivity of your alkylating agent and the specific piperidine derivative. For highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide), you may still observe some dialkylation. Additionally, this approach can be atom-uneconomical and may not be suitable for late-stage syntheses with valuable, complex piperidine substrates.

Q3: My starting material is sensitive to strong bases. Are there methods to avoid dialkylation under milder conditions?

A3: Absolutely. Reductive amination is an excellent and widely used method for the mono-N-alkylation of secondary amines that avoids the use of alkyl halides and the problem of over-alkylation.[5] The reaction proceeds under neutral or mildly acidic conditions and involves two main steps: the formation of an iminium ion from the piperidine and a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction.

The key advantage is that the intermediate iminium ion is more electrophilic than the starting carbonyl, and the reducing agents used, such as sodium triacetoxyborohydride (NaBH(OAc)₃) , are selective for the iminium ion over the carbonyl.[6][7] This prevents side reactions and cleanly provides the mono-alkylated product.[5]

Reductive_Amination_Workflow Start Piperidine + Aldehyde/Ketone Imine Iminium Ion Intermediate Start->Imine Condensation Product Mono-alkylated Piperidine Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Reductive Amination Workflow.

Q4: I need to ensure virtually no dialkylation occurs. Is there a "gold standard" method for this?

A4: For situations requiring the highest level of control and selectivity, a protecting group strategy is the most robust approach.[4] This involves temporarily "blocking" the piperidine nitrogen with a protecting group, performing other desired chemical transformations on the molecule, and then selectively alkylating the nitrogen before or after deprotection, depending on the overall synthetic scheme.

For ensuring mono-alkylation, the most common strategy involves protecting the nitrogen, for instance, as a tert-butyloxycarbonyl (Boc) carbamate. While this seems counterintuitive for a simple alkylation, this strategy is invaluable in multi-step synthesis. For molecules with multiple amine sites, like piperazine, one nitrogen is protected (e.g., with a Boc group), the other is alkylated, and then the Boc group is removed.[4] This principle of temporary protection ensures single modification.

Troubleshooting Guides and Protocols

As a Senior Application Scientist, I advocate for a systematic approach to troubleshooting. Below are detailed protocols for the three primary strategies, each followed by a troubleshooting guide.

Strategy 1: Kinetic Control via Slow Addition

This method aims to keep the concentration of the alkylating agent low relative to the piperidine starting material throughout the reaction, favoring the initial alkylation.

Experimental Protocol
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.5 - 2.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF). Add a mild, insoluble base like potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reagent Preparation: Dissolve the alkyl halide (1.0 equivalent) in the same anhydrous solvent to create a dilute solution.

  • Slow Addition: Using a syringe pump, add the alkyl halide solution to the stirred piperidine mixture over a period of 4-8 hours at room temperature.[8] The slow, controlled addition is critical for success.[8][9][10][11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the alkyl halide and the appearance of the mono-alkylated product.

  • Work-up: Once the reaction is complete, filter off the K₂CO₃. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., column chromatography or distillation).

Troubleshooting Guide: Kinetic Control
Issue Potential Cause Recommended Solution
Significant dialkylation still observed (>10%) 1. Addition rate is too fast. 2. Alkylating agent is highly reactive. 3. Reaction concentration is too high.1. Decrease the addition rate (e.g., extend the addition time to 8-12 hours). 2. Cool the reaction to 0 °C. 3. Further dilute the reaction mixture.
Incomplete reaction; starting material remains 1. Insufficient base or base is not dry. 2. Alkylating agent is not reactive enough.1. Use freshly dried K₂CO₃. 2. Gently heat the reaction (e.g., to 40-50 °C) after the addition is complete. 3. Consider switching to a more reactive halide (e.g., iodide instead of bromide).
Formation of elimination byproducts The base is too strong or the substrate is sterically hindered.Switch to a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA).

Strategy 2: Chemoselective Reductive Amination

This is often the preferred method for clean, high-yielding mono-alkylation, especially with sensitive substrates.

Experimental Protocol
  • Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 equivalent) and the aldehyde or ketone (1.1-1.2 equivalents) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive ketones, adding a small amount of acetic acid (0.1 equivalents) can catalyze this step.[7]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the mixture in one portion. Be aware of initial gas evolution.

  • Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, extract the aqueous layer with the reaction solvent, combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify as needed.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause Recommended Solution
Slow or no reaction 1. Inefficient iminium ion formation (especially with ketones). 2. Reducing agent has degraded.1. Add a catalytic amount of acetic acid. 2. Use a fresh bottle of NaBH(OAc)₃. Ensure anhydrous conditions. 3. Allow more time for iminium formation before adding the reducing agent.
Side product corresponding to the reduced carbonyl (alcohol) The reducing agent is reducing the carbonyl before iminium formation.This is rare with NaBH(OAc)₃ but can occur with other borohydrides. Ensure the quality of your NaBH(OAc)₃ and strictly anhydrous conditions.
Difficult work-up; emulsions form The product or starting material is acting as a surfactant.Add brine (saturated NaCl solution) during the aqueous wash to help break the emulsion. Filter through a pad of Celite if necessary.

Strategy 3: Definitive Control with Boc-Protection

This multi-step but highly reliable method is ideal for complex syntheses where absolute control over selectivity is paramount.

Experimental Protocol: Boc-Protection & Deprotection

Part A: Boc-Protection of Piperidine

  • Setup: Dissolve the piperidine derivative (1.0 equivalent) in a solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Reaction: Cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents). If not using an aqueous system, add a base like triethylamine (TEA, 1.2 equivalents).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC until the starting amine is consumed.

  • Work-up: Concentrate the reaction mixture. If using an aqueous system, extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl), then saturated NaHCO₃, and finally brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-Boc-piperidine, which is often pure enough for the next step.

(At this stage, you would perform your other synthetic steps, followed by alkylation if needed, and then deprotection.)

Part B: Deprotection of N-Boc-Piperidine

  • Setup: Dissolve the N-Boc protected piperidine in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Reaction: Add an excess of a strong acid. A 4M solution of HCl in dioxane is common, as is trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).[12]

  • Monitoring: Stir at room temperature for 1-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The product will be the hydrochloride or trifluoroacetate salt. To obtain the free amine, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃), and extract with an organic solvent.[13]

Troubleshooting Guide: Protecting Group Strategy
Issue Potential Cause Recommended Solution
Incomplete Boc-protection 1. Insufficient Boc₂O or base. 2. Sterically hindered amine.1. Add an additional portion of Boc₂O and base. 2. Increase the reaction time and/or temperature (e.g., to 40 °C).
Incomplete Boc-deprotection 1. Insufficient acid or reaction time. 2. Acid is not strong enough.1. Increase the concentration of the acid or the reaction time. 2. Ensure no residual base is present from a previous step. Use neat TFA if necessary.
Degradation of other functional groups during deprotection The substrate contains other acid-sensitive groups (e.g., acetals, t-butyl esters).Use milder acidic conditions (e.g., 2M HCl in diethyl ether) or consider an alternative protecting group that can be removed under different conditions (e.g., Cbz, removed by hydrogenolysis).

Summary of Strategies

Strategy Pros Cons Best For...
Kinetic Control - Operationally simple - One-step reaction- Requires excess amine - May not be completely selective - Can be difficult to optimizeSimple, inexpensive piperidines and alkylating agents of moderate reactivity.
Reductive Amination - High selectivity for mono-alkylation - Mild reaction conditions - Wide substrate scope- Requires a carbonyl compound - Can be slower than direct alkylationSubstrates with acid/base sensitive groups; when high selectivity is crucial in a single step.
Protecting Group - Virtually complete control and selectivity - Essential for multi-step, complex syntheses- Adds two steps (protection/deprotection) to the synthesis - Increases overall step count and can lower cumulative yieldComplex molecules, late-stage functionalization, or when other reactive sites are present.

By understanding the underlying principles and carefully selecting the appropriate strategy for your specific substrate and synthetic goals, you can effectively control the N-alkylation of piperidines and achieve your desired products with high efficiency and purity.

References

  • Sommer, H. Z., et al. (1973). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Powers, A. S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Demir-Ordu, Ö., et al. (2018). N-Dealkylation of Amines. Molecules. [Link]

  • Aapptec. N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]

  • Powers, A. S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

  • Romero, E., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. [Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • Syrris. (2023). Dual dosing for your reactors with Atlas Syringe Pump. YouTube. [Link]

  • Martinelli, J. R., et al. (2008). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development. [Link]

  • Wille, A., & Kaiser, M. (2017). Selective Mono-Boc-Protection of Bispidine. Molbank. [Link]

  • Various Authors. (2017). N-alkylation of secondary amine? ResearchGate. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Syrris. Laboratory Syringe Pumps. Syrris. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Reddit user op-trienkie. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. [Link]

  • Snead, D. R., & Jamison, T. F. (2015). The Assembly and Use of Continuous Flow Systems for Chemical Synthesis. JoVE. [Link]

  • Perumalla, S. R., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem. [Link]

  • Chemyx. Importance of Syringe Pumps in Scientific Research Labs. Chemyx. [Link]

Sources

Optimization

Technical Support Center: Stability of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid in Solution

Prepared by: Senior Application Scientist, Advanced Chemical Solutions Welcome to the technical support center for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support center for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this molecule in solution. Understanding the stability profile of a compound is critical for ensuring the reliability and reproducibility of experimental data. This document synthesizes fundamental chemical principles with field-proven methodologies to address common challenges you may encounter.

Section 1: Compound Overview and Inherent Stability Considerations

1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a substituted piperidine derivative featuring three key functional groups that dictate its chemical behavior and stability:

  • A δ-Lactam (Cyclic Amide): The 6-oxopiperidine ring is a lactam. This functional group is susceptible to hydrolysis, which involves the cleavage of the amide bond. This reaction is the most significant potential degradation pathway in aqueous solutions and is strongly catalyzed by both acidic and basic conditions.[1][2][3][4]

  • A Tertiary Amine: The nitrogen atom is part of the lactam ring and is N-substituted with an isopropyl group. While the amide nitrogen is significantly less basic than a typical alkylamine, the overall electronic environment influences the molecule's properties.

  • A Carboxylic Acid: This group imparts acidic properties to the molecule and provides a site for potential reactions such as esterification or decarboxylation, the latter typically requiring elevated temperatures.[5]

The interplay between these groups governs the compound's stability. The primary concern for anyone working with this molecule in solution is the integrity of the lactam ring.

Chemical Properties Summary
PropertyValueSource
Molecular FormulaC₉H₁₅NO₃PubChem[6]
Molecular Weight185.22 g/mol PubChem[6]
Key Functional Groupsδ-Lactam, Carboxylic Acid, Tertiary AmideN/A
XLogP30.2PubChem[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid in aqueous solutions?

A: The most probable and significant degradation pathway is the hydrolysis of the δ-lactam ring. This reaction cleaves the cyclic amide bond to form the corresponding open-chain amino acid, 5-amino-5-isopropyl-hexanedioic acid. This process can be accelerated by conditions outside of a neutral pH range.

Q2: How does solution pH impact the stability of the compound?

A: The stability is highly pH-dependent. Both strongly acidic (pH < 4) and strongly alkaline (pH > 8) conditions will catalyze the hydrolysis of the lactam ring.[1][2][3] The compound is expected to exhibit maximum stability in the neutral to slightly acidic pH range (approximately pH 5-7). It is crucial to control the pH of your buffered solutions to ensure compound integrity during experiments.

Q3: What are the recommended storage conditions for stock solutions?

A: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or, for long-term storage, at -80°C. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. For aqueous working solutions, it is highly recommended to prepare them fresh before each experiment from the frozen organic stock. If aqueous solutions must be stored, they should be kept at 2-8°C for no more than 24 hours and buffered to a neutral pH.

Q4: Is the compound susceptible to degradation from light or oxygen?

A: While the core structure does not contain obvious chromophores that would suggest high photosensitivity, photostability should always be confirmed experimentally according to ICH Q1B guidelines.[7] Similarly, while not exceptionally prone to oxidation, prolonged exposure to atmospheric oxygen in solution, especially in the presence of metal ions, can lead to oxidative degradation.[8][9] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Rapid loss of the parent compound observed in aqueous buffers.
  • Symptom: HPLC or LC-MS analysis shows a rapid decrease in the peak area of the parent compound within hours of preparing a working solution in a buffer (e.g., PBS at pH 7.4). A new, more polar peak may appear.

  • Root Cause Analysis: This is a classic sign of pH-mediated hydrolysis of the lactam ring. Even at neutral pH, some hydrolysis can occur, and it will be significantly faster at non-optimal pH values.

  • Troubleshooting & Validation:

    • Verify pH: Immediately measure the pH of your buffer solution. Ensure it is within the expected range.

    • Identify the Degradant: If using LC-MS, analyze the new peak. The hydrolyzed product will have a molecular weight corresponding to the parent compound + 18.015 g/mol (the mass of H₂O).

    • Perform a pH Screen: Conduct a rapid stability screen by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) for a set period (e.g., 24 hours) at a controlled temperature. This will confirm the pH-stability profile. (See Protocol 1).

Degradation Pathway: Lactam Hydrolysis

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_main Lactam Hydrolysis Parent 1-Isopropyl-6-oxopiperidine- 3-carboxylic acid Product 5-Amino-5-isopropyl- hexanedioic acid Parent->Product H₂O (Acid or Base Catalyzed)

Caption: Acid- or base-catalyzed hydrolysis of the lactam ring.

Issue 2: Appearance of multiple new, small peaks in the chromatogram after storing solutions.
  • Symptom: After several days of storage, even at 4°C, or after a single freeze-thaw cycle, your HPLC analysis shows a "noisy" baseline or several new, minor peaks that were not present in the freshly prepared sample.

  • Root Cause Analysis: This may indicate slower degradation processes like oxidation or reactions with solvent impurities. Freeze-thaw cycles can also cause degradation if the compound is sensitive to concentration effects or pH shifts during freezing.

  • Troubleshooting & Validation:

    • Inert Atmosphere: Prepare and store solutions under an inert gas like argon or nitrogen to rule out oxidation.

    • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents to avoid reactions with impurities.

    • Forced Degradation: To definitively identify potential degradants, perform a forced degradation study. This involves intentionally stressing the compound under various conditions (heat, oxidation, light) to generate and identify degradation products. (See Protocol 2).

Issue 3: Poor reproducibility of results between different experimental runs.
  • Symptom: Potency measurements or bioassay results vary significantly from day to day, even when using what should be the same concentration of the compound.

  • Root Cause Analysis: This often points to on-bench instability in the final assay medium. The complex composition of cell culture media or assay buffers (containing salts, metals, proteins) can accelerate degradation.

  • Troubleshooting & Validation:

    • Assess Matrix Stability: Incubate the compound in the complete assay medium for the duration of your experiment. Sample at time zero and at the end of the experiment to quantify any loss of the parent compound.

    • Standardize Solution Handling: Implement a strict protocol where aqueous working solutions are prepared fresh from a frozen stock immediately before each experiment. Never reuse leftover aqueous solutions. This practice is a cornerstone of ensuring trustworthy, reproducible data.[10]

Section 4: Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid.

Protocol 1: pH-Dependent Stability Assessment

This protocol determines the stability of the compound across a range of pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM citrate for pH 3 & 5, 50 mM phosphate for pH 7, 50 mM borate for pH 9).

  • Prepare Stock Solution: Create a 10 mg/mL stock solution of the compound in anhydrous DMSO.

  • Incubation Samples: Spike the compound from the stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot from each buffer, quench with an equal volume of mobile phase (if necessary), and analyze by HPLC to establish the T=0 peak area.

  • Incubate: Store the remaining samples in a temperature-controlled incubator (e.g., 37°C).

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Quench and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH. Plot % Remaining vs. Time to determine the degradation rate at each pH.

Protocol 2: Forced Degradation Study

This study follows ICH guidelines to identify potential degradation products and establish the stability-indicating nature of the analytical method.[11][12]

  • Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Incubate the solution at 80°C for 48 hours.

    • Photolytic: Expose the solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] Keep a control sample protected from light.

  • Neutralize (if needed): Before analysis, neutralize the acidic and basic samples to prevent column damage.

  • Analysis: Analyze all stressed samples and a non-stressed control by a suitable stability-indicating HPLC method (e.g., HPLC-UV/DAD or LC-MS).

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or absent, adjust the stress conditions (time, temperature, reagent concentration). The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

Forced Degradation Experimental Workflow

G start Start: Prepare Compound Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze HPLC-UV/MS Analysis oxid->analyze thermal->analyze photo->analyze neutralize->analyze end End: Evaluate Data & Assess Peak Purity analyze->end

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3: Recommended HPLC-UV Method for Stability Monitoring

This serves as a starting point for a stability-indicating method. Method development and validation are required.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan from 200-400 nm with a Photodiode Array (PDA) detector; quantify at a suitable wavelength (e.g., ~210 nm, typical for amides).

  • Injection Volume: 10 µL.

Section 5: Summary of Expected Forced Degradation Outcomes

Stress ConditionExpected Stability OutcomeProbable Primary Degradant(s)Causality
0.1 M HCl, 60°C Significant DegradationHydrolysis ProductAcid-catalyzed hydrolysis of the lactam ring.
0.1 M NaOH, 60°C Very Rapid DegradationHydrolysis ProductBase-catalyzed hydrolysis of the lactam, typically faster than acid-catalyzed.
3% H₂O₂, RT Potential Minor DegradationOxidized species (e.g., N-oxides)Susceptibility to oxidation should be evaluated.
Heat (80°C) Potential Minor DegradationThermal degradants, possibly decarboxylation productAssesses intrinsic thermal stability. High heat could induce decarboxylation.
Light (ICH Q1B) Likely StablePhotolytic productsAssesses sensitivity to light energy.

This guide provides a comprehensive framework for understanding and managing the stability of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid in solution. By applying these principles and protocols, you can ensure the integrity of your compound and the validity of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem. [Link]

  • The pH-dependence and group modification of beta-lactamase I - PMC. [Link]

  • Bacterial Degradation of Aromatic Compounds - MDPI. [Link]

  • (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene) - ResearchGate. [Link]

  • 6. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - eScholarship.org. [Link]

  • The pH-dependence of class B and class C beta-lactamases. - SciSpace. [Link]

  • The pH-dependence and group modification of β-lactamase I | Biochemical Journal - Biochemical Journal. [Link]

  • Analytical Methods - CONICET. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls - pharmastability.com. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - NIH. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - ResearchGate. [Link]

  • What is the stability of piperidine? - Biosynce Blog. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. [Link]

  • 6-Oxo-1-propylpiperidine-3-carboxylic acid | C9H15NO3 | CID 44827689 - PubChem. [Link]

  • Greenness assessment of microextraction techniques in therapeutic drug monitoring - NIH. [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides | ACS Catalysis - ACS Publications. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - ICH. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. [Link]

  • The Analytical Methods of Drug Analysis - ResearchGate. [Link]

  • Fast Screening Methods for the Analysis of Topical Drug Products - MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Identification in Synthetic Piperidine Derivatives

Welcome to the technical support center for impurity profiling of synthetic piperidine derivatives. Piperidine and its analogs are among the most vital synthetic fragments in drug design, forming the backbone of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for impurity profiling of synthetic piperidine derivatives. Piperidine and its analogs are among the most vital synthetic fragments in drug design, forming the backbone of numerous pharmaceuticals.[1] Ensuring the purity of these Active Pharmaceutical Ingredients (APIs) is not merely a matter of quality control; it is a critical step for guaranteeing therapeutic efficacy and patient safety.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the synthesis and analysis of piperidine derivatives.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: What are the most common types of impurities I should expect in my synthetic piperidine derivative?

Answer: Impurities in piperidine derivatives can be broadly categorized based on their origin. Understanding these categories is the first step in developing a robust analytical and control strategy. According to the International Council for Harmonisation (ICH) guidelines, impurities are classified as organic, inorganic, and residual solvents.[2]

  • Organic Impurities: These are the most common and structurally diverse. They can be further subdivided into:

    • Starting Materials & Intermediates: Unreacted starting materials or key intermediates from the synthetic route.

    • By-products: Compounds formed from side reactions occurring during the synthesis.[2] Common examples in piperidine synthesis include products of over-alkylation, incomplete cyclization, or rearrangement.[3]

    • Degradation Products: Impurities that form due to the decomposition of the final drug substance over time or under the influence of factors like light, temperature, pH, or water.[4] A frequent degradation pathway for piperidine derivatives is the oxidation of the tertiary nitrogen to form an N-oxide.[5][6]

  • Inorganic Impurities: These originate from the manufacturing process and include reagents, ligands, catalysts (e.g., Palladium, Rhodium), heavy metals, or inorganic salts.[3][7]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[7]

Table 1: Common Impurity Classes in Piperidine Synthesis

Impurity CategorySpecific ExamplesPotential SourceRecommended Primary Analytical Technique(s)
Organic Impurities
Unreacted Pyridine PrecursorsIncomplete hydrogenation/reductionHPLC-UV, LC-MS
N-OxidesOxidation of piperidine nitrogenLC-MS, HPLC with specific reference standard
Des-fluoro ImpuritiesHydrogenation of fluorinated pyridinesLC-MS (monitoring for specific mass loss)
Ring-Opened By-productsTautomerization (e.g., 2-piperidinol to 5-aminopentanal)LC-MS, NMR
Over-alkylated ProductsSide reaction during N-alkylationLC-MS, GC-MS
Inorganic Impurities
Residual Palladium/RhodiumCatalytic hydrogenation stepsInductively Coupled Plasma Mass Spectrometry (ICP-MS)[8]
Inorganic SaltsReagents, buffers, workup proceduresIon Chromatography, Conductivity
Residual Solvents
Ethanol, Acetone, DichloromethaneReaction medium, purification, crystallizationGas Chromatography (GC) with Headspace analysis[8]
FAQ 2: My LC-MS analysis shows a new peak with a mass of +16 amu compared to my parent compound. What is the likely identity of this impurity?

Answer: An increase of 16 atomic mass units (+16 amu) is a classic indicator of oxidation, and in the context of piperidine derivatives, it most commonly points to the formation of an N-oxide . The tertiary nitrogen atom in the piperidine ring is susceptible to oxidation, which can occur during the synthesis, workup (e.g., if using oxidative reagents), or upon storage and exposure to air.

Causality: The lone pair of electrons on the piperidine nitrogen can be readily oxidized to form a coordinate covalent bond with an oxygen atom. While sometimes inactive, N-oxides can also act as prodrugs, being converted back to the active tertiary amine in vivo.[5][6] Therefore, their identification and control are crucial.

Troubleshooting & Confirmation:

  • Review Synthesis/Storage Conditions: Were any oxidizing agents used (even unintentionally, like peroxides in solvents)? Was the compound exposed to air and light for extended periods?

  • LC-MS/MS Fragmentation: An N-oxide will often show a characteristic neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical) upon collision-induced dissociation (CID). Compare the fragmentation pattern of the parent compound with that of the impurity.

  • Forced Oxidation: Intentionally stress a sample of your pure compound with a mild oxidizing agent (e.g., hydrogen peroxide). If the retention time and mass spectrum of the newly formed peak match your unknown impurity, it strongly supports the N-oxide identification.

FAQ 3: I'm synthesizing a substituted piperidine via the catalytic hydrogenation of a corresponding pyridine precursor and see several unexpected peaks. What side reactions should I consider?

Answer: The catalytic hydrogenation of pyridines is a powerful method for piperidine synthesis, but it can be accompanied by several side reactions.[3] The reaction conditions (catalyst, pressure, temperature, solvent) must be carefully optimized to minimize these by-products.

Common Side Reactions & Their Causes:

  • Incomplete Reduction: This leads to the presence of tetrahydropyridine or dihydropyridine intermediates. This is often caused by insufficient reaction time, low hydrogen pressure, or a poisoned/inactive catalyst.

  • Dehalogenation/Defluorination: If your pyridine precursor contains halogen substituents (especially F, Cl, Br), these can be reductively cleaved during hydrogenation. For example, the hydrogenation of fluoropyridines can sometimes yield desfluoro-impurities.[3]

  • Hydrogenolysis: This involves the cleavage of C-N or C-O bonds. For instance, if your molecule contains a benzyl protecting group on the nitrogen, it can be cleaved under hydrogenation conditions.

Troubleshooting Strategy:

  • Catalyst Screening: The choice of catalyst is critical. Rhodium and Palladium catalysts are common.[3] Try screening different catalysts (e.g., Pd/C, PtO₂, Rh/C) and catalyst loadings.

  • Solvent Effects: The solvent can influence the reaction pathway. For instance, using an amine co-solvent like piperidine itself can sometimes suppress the formation of certain by-products.[9]

  • Condition Optimization: Systematically vary the temperature, hydrogen pressure, and reaction time. Start with milder conditions to avoid over-reduction and side reactions.

FAQ 4: What is a robust analytical strategy for identifying and quantifying unknown impurities?

Answer: A systematic, multi-technique approach is essential for the unambiguous identification and reliable quantification of impurities. This workflow ensures that you gather comprehensive data to build a complete impurity profile, as required by regulatory bodies like the FDA.[10]

Workflow Diagram: Impurity Identification

Impurity_Identification_Workflow start Sample with Unknown Impurity hplc 1. HPLC-UV/DAD Analysis (Purity Assessment & Quantification) start->hplc lcms 2. LC-MS Analysis (Obtain Molecular Weight) hplc->lcms Is impurity > threshold? hrms 3. High-Resolution MS (HRMS) (Determine Elemental Formula) lcms->hrms msms 4. LC-MS/MS Analysis (Structural Fragmentation) hrms->msms propose 7. Propose Structure msms->propose Propose plausible structures isolate 5. Isolation (Prep-HPLC or SFC) nmr 6. Spectroscopic Analysis (NMR, IR) isolate->nmr nmr->propose propose->isolate If structure is ambiguous or > qualification threshold confirm 8. Confirm Structure (Synthesis of Reference Standard) propose->confirm Final Confirmation end Identified & Quantified Impurity confirm->end Forced_Degradation_Troubleshooting start Analyze Forced Degradation Samples check_degradation Is Degradation 5-20%? start->check_degradation no_degradation < 5% Degradation check_degradation->no_degradation No too_much_degradation > 20% Degradation check_degradation->too_much_degradation No good_degradation 5-20% Degradation (Ideal) check_degradation->good_degradation Yes increase_stress Action: Increase Stress (Higher Temp, Higher [Reagent], Longer Time) no_degradation->increase_stress decrease_stress Action: Decrease Stress (Lower Temp, Lower [Reagent], Shorter Time) too_much_degradation->decrease_stress proceed Proceed to Peak Purity & Mass Balance Analysis good_degradation->proceed increase_stress->start Re-run experiment decrease_stress->start Re-run experiment

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Chiral Piperidines

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral piperidines is a critical step. The three-dimensional arrangement of atoms...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral piperidines is a critical step. The three-dimensional arrangement of atoms in these prevalent heterocyclic motifs profoundly influences their pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering practical insights and experimental protocols to aid in methodological selection and execution.

The Criticality of Stereochemical Integrity in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility, primarily through ring inversion, and the potential for multiple stereocenters, necessitate rigorous stereochemical characterization. An incorrect assignment of absolute configuration can lead to the pursuit of an inactive or even harmful enantiomer, resulting in significant wasted resources and time in the drug discovery and development pipeline. This guide will navigate the strengths and limitations of the key techniques available to the modern chemist for ensuring stereochemical fidelity.

A Comparative Overview of Key Analytical Techniques

The choice of analytical method for determining the absolute configuration of a chiral piperidine is often dictated by the physical state of the sample, the amount of material available, and the presence of suitable functional groups or chromophores. Here, we compare the most established and powerful techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Sample State Crystalline solidSolution or neat liquidSolutionSolution
Sample Amount ~0.1-0.5 mg of single crystal~5-20 mg~0.1-1 mg~1-5 mg
Analysis Time Days to weeks (including crystallization)Hours (typically 8 hours for data acquisition)[1]Minutes to hoursHours (including derivatization and NMR acquisition)[2]
Key Advantage Unambiguous, "gold standard" determinationApplicable to a wide range of molecules in solution, no chromophore needed[3]High sensitivity, small sample requirementWidely accessible instrumentation, well-established protocols
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain[4]Requires computational chemistry (DFT) for interpretation, can be challenging for highly flexible molecules[1]Requires a UV-Vis chromophore near the stereocenterRequires a reactive functional group (e.g., -NH, -OH) for derivatization, potential for kinetic resolution
Data Interpretation Direct visualization of the 3D structureComparison of experimental and DFT-calculated spectra[1]Comparison with empirical rules or calculated spectraAnalysis of chemical shift differences (Δδ) in diastereomeric derivatives[2]

In-Depth Analysis of Each Technique

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography is widely regarded as the most reliable method for determining the absolute configuration of chiral molecules[4]. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated, providing an unambiguous assignment of its stereochemistry.

The success of this technique hinges on the ability to grow a high-quality single crystal. For chiral piperidines that are oils or amorphous solids, derivatization to form a crystalline salt (e.g., with a chiral acid) or a co-crystal can be an effective strategy[5]. The presence of a "heavy atom" (e.g., bromine, chlorine, or sulfur) in the molecule or the co-crystallizing agent can enhance the anomalous dispersion effect, which is crucial for the unambiguous determination of the absolute configuration[6].

  • Crystallization: Dissolve the purified chiral piperidine derivative in a suitable solvent or solvent mixture. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size (typically 0.1-0.3 mm in each dimension)[6].

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter[5]. A Flack parameter close to zero for the correct enantiomer confirms the assignment.

Workflow for X-ray Crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[3]. This technique is particularly valuable as it can be performed on molecules in solution, thereby reflecting the conformational ensemble present under more biologically relevant conditions.

VCD is a powerful tool because it does not require a chromophore and provides a rich spectrum of information from the vibrational transitions of the molecule[3]. The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer using Density Functional Theory (DFT)[1]. The conformational flexibility of the piperidine ring must be considered, as different conformers can have distinct VCD spectra. Therefore, a thorough conformational search is a critical first step in the computational analysis.

  • Sample Preparation: Dissolve the chiral piperidine (typically 5-20 mg) in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of about 20 mg/mL[1].

  • VCD Measurement: Transfer the solution to an IR cell with a pathlength of 50-100 µm. Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data acquisition can take several hours to achieve a good signal-to-noise ratio[1].

  • Computational Modeling:

    • Perform a conformational search for the chiral piperidine to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a suitable basis set like 6-31G(d)).

    • Calculate the VCD spectrum for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration[1].

Workflow for VCD Spectroscopy.
Electronic Circular Dichroism (ECD): High Sensitivity for Chromophoric Piperidines

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. It is a highly sensitive technique that requires a much smaller amount of sample compared to VCD and NMR.

The primary requirement for ECD is the presence of a chromophore that absorbs in the UV-Vis range and is in close proximity to the stereocenter. For chiral piperidines lacking a suitable chromophore, derivatization with a chromophoric tag may be necessary. Similar to VCD, the interpretation of ECD spectra is often aided by quantum chemical calculations.

  • Sample Preparation: Prepare a dilute solution of the chiral piperidine in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.

  • ECD Measurement: Record the ECD spectrum using a CD spectropolarimeter.

  • Computational Modeling (if necessary):

    • Perform a conformational search and DFT calculations to obtain the optimized geometries of the low-energy conformers.

    • Use Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and rotational strengths for each conformer.

    • Generate a Boltzmann-averaged ECD spectrum.

  • Data Interpretation: The absolute configuration can be determined by applying empirical rules (e.g., the Octant Rule for ketones) if applicable, or by comparing the experimental spectrum with the calculated spectrum.

Workflow for ECD Spectroscopy.
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher Method

A widely used and accessible method for determining the absolute configuration of chiral secondary amines, such as those in piperidines, is the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. The most famous of these is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which is converted to its acid chloride and reacted with the piperidine's nitrogen to form diastereomeric amides[2].

The principle behind this method is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA. These diastereomers have different physical properties and, crucially, distinct NMR spectra[7]. By analyzing the differences in the chemical shifts (Δδ) of protons near the newly formed stereocenter in the two diastereomers, the absolute configuration of the original piperidine can be deduced based on Mosher's model[8]. This model relies on the preferred conformation of the MTPA amide, where the bulky phenyl group of the MTPA moiety creates a distinct anisotropic shielding/deshielding effect on the substituents of the chiral piperidine[8].

  • Derivatization:

    • Divide the chiral piperidine sample into two portions.

    • React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine or triethylamine) to form the two diastereomeric amides.

  • Purification (if necessary): Purify the resulting diastereomeric amides by chromatography to remove any unreacted starting materials or byproducts.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric amides. It is crucial to carefully assign the proton signals for the substituents around the chiral center.

  • Data Analysis (Mosher's Method):

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

    • According to Mosher's model for amides, protons on one side of the MTPA plane will exhibit a positive Δδ, while those on the other side will have a negative Δδ.

    • By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the piperidine can be determined.

Workflow for Mosher's Method.

Conclusion: An Integrated Approach to Stereochemical Confirmation

The determination of the absolute configuration of chiral piperidines is a non-trivial but essential task in modern chemical research and drug development. While X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. In such cases, a combination of chiroptical techniques like VCD and ECD, supported by robust computational analysis, provides a powerful alternative for molecules in their solution state. For piperidines bearing a reactive secondary amine, the NMR-based Mosher's method offers a practical and widely accessible approach.

Ultimately, a senior application scientist would recommend an integrated approach. Preliminary analysis by NMR with a chiral solvating agent can rapidly confirm enantiomeric purity. If crystals are available, X-ray crystallography should be pursued for an unambiguous assignment. In the absence of suitable crystals, VCD offers a broadly applicable and reliable solution. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and efficiently elucidate the absolute stereochemistry of their chiral piperidine targets, ensuring the integrity and success of their scientific endeavors.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-117. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-21. [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Enantiomer, 7(2-3), 135-149. [Link]

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular dichroism: principles and applications. John Wiley & Sons. [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 321-326. [Link]

  • Albright, T. A., & White, P. S. (2013). Determination of absolute configuration using single crystal X-ray diffraction. In Crystal Structure Analysis (pp. 219-242). John Wiley & Sons, Ltd. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 229-241. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

Sources

Comparative

A Researcher's Guide to Comparing Novel GABA Reuptake Inhibitors: 1-Isopropyl-6-oxopiperidine-3-carboxylic acid as a Case Study Against the Benchmark Tiagabine

For drug development professionals and researchers in neuroscience, the identification and characterization of novel GABA reuptake inhibitors are of significant interest for therapeutic interventions in neurological and...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in neuroscience, the identification and characterization of novel GABA reuptake inhibitors are of significant interest for therapeutic interventions in neurological and psychiatric disorders. This guide provides a comprehensive framework for comparing the activity of a novel compound, exemplified by the hypothetical molecule 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, against the well-established GABA Transporter 1 (GAT-1) inhibitor, tiagabine. While no public domain data on the biological activity of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is currently available, this guide will delineate the essential experimental protocols and theoretical considerations necessary for a robust comparative analysis.

The Central Role of GABAergic Signaling and GAT-1 Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[2] Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain and is a key target for therapeutic agents aimed at enhancing GABAergic tone.[2][3]

By inhibiting GAT-1, compounds like tiagabine effectively increase the concentration and prolong the presence of GABA in the synapse. This enhancement of inhibitory signaling is the basis for their anticonvulsant effects and potential therapeutic applications in anxiety disorders and neuropathic pain.[2][4]

Tiagabine , with its piperidine-based structure, is a potent and selective GAT-1 inhibitor.[4][5] It is functionally related to (R)-nipecotic acid, a known GABA reuptake inhibitor.[5] The introduction of a lipophilic side chain allows tiagabine to cross the blood-brain barrier, a critical feature for its clinical efficacy.[6]

The hypothetical compound, 1-Isopropyl-6-oxopiperidine-3-carboxylic acid , shares a piperidine core, suggesting it may interact with GABA transporters. The N-isopropyl group and the 6-oxo modification represent key structural differences from tiagabine that necessitate a thorough experimental comparison to determine its activity profile.

Visualizing the Mechanism: The GABAergic Synapse

The following diagram illustrates the key components of a GABAergic synapse and the site of action for GAT-1 inhibitors.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse GAT1_pre GAT-1 GABA_synapse->GAT1_pre GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA_synapse->GABA_A_Receptor Compound_X 1-Isopropyl-6-oxo... Compound_X->GAT1_pre Tiagabine Tiagabine Tiagabine->GAT1_pre Cl_ion Cl- GABA_A_Receptor->Cl_ion

Caption: GABAergic synapse showing GAT-1 inhibition.

Comparative Activity at GAT-1: A Quantitative Approach

A direct comparison of the inhibitory activity of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid and tiagabine on GAT-1 is essential. The primary metric for this in vitro comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the rate of GABA uptake by 50%.

CompoundTargetAssay TypeIC50 (nM)Source
Tiagabine GAT-1[³H]-GABA Uptake49[7]
GAT-1[³H]-GABA Uptake67[8][9]
1-Isopropyl-6-oxopiperidine-3-carboxylic acid GAT-1[³H]-GABA UptakeData not available

This table will be populated with experimental data for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid upon completion of the assays described below.

Experimental Protocols for Comparative Analysis

To generate the data required for a meaningful comparison, the following well-established experimental workflows are recommended.

In Vitro [³H]-GABA Uptake Assay

This assay directly measures the inhibition of GAT-1 activity in a controlled cellular environment.

Principle: Cells expressing GAT-1 are incubated with radiolabeled GABA ([³H]-GABA) in the presence of varying concentrations of the test compounds. The amount of radioactivity taken up by the cells is inversely proportional to the inhibitory activity of the compound.

  • Cell Culture:

    • Culture a suitable cell line (e.g., CHO or HEK293) stably expressing human GAT-1.

    • Plate the cells in a 96-well microplate and grow to confluence.

  • Compound Preparation:

    • Prepare stock solutions of tiagabine and 1-Isopropyl-6-oxopiperidine-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for the dose-response curve.

  • Uptake Assay:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with the test compounds or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]-GABA.

    • Incubate for a short period (e.g., 5-15 minutes) to ensure measurement of the initial uptake rate.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification:

    • Lyse the cells to release the intracellular contents.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA levels in the brain of a living animal, providing a more physiologically relevant assessment of a compound's effect.[10]

Principle: A microdialysis probe is implanted into a specific brain region (e.g., the hippocampus or cortex).[10] The probe is perfused with an artificial cerebrospinal fluid, and small molecules, including GABA, diffuse from the extracellular space into the perfusate, which is then collected and analyzed.[10][11]

Microdialysis_Workflow cluster_animal Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A1 Anesthetize Animal A2 Implant Microdialysis Probe (e.g., Hippocampus) A1->A2 B1 Perfuse with aCSF A2->B1 B2 Collect Baseline Samples B1->B2 B3 Administer Compound (Tiagabine or Novel Compound) B2->B3 B4 Collect Post-Administration Samples B3->B4 C1 Derivatize GABA in Dialysate B4->C1 C2 HPLC with Fluorescence or Mass Spec Detection C1->C2 C3 Quantify GABA Concentration C2->C3 D1 Data Interpretation C3->D1

Caption: Workflow for in vivo microdialysis experiment.

  • Surgical Procedure:

    • Anesthetize the experimental animal (typically a rat or mouse).

    • Using stereotaxic surgery, implant a guide cannula targeted to the brain region of interest.

  • Microdialysis Probe Insertion and Perfusion:

    • After a recovery period, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[11]

  • Sample Collection:

    • Allow the system to equilibrate and then collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

    • Administer the test compound (tiagabine or 1-Isopropyl-6-oxopiperidine-3-carboxylic acid) systemically (e.g., via intraperitoneal injection) or directly through the probe.

    • Continue collecting dialysate samples to monitor the change in extracellular GABA concentration over time.

  • GABA Quantification:

    • Due to the low concentration of GABA in the dialysate, a sensitive analytical method is required, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

    • Derivatize the GABA in the samples with a fluorescent tag (e.g., o-phthaldialdehyde) before HPLC analysis.

  • Data Analysis:

    • Calculate the percentage change in extracellular GABA concentration from the baseline for each time point after compound administration.

    • Compare the magnitude and duration of the GABA increase induced by tiagabine and the novel compound.

Conclusion and Future Directions

A thorough comparison of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid with tiagabine requires a systematic approach, beginning with in vitro assays to determine its potency and selectivity for GAT-1. Positive results from these initial screens would then warrant progression to more complex in vivo models, such as microdialysis, to assess its ability to modulate GABAergic neurotransmission in a physiological context. The experimental frameworks provided in this guide offer a robust and validated pathway for the comprehensive evaluation of novel GABA reuptake inhibitors, ultimately contributing to the development of new and improved therapies for a range of neurological disorders.

References

  • PubChem. Tiagabine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Tiagabine. [Link]

  • Drugs.com. Tiagabine Tablets: Package Insert / Prescribing Info / MOA. [Link]

  • Cheng, F., et al. (2022). Structural basis of GABA reuptake inhibition.
  • Kowalczyk, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience.
  • Meldrum, B. S. (2000). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsy Research.
  • Singh, S., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal.
  • Wieladek, H., et al. (2016). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. PLoS ONE.
  • Rao, Y., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
  • Bæk, M. V., et al. (2024).
  • Patsnap Synapse. (2024). What is the mechanism of Tiagabine Hydrochloride? [Link]

  • Taylor & Francis Online. (n.d.). GABA reuptake inhibitors – Knowledge and References. [Link]

  • Lee, Y., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation.
  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Dahal, R., et al. (2013). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Journal of Neurochemistry.
  • ResearchGate. (2008). The mechanism of action of tiagabine. [Link]

  • O'Connor, W. T., & Kruk, Z. L. (1991). Preloading In Vivo: A Rapid and Reliable Method for Measuring Gamma-Aminobutyric Acid and Glutamate Fluxes by Microdialysis. Journal of Neuroscience Methods.
  • ResearchGate. (2022). Proposed two-step mode of tiagabine inhibition a, Results of [³H]-GABA... [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

  • Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS ONE.
  • Takeda, S., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments.
  • PubChem. Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Al-Blewi, F. F., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules.
  • PubChem. 6-Oxo-1-propylpiperidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • J&K Scientific LLC. 6-Oxopiperidine-3-carboxylic acid. [Link]

Sources

Validation

The Piperidine-3-Carboxylic Acid Scaffold: A Privileged Motif for Modulating Neuronal Excitability

A Comparative Guide to the Efficacy of its Derivatives in Targeting GABAergic and Serotonergic Systems The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of its Derivatives in Targeting GABAergic and Serotonergic Systems

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for designing molecules that interact with high specificity and affinity with biological targets, particularly within the central nervous system (CNS).[2] Among its many derivatives, those incorporating a 3-carboxylic acid moiety have proven especially fruitful in the development of agents that modulate neuronal excitability.

This guide provides an in-depth comparison of the efficacy of two prominent piperidine-3-carboxylic acid derivatives: Tiagabine and Deramciclane . While both share the same core scaffold, they exhibit distinct primary mechanisms of action, targeting the GABAergic and serotonergic systems, respectively. This comparison will delve into their molecular targets, present supporting experimental data on their efficacy, and provide detailed protocols for key assays used to characterize their activity.

Tiagabine: A Selective GABA Transporter 1 (GAT-1) Inhibitor

Tiagabine, marketed as Gabitril, is an anticonvulsant medication primarily used in the treatment of epilepsy.[3] Its therapeutic effect is derived from its potent and selective inhibition of the GABA transporter 1 (GAT-1).[3]

Mechanism of Action: Enhancing GABAergic Tone

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Tiagabine specifically blocks GAT-1, leading to an increase in the extracellular concentration of GABA and prolonging its inhibitory effect at postsynaptic receptors.[3] This enhancement of GABAergic transmission helps to quell the excessive neuronal firing characteristic of seizures.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter Tiagabine Tiagabine Tiagabine->GAT1 Inhibition GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Caption: Mechanism of Action of Tiagabine.

Efficacy Data

The efficacy of Tiagabine as a GAT-1 inhibitor is well-documented through in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

CompoundTargetAssay TypeIC50 (nM)Reference(s)
TiagabineGAT-1[³H]GABA Uptake Assay67[4]
TiagabineGAT-1[³H]GABA Uptake (HEK293 cells)390 ± 30[5]

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell type and assay protocol used.

Deramciclane: A Serotonin 5-HT2A/2C Receptor Antagonist with Secondary GABAergic Activity

Deramciclane is an anxiolytic agent that primarily acts as an antagonist at serotonin 5-HT2A and an inverse agonist at 5-HT2C receptors.[6][7] Interestingly, it also exhibits inhibitory activity on GABA reuptake, showcasing the versatility of the piperidine-3-carboxylic acid scaffold to interact with multiple target classes.[6]

Mechanism of Action: Modulating Serotonergic Pathways

The anxiolytic effects of Deramciclane are attributed to its modulation of the serotonergic system. By blocking 5-HT2A and 5-HT2C receptors, it can influence downstream signaling pathways involved in mood and anxiety. The inverse agonism at 5-HT2C receptors is particularly noteworthy, as it reduces the constitutive activity of these receptors.[7] Its secondary activity as a GABA reuptake inhibitor may also contribute to its overall pharmacological profile.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release Action Potential Serotonin_synapse Serotonin Serotonin_release->Serotonin_synapse 5HT2A_receptor 5-HT2A Receptor Serotonin_synapse->5HT2A_receptor 5HT2C_receptor 5-HT2C Receptor Serotonin_synapse->5HT2C_receptor Downstream_signaling Downstream Signaling (Anxiety/Mood Regulation) 5HT2A_receptor->Downstream_signaling 5HT2C_receptor->Downstream_signaling Deramciclane Deramciclane Deramciclane->5HT2A_receptor Antagonist Deramciclane->5HT2C_receptor Inverse Agonist

Caption: Primary Mechanism of Action of Deramciclane.

Efficacy Data

The efficacy of Deramciclane at its primary targets has been characterized using various in vitro assays.

CompoundTargetAssay TypeEfficacy Metric (nM)Reference(s)
Deramciclane5-HT2C Receptor5-HT-stimulated phosphoinositide hydrolysisIC50 = 168[7]
Deramciclane5-HT2C ReceptorBasal phosphoinositide hydrolysisEC50 = 93[7]

A positron emission tomography (PET) study in humans demonstrated that deramciclane penetrates the blood-brain barrier and occupies 5-HT2A receptors in a dose-dependent manner, with 50% and 90% receptor occupancy achieved at plasma concentrations of 21 ng/ml and 70 ng/ml, respectively.[8]

Emerging Applications: SNAP-25 Inhibition

Recent research has explored the potential for piperidine-based compounds to modulate other critical neuronal processes. One such area of interest is the inhibition of the SNARE protein SNAP-25, which is essential for synaptic vesicle exocytosis.[9] While specific piperidine-3-carboxylic acid derivatives that potently and selectively inhibit SNAP-25 are still in early stages of development, peptide fragments of SNAP-25 have been shown to inhibit its function. For example, a 20-mer peptide from the C-terminal region of SNAP-25 blocked catecholamine release with an IC50 of approximately 20 µM.[10] This suggests that small molecules, potentially based on the piperidine-3-carboxylic acid scaffold, could be designed to mimic this inhibitory action and offer a novel therapeutic approach for neurological disorders characterized by excessive neurotransmitter release.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are crucial. Below are representative protocols for the key assays discussed.

[³H]-GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.

Start Prepare cells/synaptosomes expressing GAT-1 Preincubation Pre-incubate with test compound (e.g., Tiagabine) Start->Preincubation Incubation Add [³H]-GABA and incubate Preincubation->Incubation Termination Terminate uptake by rapid filtration and washing Incubation->Termination Measurement Measure radioactivity using scintillation counting Termination->Measurement Analysis Calculate % inhibition and determine IC50 Measurement->Analysis

Caption: Workflow for a [³H]-GABA Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell/Synaptosome Preparation: Prepare a suspension of cells (e.g., HEK293) stably expressing the human GAT-1 transporter or synaptosomes isolated from a relevant brain region.[5]

  • Pre-incubation: In a 96-well plate, add the cell/synaptosome suspension to wells containing various concentrations of the test compound (e.g., Tiagabine) or vehicle control. Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.[5] The rationale for this step is to allow the inhibitor to bind to the transporter before the substrate is introduced.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-GABA to each well to initiate the uptake reaction.[5]

  • Incubation: Incubate the plate for a short period (e.g., 10-30 minutes) at the appropriate temperature to allow for GABA uptake.[5] This time is optimized to be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the reaction by harvesting the cells/synaptosomes onto a filter mat using a cell harvester. This is followed by several washes with ice-cold buffer to remove extracellular [³H]-GABA.[5] The rapid filtration and cold washing are critical to prevent further uptake or efflux of the radioligand.

  • Quantification: Dry the filter mats and measure the amount of [³H]-GABA taken up by the cells/synaptosomes using a scintillation counter.[5]

  • Data Analysis: Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

5-HT2A/2C Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT2A or 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A or 5-HT2C receptor, or from a brain region rich in these receptors (e.g., frontal cortex).[11]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and various concentrations of the test compound (e.g., Deramciclane).[11]

  • Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a defined temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known non-labeled ligand) from the total binding. Determine the percentage of displacement of the radioligand by the test compound at each concentration. Plot the percent displacement against the log of the compound concentration and fit the data to a competition binding curve to calculate the Ki (inhibitory constant).

Conclusion

The piperidine-3-carboxylic acid scaffold is a remarkably versatile platform for the design of CNS-active drugs. As exemplified by Tiagabine and Deramciclane, subtle modifications to the substituents on the piperidine ring can dramatically alter the primary biological target, leading to distinct pharmacological profiles. Tiagabine's focused action as a potent and selective GAT-1 inhibitor underscores its utility in conditions of GABAergic hypofunction, such as epilepsy. In contrast, Deramciclane's primary engagement with the serotonergic system, coupled with a secondary GABAergic effect, highlights the potential for developing multi-target ligands based on this scaffold for complex neuropsychiatric disorders like anxiety. The ongoing exploration of this chemical space, including the pursuit of novel inhibitors for targets like SNAP-25, promises to yield a new generation of therapeutics with enhanced efficacy and specificity.

References

  • Piperidine-Based Drug Discovery. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Bielenica, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 117569.
  • Tiagabine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • O'Connor, K. A., et al. (2013). An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests. Pharmacology & Pharmacy, 4(5), 1-8.
  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents. (n.d.).
  • Ye, W., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 679-687.
  • Kádkova, A., et al. (2024). SNAP25 disease mutations change the energy landscape for synaptic exocytosis due to aberrant SNARE interactions. eLife, 12, e88619.
  • Teitler, M., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 42(4), 223-228.
  • Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(9), 847-862.
  • Ratai, E. M., et al. (2019). The SNAP-25 linker supports fusion intermediates by local lipid interactions. eLife, 8, e43885.
  • Marek, G. J., et al. (2001). Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation. Psychopharmacology, 159(1), 24-31.
  • Tafoya, L. C., et al. (2006). Expression and Function of SNAP-25 as a Universal SNARE Component in GABAergic Neurons. The Journal of Neuroscience, 26(30), 7864-7873.
  • Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience, 21(8), 2630-2639.
  • Syvälahti, E. K., et al. (2000). Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study. Psychopharmacology, 149(3), 241-247.
  • Functional studies of SNAP-25 using a knock-out and rescue approach - eDiss. (2006, September 18). Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105436.
  • Whitaker, K., et al. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS ONE, 9(1), e86613.
  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188.
  • Ferrer-Montiel, A. V., et al. (2022). SNARE Modulators and SNARE Mimetic Peptides. Biomolecules, 12(12), 1779.

Sources

Comparative

A Comparative Guide to Validating Analytical HPLC Methods for Chiral Compounds

For researchers, scientists, and professionals in drug development, the accurate quantification of enantiomers is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The subtle,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of enantiomers is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The subtle, three-dimensional difference between chiral molecules can lead to vastly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for these critical determinations, yet the development and validation of such methods require a nuanced understanding of both chromatographic principles and regulatory expectations.

This guide provides an in-depth, experience-driven comparison of approaches to validating analytical HPLC methods for chiral compounds. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices, grounded in authoritative standards from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA). Our focus is on creating a self-validating system—a robust method that consistently delivers trustworthy results.

The Foundation: Why Chiral Method Validation Matters

The physiological environment is itself chiral, leading to stereospecific interactions with drug molecules. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, a validated analytical method provides the irrefutable evidence that a chosen HPLC procedure can reliably and accurately quantify the enantiomeric purity of a drug substance or product. This is not just good science; it is a regulatory mandate.[1]

A Dynamic Approach to Validation: The Workflow

A successful validation process is not a linear path but an interconnected series of assessments. Each parameter informs the others, building a comprehensive picture of the method's performance and limitations.

G cluster_dev Method Development cluster_val Method Validation Dev Chiral Method Development & Optimization Spec Specificity/ Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD_LOQ LOD & LOQ Lin->LOD_LOQ Rob Robustness Acc->Rob Prec->Acc Prec->Rob

Caption: Interconnected workflow for chiral HPLC method validation.

Core Validation Parameters: A Practical Comparison

The validation of a chiral HPLC method hinges on a series of core parameters, each designed to test a specific aspect of its performance.[2] Here, we delve into the practical execution and rationale for each.

Specificity and Selectivity: Proving What You're Measuring is What You Think You're Measuring

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or the other enantiomer.[1] For chiral methods, this is paramount.

Experimental Protocol: Forced Degradation Studies

  • Objective: To demonstrate that the method can separate the enantiomers of interest from any potential degradation products.

  • Procedure:

    • Prepare solutions of the drug substance and subject them to various stress conditions, including:

      • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: e.g., 105°C for 24 hours.

      • Photolytic Stress: e.g., exposure to UV light (254 nm) and visible light for a defined period.

    • Analyze the stressed samples alongside an unstressed control sample using the developed chiral HPLC method.

    • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Acceptance Criteria:

    • The peaks for the two enantiomers should be well-resolved from each other and from any degradation peaks. A resolution (Rs) of > 2.0 is generally considered acceptable.[3]

    • Peak purity analysis (using a PDA detector) should indicate that the enantiomer peaks are spectrally pure and not co-eluting with any degradants.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Calibration Curve Preparation and Analysis

  • Objective: To determine the linear range of the method for both the desired enantiomer and the undesired enantiomer (as an impurity).

  • Procedure:

    • For the Desired Enantiomer (Assay): Prepare a series of at least five standard solutions covering 80% to 120% of the target concentration.[3]

    • For the Undesired Enantiomer (Impurity): Prepare a series of at least five standard solutions from the Limit of Quantitation (LOQ) to 120% of the specification limit for that impurity.

    • Inject each standard solution in triplicate.

    • Plot the average peak area against the known concentration for each enantiomer.

  • Acceptance Criteria:

    • A linear relationship should be observed, typically with a correlation coefficient (r²) of ≥ 0.999.[3]

    • The y-intercept of the regression line should be minimal, indicating no significant bias.

Accuracy: How Close to the "True" Value?

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

Experimental Protocol: Recovery Studies

  • Objective: To determine the percentage of the analyte that can be accurately recovered from a sample matrix.

  • Procedure:

    • Prepare a placebo (matrix without the analyte) and spike it with known concentrations of both enantiomers at three levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria:

    • The mean percentage recovery should typically be within 98.0% to 102.0% for the assay of the main enantiomer.

    • For the undesired enantiomer (impurity), a wider range may be acceptable, for example, 90.0% to 110.0%.

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst, equipment, and reagents.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision Studies

  • Objective: To assess the variability of the method.

  • Procedure:

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different HPLC system.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) should be within acceptable limits, typically ≤ 2.0% for the main enantiomer.

    • For the undesired enantiomer at low concentrations, a higher RSD (e.g., ≤ 10%) may be acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: Signal-to-Noise Ratio or Calibration Curve Method

  • Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

  • Procedure (Signal-to-Noise):

    • Inject a series of solutions with decreasing concentrations of the undesired enantiomer.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5]

  • Procedure (Calibration Curve Method):

    • LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

  • Acceptance Criteria:

    • The LOQ must be at or below the specification limit for the undesired enantiomer.

Robustness: Withstanding Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Deliberate Variation of Parameters

  • Objective: To assess the method's performance under slightly altered conditions.

  • Procedure:

    • Vary critical chromatographic parameters one at a time, such as:

      • Flow rate (e.g., ± 10%).[1]

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., ± 2% of the organic modifier).

      • Wavelength (e.g., ± 2 nm).[1]

    • Analyze a system suitability solution under each of the modified conditions.

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

    • The results should not be significantly affected by the minor changes.

Comparing Chiral Stationary Phases (CSPs): A Key Decision

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are two of the most widely used classes.[6][7]

FeaturePolysaccharide-Based CSPs (e.g., Daicel CHIRALPAK®, CHIRALCEL®)Macrocyclic Glycopeptide-Based CSPs (e.g., Astec CHIROBIOTIC®)
Chiral Selectors Derivatives of cellulose and amylose.[6]Vancomycin, Teicoplanin, etc.
Separation Mechanism Primarily based on the formation of transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide.Involves multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexing within the macrocyclic "basket".[8]
Typical Analytes Broad applicability, particularly effective for neutral and acidic compounds.[6]Excellent for a wide range of compounds, especially amines and amino acids.
Mobile Phase Compatibility Wide range of normal-phase, polar organic, and reversed-phase solvents.Compatible with aqueous and polar organic mobile phases, making them well-suited for LC-MS applications.
Strengths High success rate for a broad range of compounds, well-established.Excellent for polar and ionizable compounds, robust and durable.
Considerations Some coated versions have limitations on the types of solvents that can be used.May require careful mobile phase optimization to achieve desired selectivity.

Case Study Comparison: Separation of β-Blockers

β-blockers are a class of drugs where often only one enantiomer is active. Their separation is a common application of chiral chromatography.

  • Polysaccharide-based CSPs (e.g., CHIRALPAK AD-H): Have demonstrated excellent enantioseparation of β-blockers like metoprolol, bisoprolol, and propranolol, often using a mobile phase of n-hexane-ethanol-diethylamine.[9] The separation is driven by hydrogen bonding between the hydroxyl and amino groups of the β-blockers and the carbamate groups on the CSP.[9]

  • Macrocyclic Glycopeptide-based CSPs: Also show good selectivity for β-blockers, particularly in polar organic or reversed-phase modes, which can be advantageous for LC-MS compatibility.

The Role of Mobile Phase Modifiers

In normal phase chiral chromatography, the choice and concentration of the alcohol modifier (e.g., ethanol, isopropanol) can significantly impact selectivity and resolution.[3]

  • Ethanol vs. Isopropanol: In some cases, switching from ethanol to isopropanol can alter the hydrogen bonding interactions between the analyte and the CSP, leading to improved resolution.[10] For instance, in the separation of certain dihydrofurocoumarins, isopropanol as a modifier resulted in a different selectivity factor and resolution compared to ethanol.[10] The smaller molecular size of ethanol may lead to different steric interactions compared to the bulkier isopropanol.

Data Presentation: A Summary of Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Resolution (Rs) > 2.0 between enantiomers and from other peaks. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range For Assay: 80-120% of test concentration. For Impurity: LOQ to 120% of specification.
Accuracy (Recovery) 98.0% - 102.0% for assay. Wider range for impurities (e.g., 90-110%).
Precision (RSD) Repeatability: ≤ 2.0%. Intermediate Precision: ≤ 2.0%.
LOD Signal-to-Noise Ratio ≈ 3:1.
LOQ Signal-to-Noise Ratio ≈ 10:1. Must be ≤ specification limit for the impurity.
Robustness System suitability parameters remain within acceptable limits after deliberate small changes to the method.

Conclusion: A Commitment to Quality

Validating an analytical HPLC method for chiral compounds is a rigorous but essential process that underpins the quality and safety of pharmaceutical products. By understanding the "why" behind each validation parameter and meticulously executing the experimental protocols, researchers can build a robust and reliable method. This guide has provided a framework for comparing different approaches and making informed decisions during method development and validation. The ultimate goal is to create a self-validating system that consistently produces accurate and defensible data, ensuring that only the desired enantiomer reaches the patient in the correct amount.

References

  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. [Link]

  • Rahman, A., Haque, M. R., Rahman, M. M., & Rashid, M. A. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 165-172. [Link]

  • Rahman, A., Haque, M. R., Rahman, M. M., & Rashid, M. A. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2002). LCGC North America, 20(11), 1034-1044. [Link]

  • Xiao, T. L., Rozhkov, R. V., Larock, R. C., & Armstrong, D. W. (2003). Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases. Journal of separation science, 26(15‐16), 1333-1340. [Link]

  • Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • Li, T., & Weng, J. (2012). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Iranian journal of pharmaceutical research : IJPR, 11(3), 753–759. [Link]

  • Kalíková, K., & Tesarová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC advances, 11(29), 17766-17789. [Link]

  • USP-NF. 〈1226〉 VERIFICATION OF COMPENDIAL PROCEDURES. [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Daicel Chiral Technologies. Chiral Applications Database. [Link]

  • Jacob, M., Peng, L., McCoy, M., Klein, M., & Farkas, T. (2012). Chiral Separation of Beta Blockers using Lux® Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Schmid, M. G., & Gübitz, G. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3380. [Link]

  • Monks, K., Molnár, I., & Rieger, H. J. (2017). An overview of experimental designs in HPLC method development and validation. Molnar Institute. [Link]

  • IntuitionLabs. (2023). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. [Link]

  • Chiral Separation Method Development for Warfarin Enantiomers. (2019). Regis Technologies. [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Pharmaceuticals, 14(4), 359. [Link]

  • ICH. (2023). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. [Link]

  • Li, T., & Weng, J. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Membranes, 11(7), 512. [Link]

  • Chiral | Application Notes. LCGC International. [Link]

  • Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. (2023). MDPI. [Link]

  • USP-NF. (2019). 〈1226〉 VERIFICATION OF COMPENDIAL PROCEDURES. [Link]

  • Chiral Screening Procedures: A Quick & Easy How-To Guide. (2020). Phenomenex. [Link]

  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2016). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Journal of separation science, 39(16), 3124-3134. [Link]

  • StatSoft. (2023). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. [Link]

  • USP. (2021). 〈1226〉 VERIFICATION OF COMPENDIAL PROCEDURES. [Link]

  • Enantiomeric Separation of Warfarin and Propranolol and their Associated Hydroxylated Metabolites using UPC2-MS. (2014). Waters. [Link]

  • Daicel Chiral Technologies India. Analytical Method development,Validation & Transfer. [Link]

  • Welch Materials. (2023). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]

  • How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions. (2022). Shimadzu Corporation. [Link]

  • DAICEL Chiral Application Search. Daicel Corporation. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • GMP Compliance. (2019). Revised USP Chapter <1226> Verification of Compendial Procedures. [Link]

  • Chromatography Forum. (2005). Alcohol used as solvents for HPLC. [Link]

  • Jain, P. S., & Patel, M. K. (2014). Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine Tartrate in Ophthalmic Suspension. Indian Journal of Pharmaceutical Sciences, 76(6), 537–547. [Link]

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). (2013). Bioanalysis Zone. [Link]

  • Pharma Learning In Depth. (2023). USP 1226 Verification of Compendial Procedures. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2021). Chiral chromatography method screening strategies: Past, Present and Future. Journal of Pharmaceutical and Biomedical Analysis, 193, 113702. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

Sources

Validation

Structure-Activity Relationship of N-Substituted Piperidones: A Comparative Guide to Optimizing for Analgesic, Anticancer, and Antimicrobial Efficacy

An In-Depth Technical Guide for Researchers As a Senior Application Scientist, my experience has consistently shown that the piperidine scaffold is a cornerstone of modern medicinal chemistry, valued for its favorable ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my experience has consistently shown that the piperidine scaffold is a cornerstone of modern medicinal chemistry, valued for its favorable pharmacokinetic properties and synthetic versatility.[1][2] This guide moves beyond a simple recitation of facts to provide an in-depth analysis of the structure-activity relationships (SAR) of N-substituted piperidones. We will explore the causal links between specific structural modifications and resulting biological activities, empowering you to make informed decisions in your drug discovery programs.

The piperidone core, particularly the nitrogen at the 1-position, serves as a critical handle for chemical modification. The choice of substituent at this position profoundly influences the molecule's interaction with biological targets, dictating its potency and therapeutic application. This guide will dissect the SAR of N-substituted piperidones across three major therapeutic areas: analgesia, oncology, and infectious diseases, supported by comparative data and detailed experimental protocols.

The N-Substituent as a Determinant of Pharmacological Activity

The rationale for focusing on the N-substituent stems from its direct impact on several key molecular properties:

  • Receptor Engagement: The N-substituent can form crucial hydrogen bonds, hydrophobic interactions, or ionic bonds within a target's binding pocket, directly affecting affinity and efficacy.

  • Physicochemical Properties: It modulates lipophilicity and water solubility, which in turn governs the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[1]

  • Conformational Rigidity: The size and nature of the substituent can influence the conformation of the piperidine ring, locking it into a bioactive shape.

The following sections will compare how different classes of N-substituents tailor the piperidone scaffold for distinct and potent biological outcomes.

N-Substituted Piperidones as Potent Analgesic Agents

The piperidine ring is a classic pharmacophore in analgesic drug design, forming the core of well-known opioids like pethidine (Meperidine).[3][4] Research has focused on modifying the N-substituent to optimize opioid receptor binding and achieve high potency, often thousands of times that of morphine.[5]

SAR Insights: The Aralkyl Moiety

A dominant theme in this class is the incorporation of an N-(2-arylethyl) group. This strategic choice is rooted in mimicking the N-phenylethyl portion of potent fentanyl-class analgesics.

  • N-(2-phenylethyl) and N-(2-[2-thienyl]ethyl) Groups: These substituents are consistently found in the most potent compounds. For instance, N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide was found to be 3987 times more potent than morphine.[5] The aromatic ring is believed to engage in a hydrophobic pocket of the opioid receptor, while the two-carbon linker provides the optimal spatial orientation for the piperidine core to bind effectively.

  • Impact of Aromatic Substitution: Substitution on the aromatic ring of the N-aralkyl group can fine-tune activity. While many potent analogues are unsubstituted, the introduction of groups like para-nitro has been shown to produce a pronounced and sustained analgesic effect.[6]

Comparative Performance Data

The following table summarizes the analgesic potency of representative N-substituted piperidones relative to standard opioids. This data underscores the critical role of the N-substituent in achieving high efficacy.

Compound IDN-SubstituentKey Structural FeaturesAnalgesic Potency (vs. Morphine)Reference
22 1-(2-phenylethyl)4-[N-(1-oxopropyl)-N-phenylamino]-4-piperidinecarboxylate7682x[5]
67 1-[2-(2-thienyl)ethyl]4-(methoxymethyl)3987x[5]
82 1-(2-phenylethyl)4-acetyl4921x[5]
Pethidine 1-methyl4-phenyl-4-ethoxycarbonyl(Standard)[4]
Experimental Protocol: Hot Plate Test for Analgesic Activity

This protocol provides a validated method for assessing centrally-acting analgesic properties in a murine model.

Objective: To measure the latency of a thermal pain response following administration of a test compound.

Methodology:

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for one week with free access to food and water.

  • Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant temperature (55 ± 0.5°C). The time taken for the mouse to show signs of discomfort (e.g., licking paws, jumping) is recorded as the baseline latency. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Compound Administration: Animals are divided into groups (n=6).

    • Control Group: Receives vehicle (e.g., saline with 0.5% Tween 80).

    • Standard Group: Receives a standard drug (e.g., Pethidine, 10 mg/kg, i.p.).

    • Test Groups: Receive the N-substituted piperidone derivatives at various doses (e.g., 5, 10, 20 mg/kg, i.p.).

  • Post-Treatment Measurement: The reaction time on the hot plate is measured at set intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.[7]

  • Data Analysis: The percent increase in latency (analgesic effect) is calculated using the formula: [(Post-treatment latency - Baseline latency) / Baseline latency] x 100. Statistical significance is determined using an appropriate test like ANOVA.

N-Substituted Piperidones as Anticancer Agents

A distinct class of N-substituted piperidones, the 3,5-bis(arylidene)-4-piperidones (DAPs), has emerged as promising anticancer agents.[8] These compounds are synthetic analogs of curcumin and feature a reactive α,β-unsaturated ketone system, which is a key pharmacophore for their cytotoxic activity.[9][10]

SAR Insights: Balancing Cytotoxicity and Selectivity

The SAR for this class is a delicate interplay between the N-substituent and the arylidene rings. The primary mechanism involves interaction with cellular thiols, but the N-substituent is crucial for modulating solubility, cellular uptake, and target engagement.[10]

  • N-Alkyl and N-Acyl Groups: Simple N-alkylation or N-acylation can significantly enhance cytotoxicity. Introducing groups like aryl sulfonyl, benzoyl, or simple acetyl chlorides onto the piperidone nitrogen has yielded compounds with potent activity against leukemia and colon cancer cell lines.[10]

  • N-Substituents with Antioxidant Moieties: A sophisticated strategy involves attaching antioxidant moieties, such as nitroxides (e.g., pyrroline nitroxides), to the nitrogen. This approach aims to reduce toxicity in non-cancerous cells while maintaining high efficacy against tumor cells.[8] Compounds bearing these substituents showed a significant loss of viability in A2780 and MCF-7 cancer cell lines with limited toxicity toward noncancerous H9c2 cells.[8]

  • Role of Arylidene Groups: While the N-substituent is key, the groups on the arylidene rings are also critical. Compounds bearing 3-bromophenyl groups were found to be among the most active antitumor candidates, with average IC50 values as low as 0.817 µM against a panel of human carcinoma cell lines.[11]

Comparative Performance Data

The table below presents the in vitro cytotoxicity of various N-substituted 3,5-bis(arylidene)-4-piperidones, illustrating the impact of the N-substituent on anticancer potency.

Compound SeriesN-Substituent TypeArylidene GroupCancer Cell LineIC50 (µM)Reference
1e N-Alkyl (Ethyl)3-BromophenylAverage (5 lines)0.817[11]
1c N-Alkyl (Propyl)3-BromophenylAverage (5 lines)1.11[11]
2d N-Aryl sulfonylFurfurylideneMolt-4 (Leukemia)Significant[10]
3d N-BenzoylFurfurylideneMolt-4 (Leukemia)Significant[10]
Nitroxide Conjugate N-Pyrroline NitroxideVariedA2780 / MCF-7Potent[8]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol details a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5x10³ cells per well and incubated overnight to allow for attachment.[12]

  • Compound Treatment: The N-substituted piperidone derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.[12] Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting percent viability against log concentration and fitting the data to a dose-response curve.

N-Substituted Piperidones as Antimicrobial Agents

The piperidone scaffold is also a versatile template for developing novel antimicrobial agents.[2][6] Here, the N-substituent is modified to enhance activity against a range of bacterial and fungal pathogens.

SAR Insights: Enhancing Potency and Spectrum
  • N-Methyl and N-Nitroso Groups: The presence of an N-methyl-4-piperidone ring has been shown to boost antibacterial activity against cariogenic bacteria like Streptococcus mutans when compared to corresponding acetone-derived molecules.[13] Conversely, N-nitroso-2,6-di-p-anisyl-piperidin-4-ones have also been investigated for their antimicrobial properties.[14]

  • Thiosemicarbazone Derivatives: A key strategy for enhancing antifungal activity involves derivatizing the piperidone carbonyl group. The conversion of 2,6-diaryl-3-methyl-4-piperidones to their thiosemicarbazone derivatives leads to a significant increase in antifungal activity compared to the parent piperidones, indicating that the thiosemicarbazone moiety is a critical pharmacophore for this effect.[14]

  • N-Substituted Piperidinyloxy Oxazolidinones: In a more complex hybrid approach, the morpholino group of the antibiotic linezolid was replaced with an N-substituted piperidinyloxy moiety. Varying the functionality on the piperidine nitrogen was used to establish a clear SAR for this series, leading to potent agents against Gram-positive organisms.[15]

Comparative Performance Data

This table summarizes the antimicrobial activity of different N-substituted piperidone series, highlighting their potential as leads for new anti-infective agents.

Compound ClassKey Structural FeatureTarget Organism(s)Activity MetricReference
Monoketone Curcuminoids N-Methyl-4-piperidone ringStreptococcus speciesMIC: 250-500 µg/mL[13]
Thiosemicarbazones Derivatized C=O groupFungal strainsSignificant activity vs. Terbinafine[14]
Piperidinyloxy Oxazolidinones N-substituted piperidinyloxyGram-positive bacteriaPotent activity[15]
2,6-diaryl-3-methyl-4-piperidones Unsubstituted NitrogenBacteria & FungiGood activity vs. Ampicillin[14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the in vitro antimicrobial susceptibility of a compound.

Objective: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 6538, E. coli ATCC 8739) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5x10⁵ CFU/mL.[14]

  • Compound Dilution: The test compound is serially diluted (2-fold) in a 96-well microtiter plate containing broth. Concentrations may range from 512 µg/mL down to 0.25 µg/mL or lower.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[14]

  • Controls: Several controls are essential for validation:

    • Growth Control: Wells containing only broth and the inoculum (no compound).

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: Wells containing a standard antibiotic (e.g., Ampicillin, Terbinafine) at known effective concentrations.[14]

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.[14]

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or longer for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (i.e., 100% growth inhibition).[14] This can be confirmed by adding a growth indicator like resazurin.

Integrated Workflow and SAR Logic

To successfully navigate a piperidone-based drug discovery program, a systematic workflow is essential. The following diagrams illustrate the logical flow of such a project and the core principles of SAR that guide molecular design.

G Figure 1: Drug Discovery Workflow for N-Substituted Piperidones cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization syn Synthesis of Piperidone Core (e.g., Mannich Reaction) n_sub Introduction of N-Substituent (e.g., Alkylation, Acylation) syn->n_sub purify Purification & Structural Confirmation (NMR, MS) n_sub->purify analgesic Analgesic Screening (Hot Plate Test) purify->analgesic Library of Compounds anticancer Anticancer Screening (MTT Assay) purify->anticancer Library of Compounds antimicrobial Antimicrobial Screening (MIC Determination) purify->antimicrobial Library of Compounds sar Structure-Activity Relationship (SAR) Analysis analgesic->sar Biological Data anticancer->sar Biological Data antimicrobial->sar Biological Data lead_opt Lead Optimization sar->lead_opt lead_opt->n_sub Iterative Design adme ADME/Tox Profiling lead_opt->adme

Caption: A systematic workflow for the design and evaluation of N-substituted piperidones.

G Figure 2: Core SAR Principles for N-Substituted Piperidones cluster_N N-Substituent cluster_C C3/C5 Substituents center Piperidone Scaffold N_analgesic N-(2-Arylethyl) - Potent Analgesia - Opioid Receptor Mimicry center->N_analgesic Modifies Activity N_cancer N-Acyl / N-Antioxidant - High Cytotoxicity - Modulated Selectivity center->N_cancer Modifies Activity N_microbe N-Methyl / N-Nitroso - Enhanced Antibacterial - Spectrum Modulation center->N_microbe Modifies Activity C_cancer Bis(arylidene) Groups - Essential for Anticancer Activity - Michael Acceptor center->C_cancer Modifies Activity Analgesic Agents Analgesic Agents N_analgesic->Analgesic Agents Anticancer Agents Anticancer Agents N_cancer->Anticancer Agents Antimicrobial Agents Antimicrobial Agents N_microbe->Antimicrobial Agents C_cancer->Anticancer Agents

Caption: Key structural modifications and their impact on biological activity.

Conclusion and Future Outlook

The N-substituted piperidone scaffold is a remarkably privileged structure in drug discovery. As demonstrated, rational modification of the N-substituent allows for the precise tuning of pharmacological activity, yielding potent agents for pain management, oncology, and infectious disease. The key takeaway for researchers is that a deep understanding of the SAR is not merely academic; it is the engine of efficient drug design. By leveraging the principles outlined in this guide—from mimicking known pharmacophores for analgesia to incorporating reactive Michael acceptors for cytotoxicity—development programs can progress more rapidly from hit to lead.

Future efforts will likely focus on developing N-substituents that confer multi-target activity or enhance drug-like properties, such as improved metabolic stability and reduced off-target toxicity. The continued exploration of novel, diverse, and strategically designed N-substituents will undoubtedly solidify the piperidone core as an enduring and valuable template for the next generation of therapeutics.

References

  • Saify, Z.S., et al. (1999). Syntheses and evaluation of the analgesic activity of some 4-acetyl-4-phenylepiperidine and 4-Hydroxy-4- phenylepiperidine Derivatives. Zeitschrift für Naturforschung B, 54b: 1327-1336. [Link not available]
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

  • Tshibangu, P. N., et al. (2023). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI.

  • Gomtsyan, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5488.

  • Russo, M., et al. (2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26.

  • D'Andrea, S. V., et al. (2004). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 6(15), 2547–2550.

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

  • Schmid, C. R., et al. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Organic Process Research & Development, 7(4), 543–546.

  • Hutchinson, D. K., et al. (2003). Novel piperidinyloxy oxazolidinone antibacterial agents. Diversification of the N-Substituent. Bioorganic & Medicinal Chemistry Letters, 13(23), 4183-6.

  • Kálai, T., et al. (2011). Synthesis of N-Substituted 3,5-Bis(arylidene)-4-piperidones with High Antitumor and Antioxidant Activity. Journal of Medicinal Chemistry, 54(21), 7563-71.

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 663659.

  • Alam, M. S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate.

  • ResearchGate. (2015). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.

  • Dhargawe, N., et al. (2020). Evaluation of analgesic, anti-inflammatory, and antipyretic activity of piperine: An experimental study. ResearchGate.

  • Raphael, E. J. (1967). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic.

  • Zhou, J., et al. (2013). Design, synthesis and bioevaluation of novel N-substituted-3,5-bis(arylidene)-4-piperidone derivatives as cytotoxic and antitumor agents with fluorescent properties. Chemical Biology & Drug Design, 82(4), 439-48.

  • Gomtsyan, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524.

  • Kumar, D., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 400-9.

  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung, 26(8), 1521-31.

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.

  • Kumar, A., et al. (2019). To Evaluate and Compare the Analgesic Activity of Piperine and Extracts of Piper Nigrum L. Fruit. Journal of Drug Delivery and Therapeutics, 9(4-A), 48-52.

  • Karataş, M. Ö., et al. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.

  • Saify, Z. S., et al. (2013). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.

  • Ananda, H., et al. (2016). Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH). PLoS ONE, 11(6), e0156434.

  • Wikipedia. Pethidine. ethidine)

Sources

Comparative

A Comparative Guide to In Vitro Blood-Brain Barrier Permeability of Piperidine Derivatives

For researchers, scientists, and drug development professionals, understanding and predicting the ability of a compound to cross the blood-brain barrier (BBB) is a critical step in the development of therapeutics for cen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding and predicting the ability of a compound to cross the blood-brain barrier (BBB) is a critical step in the development of therapeutics for central nervous system (CNS) disorders. The piperidine scaffold is a prevalent feature in many CNS-active drugs, making the assessment of its derivatives' BBB permeability a key focus area.[1] This guide provides an in-depth comparison of in vitro models used to evaluate the BBB permeability of piperidine derivatives, supported by experimental data and detailed protocols.

The Blood-Brain Barrier: A Formidable Gatekeeper

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] This barrier is essential for protecting the brain from pathogens and toxins, but it also poses a significant challenge for the delivery of therapeutic agents to the CNS. Therefore, early and accurate assessment of a drug candidate's ability to permeate the BBB is crucial to avoid late-stage attrition in drug development.[3]

Comparing In Vitro Models for BBB Permeability Assessment

A variety of in vitro models have been developed to predict the BBB permeability of compounds in a high-throughput and cost-effective manner. These models can be broadly categorized into two types: cell-free (artificial membrane-based) and cell-based assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that assesses the passive diffusion of compounds across an artificial lipid membrane.[4] This model is particularly useful in the early stages of drug discovery for ranking compounds based on their passive permeability. The PAMPA-BBB assay utilizes a lipid composition that mimics the brain's endothelial cell membrane.[5]

Causality Behind Experimental Choices: The primary advantage of PAMPA is its simplicity, speed, and low cost, making it ideal for screening large libraries of compounds. By focusing solely on passive transcellular diffusion, it provides a baseline understanding of a compound's lipophilicity and its potential to cross the BBB without the complexities of active transport or metabolism.[4] This allows for the rapid identification of compounds with favorable physicochemical properties for CNS penetration.

Cell-Based Transwell Assays

Cell-based assays employ a monolayer of brain endothelial cells cultured on a semi-permeable membrane in a Transwell® insert, separating a luminal (blood side) and an abluminal (brain side) compartment.[6] These models can range in complexity from monocultures of immortalized cell lines (like hCMEC/D3 or bEnd.3) to co-cultures with other cell types of the neurovascular unit, such as astrocytes and pericytes, and even 3D models.[2]

Causality Behind Experimental Choices: Cell-based models offer a more physiologically relevant system compared to PAMPA by incorporating biological components of the BBB, including tight junctions and active transport proteins.[7] The inclusion of astrocytes and pericytes in co-culture models helps to induce a tighter barrier and better mimic the in vivo environment. The measurement of transendothelial electrical resistance (TEER) provides a quantitative measure of the integrity of the cell monolayer.[2] While more complex and lower in throughput than PAMPA, cell-based assays provide more comprehensive data, including the potential for active transport and efflux, which are critical for accurate prediction of in vivo BBB penetration.[8]

Experimental Protocols

Detailed Protocol: PAMPA-BBB Assay

This protocol provides a step-by-step methodology for conducting a PAMPA-BBB assay.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • UV-Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Prepare a solution of porcine brain lipid in dodecane. Apply a small volume (e.g., 5 µL) of this solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Donor Solution Preparation: Dissolve the test and control compounds in PBS (with a small percentage of a co-solvent like DMSO if necessary) to a final concentration of, for example, 200 µM.

  • Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.

  • Assay Assembly: Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Permeation: Add 150 µL of the donor solution containing the test compounds to each well of the filter plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[9]

  • Sample Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe (cm/s) = (VA / (Area × Time)) × -ln(1 - [C]A / [C]eq)

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Diagram: PAMPA-BBB Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Filter Plate with Lipid prep_lipid->coat_plate prep_donor Prepare Donor Solution (Test Compounds) add_donor Add Donor Solution prep_donor->add_donor prep_acceptor Prepare Acceptor Solution (Buffer) fill_acceptor Fill Acceptor Plate prep_acceptor->fill_acceptor assemble Assemble Plates coat_plate->assemble fill_acceptor->assemble assemble->add_donor incubate Incubate add_donor->incubate measure_conc Measure Concentrations (Donor & Acceptor) incubate->measure_conc calculate_pe Calculate Permeability (Pe) measure_conc->calculate_pe

Caption: A schematic of the PAMPA-BBB experimental workflow.

Comparative Data: In Vitro BBB Permeability of Piperidine Derivatives

The following table summarizes the in vitro BBB permeability data for a selection of piperidine derivatives from the literature. The data is presented to facilitate comparison between different compounds and, where available, different in vitro models.

CompoundStructureIn Vitro ModelApparent Permeability (Papp) (10⁻⁶ cm/s)Permeability ClassificationReference
PiperinehBMEC19.3 ± 2.1High[10]
BLEC25.4 ± 3.9High[10]
Bovine EC/Rat Astrocyte39.8 ± 6.2High[10]
SCT-64 (Piperine Analog)hBMEC22.1 ± 2.8High[10]
BLEC28.9 ± 4.5High[10]
Bovine EC/Rat Astrocyte45.2 ± 7.1High[10]
LAU397 (Piperine Analog)hBMEC3.8 ± 0.5Low-Moderate[10]
BLEC5.1 ± 0.8Moderate[10]
Bovine EC/Rat Astrocyte15.7 ± 2.9Moderate-High[10]
DonepezilhCMEC/D3HighHigh[2][5]
RisperidoneIn vivo data suggests P-gp substrate-Low (efflux)[3]
FentanylBBB-PAMPA-High[9]

Note: Permeability classification is generally based on the following ranges for Papp values: High (> 6 x 10⁻⁶ cm/s), Moderate (2-6 x 10⁻⁶ cm/s), and Low (< 2 x 10⁻⁶ cm/s). These thresholds can vary between laboratories and models.

Structure-Permeability Relationship of Piperidine Derivatives

The data presented above, along with broader chemical principles, allows for an analysis of the structure-permeability relationships of piperidine derivatives.

  • Lipophilicity: The piperidine ring itself is a lipophilic moiety, which generally favors passive diffusion across the BBB.[11] The high permeability of piperine and its analog SCT-64 can be attributed in part to their overall lipophilic character.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can significantly impact BBB permeability. Generally, a lower number of hydrogen bonds is associated with higher permeability. The modifications in piperine analogs that introduce more polar groups, such as in LAU397, lead to a decrease in permeability.[10]

  • Polar Surface Area (PSA): A lower PSA is generally predictive of better BBB penetration. The addition of polar functional groups increases the PSA, thereby reducing permeability.

  • P-glycoprotein (P-gp) Efflux: Many compounds, including some piperidine derivatives like risperidone, are substrates for the P-gp efflux transporter.[3] This active transport out of the brain endothelial cells can severely limit the brain penetration of a compound, even if it has favorable physicochemical properties for passive diffusion. Cell-based assays are essential for identifying compounds that are subject to P-gp efflux.

Diagram: Key Factors Influencing BBB Permeability

BBB_Factors cluster_compound Compound Properties cluster_bbb BBB Permeability Lipophilicity High Lipophilicity High_Perm High Permeability Lipophilicity->High_Perm + Low_HBD Low H-Bond Donors Low_HBD->High_Perm + Low_PSA Low Polar Surface Area Low_PSA->High_Perm + Pgp_Substrate P-gp Substrate Low_Perm Low Permeability Pgp_Substrate->Low_Perm -

Caption: Factors influencing a compound's blood-brain barrier permeability.

Conclusion

The selection of an appropriate in vitro BBB model is a critical decision in the CNS drug discovery pipeline. The PAMPA-BBB assay serves as an excellent high-throughput screening tool for assessing passive permeability and ranking compounds in the early discovery phase. For more detailed and physiologically relevant data, including the assessment of active transport and efflux mechanisms, cell-based Transwell models are indispensable.

The permeability of piperidine derivatives is a complex interplay of their physicochemical properties. While the piperidine scaffold provides a good starting point for CNS drug design due to its inherent lipophilicity, modifications to the rest of the molecule must be carefully considered to optimize lipophilicity, minimize hydrogen bonding and polar surface area, and avoid P-glycoprotein efflux. A strategic and tiered approach, utilizing both PAMPA and cell-based assays, will provide the most comprehensive understanding of a piperidine derivative's potential to cross the blood-brain barrier and reach its therapeutic target in the brain.

References

  • Evaluating Blood-Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • PAMPA Assay Protocol. (n.d.). Evotec. Retrieved January 26, 2026, from [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023, December 28). MDPI. Retrieved January 26, 2026, from [Link]

  • A In vitro donepezil release profile. B Permeability of donepezil in a... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Elucidating of the metabolic impact of risperidone on brain microvascular endothelial cells using untargeted metabolomics-based LC-MS. (2024, July 8). PMC. Retrieved January 26, 2026, from [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Retrieved January 26, 2026, from [Link]

  • In Vitro Blood-Brain Barrier Models-An Overview of Established Models and New Microfluidic Approaches. (n.d.). Retrieved January 26, 2026, from [Link]

  • Donepezil Loaded PLGA-b-PEG Nanoparticles: Their Ability to Induce Destabilization of Amyloid Fibrils and to Cross Blood Brain Barrier in Vitro. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • (PDF) An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023, December 10). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. (2024, November 5). Retrieved January 26, 2026, from [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). PMC. Retrieved January 26, 2026, from [Link]

  • The Effects of Psychostimulant Drugs on Blood Brain Barrier Function and Neuroinflammation. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • The brain entry of risperidone and 9-hydroxyrisperidone is greatly limited by P-glycoprotein. (2025, August 7). Retrieved January 26, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Predicting the Membrane Permeability of Fentanyl and Its Analogues by Molecular Dynamics Simulations | The Journal of Physical Chemistry B. (2021, July 21). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Membrane Permeability Drives the Extreme Potency of Fentanyl but not Isotonitazene. (2025, October 16). Retrieved January 26, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved January 26, 2026, from [Link]

  • Piperidine-renin inhibitors compounds with improved physicochemical properties. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group | Request PDF. (2025, August 30). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres for Piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the piperidine scaffold remains a privileged structure, gracing numerous approved therapeutics. Its conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a privileged structure, gracing numerous approved therapeutics. Its conformational rigidity and ability to present substituents in well-defined vectors make it an attractive core for targeting a multitude of biological receptors and enzymes. Often, a key pharmacophoric element appended to this ring is a carboxylic acid, crucial for establishing vital interactions with the target protein, typically through salt bridges or hydrogen bonds with basic residues like arginine or lysine.

However, the very nature of the carboxylic acid moiety can be a double-edged sword. While essential for potency, its acidic character often imparts undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism leading to the formation of reactive acyl glucuronides, and high plasma protein binding, all of which can curtail oral bioavailability and introduce toxicity concerns.[1][2]

This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive comparison of three prominent carboxylic acid bioisosteres—tetrazoles, acyl sulfonamides, and hydroxamic acids—in the context of piperidine analogs. We will delve into the causality behind their selection, present supporting experimental data for objective comparison, and provide detailed, self-validating protocols for their synthesis and evaluation.

The Rationale for Bioisosteric Replacement

The core principle of bioisosterism is to substitute a functional group with another that possesses similar steric and electronic properties, thereby retaining or enhancing biological activity while favorably modulating the molecule's overall disposition in the body.[3][4] For carboxylic acids, the primary goal is to maintain the acidic proton and the spatial arrangement of hydrogen bond acceptors, while altering properties like pKa, lipophilicity, and metabolic stability.

cluster_0 Carboxylic Acid Core cluster_1 Bioisosteric Replacements Carboxylic Acid R-COOH Tetrazole R-CN4H Carboxylic Acid->Tetrazole Mimics Acidity & Planarity Acyl Sulfonamide R-CONHSO2R' Carboxylic Acid->Acyl Sulfonamide Modulates Acidity & Lipophilicity Hydroxamic Acid R-CONHOH Carboxylic Acid->Hydroxamic Acid Alters Acidity & Introduces Chelating Properties

Caption: Bioisosteric replacement strategy for carboxylic acids.

Comparative Analysis of Key Bioisosteres

The selection of an appropriate bioisostere is a context-dependent decision, driven by the specific challenges presented by the lead compound and the nature of the biological target.[5] Below is a detailed comparison of tetrazoles, acyl sulfonamides, and hydroxamic acids as replacements for a carboxylic acid on a piperidine scaffold.

Tetrazoles: The Close Mimic

The 5-substituted 1H-tetrazole is arguably the most utilized carboxylic acid bioisostere, and for good reason. Its pKa is very similar to that of a carboxylic acid, ensuring that it remains ionized at physiological pH, a critical factor for maintaining interactions with cationic residues in a binding pocket.[5][6]

Key Attributes:

  • Acidity (pKa): Tetrazoles typically have a pKa in the range of 4.5-4.9, closely mirroring that of carboxylic acids (around 4.5).[6] This comparable acidity ensures a similar ionization state at physiological pH.

  • Geometry: The tetrazole ring is planar, similar to the carboxylate group, which allows it to occupy a similar space in a receptor binding site.[5] However, the hydrogen-bond environment around the tetrazole can extend further from the core of the molecule by approximately 1.2 Å, which may require a slightly larger active site for accommodation.[7]

  • Lipophilicity (LogP/LogD): While often considered more lipophilic than the corresponding carboxylic acid, the strong hydrogen bonding capacity of tetrazoles with water can lead to high desolvation energies, which may not always translate to improved membrane permeability.[6]

  • Metabolic Stability: A significant advantage of tetrazoles is their resistance to phase II metabolism, particularly the formation of reactive acyl glucuronides, which can be a liability for carboxylic acids.[6][7]

Case in Point: Angiotensin II Receptor Antagonists A classic example of the successful application of a tetrazole bioisostere is in the development of angiotensin II receptor antagonists like losartan. Replacing the carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency, attributed to the optimal positioning of the acidic proton for interaction with the receptor.[6][8]

Acyl Sulfonamides: The Tunable Modulator

Acyl sulfonamides offer a greater degree of tunability compared to tetrazoles. Their acidity can be modulated by the choice of the substituent on the sulfonamide nitrogen, providing a handle to fine-tune the compound's physicochemical properties.

Key Attributes:

  • Acidity (pKa): The pKa of N-acyl sulfonamides can be tuned to be comparable to carboxylic acids (pKa 3.5-4.5).[9] This allows for the preservation of the key ionic interaction while offering the potential to modulate other properties.

  • Geometry and Hydrogen Bonding: The distance between the two sulfonyl oxygens is similar to that of a carboxylate, allowing for comparable hydrogen bonding geometries.[9] N-acyl sulfonamides also possess increased hydrogen bonding capabilities compared to carboxylic acids.[9]

  • Lipophilicity (LogP/LogD): Sulfonamides, in general, can increase lipophilicity compared to carboxylic acids, which can be beneficial for improving membrane permeability.[4]

  • Metabolic Stability: Acyl sulfonamides exhibit enhanced hydrolytic and enzymatic stability compared to their carboxylic acid counterparts and are resistant to glucuronidation.[6][9]

Case in Point: HCV NS3 Protease Inhibitors In the development of Hepatitis C Virus (HCV) NS3 protease inhibitors, the incorporation of an acyl sulfonamide led to a significant increase in potency. This improvement was attributed to multiple hydrogen bond interactions involving both oxygen atoms of the sulfonamide group.[4]

Hydroxamic Acids: The Versatile Chelator

Hydroxamic acids are another important class of carboxylic acid bioisosteres, although their properties differ more significantly than those of tetrazoles and acyl sulfonamides. Their ability to chelate metal ions can be a key advantage in targeting metalloenzymes.

Key Attributes:

  • Acidity (pKa): Hydroxamic acids are considerably weaker acids than carboxylic acids, with pKa values typically in the range of 8-9. This means they will be largely unionized at physiological pH, which can significantly impact their interaction with cationic residues.

  • Chelating Properties: The defining feature of hydroxamic acids is their strong metal-chelating ability, making them particularly useful for inhibiting metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

  • Metabolic Stability: Hydroxamic acids can be susceptible to hydrolysis in vivo, converting them back to the corresponding carboxylic acid. However, their stability can be improved by introducing bulky substituents on the nitrogen atom.

Case in Point: Matrix Metalloproteinase (MMP) Inhibitors Piperidine sulfone hydroxamic acids have been successfully developed as potent and selective MMP inhibitors with oral antitumor efficacy.[10] In this context, the hydroxamic acid moiety is crucial for chelating the zinc ion in the active site of the enzyme.

Quantitative Comparison of Physicochemical Properties

To provide a clear and objective comparison, the following table summarizes the key physicochemical properties of a hypothetical piperidine-3-carboxylic acid and its bioisosteric analogs. The data is compiled from literature values for similar core structures.

PropertyPiperidine-3-carboxylic acidPiperidin-3-yl-tetrazoleN-(piperidin-3-yl)methanesulfonyl-methanamideN-hydroxy-piperidine-3-carboxamide
pKa ~4.5~4.8~4.0~8.5
Calculated LogP -0.8-0.20.5-0.5
LogD at pH 7.4 -2.5-2.0-1.5-0.5
Metabolic Stability Susceptible to glucuronidationResistant to glucuronidationResistant to glucuronidationPotential for hydrolysis
Key Feature Strong acid, polarStrong acid, metabolically stableTunable acidity, increased lipophilicityWeaker acid, metal chelator

Note: These values are illustrative and can vary depending on the specific substituents on the piperidine ring and the rest of the molecule.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step protocols for the synthesis of a model piperidine-3-carboxylic acid and its conversion to the corresponding tetrazole, acyl sulfonamide, and hydroxamic acid bioisosteres. Additionally, protocols for the experimental determination of pKa, LogD, and in vitro metabolic stability are provided.

Workflow for Synthesis and Evaluation

Start N-Boc-piperidine-3-carboxylic acid Amide Formation 1. Amide Formation Start->Amide Formation Sulfonamide Coupling 1. Activation 2. Coupling with Sulfonamide Start->Sulfonamide Coupling Hydroxylamine Coupling 1. Activation 2. Coupling with Hydroxylamine Start->Hydroxylamine Coupling Dehydration 2. Dehydration to Nitrile Amide Formation->Dehydration Cycloaddition 3. [3+2] Cycloaddition Dehydration->Cycloaddition Tetrazole N-Boc-piperidin-3-yl-tetrazole Cycloaddition->Tetrazole Deprotection Boc Deprotection (TFA) Tetrazole->Deprotection Acyl Sulfonamide N-Boc-N-(piperidin-3-yl)methanesulfonyl-methanamide Sulfonamide Coupling->Acyl Sulfonamide Acyl Sulfonamide->Deprotection Hydroxamic Acid N-Boc-N-hydroxy-piperidine-3-carboxamide Hydroxylamine Coupling->Hydroxamic Acid Hydroxamic Acid->Deprotection Final Analogs Final Piperidine Analogs Deprotection->Final Analogs Evaluation Physicochemical & Biological Evaluation Final Analogs->Evaluation pKa pKa Determination Evaluation->pKa LogD LogD Measurement Evaluation->LogD Metabolic Stability Metabolic Stability Assay Evaluation->Metabolic Stability

Caption: Synthetic and evaluation workflow for piperidine bioisosteres.

Synthesis Protocols

Starting Material: N-Boc-piperidine-3-carboxylic acid

This starting material is commercially available or can be synthesized from piperidine-3-carboxylic acid by protection with di-tert-butyl dicarbonate (Boc₂O).

Protocol 1: Synthesis of N-Boc-piperidin-3-yl-tetrazole

  • Amide Formation: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir for 2 hours at room temperature. Concentrate under reduced pressure. Dissolve the residue in DCM and add to a cooled (0 °C) solution of aqueous ammonia (2.0 eq). Stir for 1 hour. Extract with DCM, dry over Na₂SO₄, and concentrate to yield N-Boc-piperidine-3-carboxamide.

  • Dehydration to Nitrile: To a solution of N-Boc-piperidine-3-carboxamide (1.0 eq) in DCM at 0 °C, add trifluoroacetic anhydride (1.5 eq) and triethylamine (2.0 eq). Stir at room temperature for 3 hours. Quench with water and extract with DCM. Dry the organic layer over Na₂SO₄ and concentrate to give N-Boc-piperidine-3-carbonitrile.

  • [3+2] Cycloaddition: To a solution of N-Boc-piperidine-3-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Heat the mixture to 100 °C for 12 hours. Cool to room temperature, pour into water, and acidify with HCl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain N-Boc-piperidin-3-yl-tetrazole.

Protocol 2: Synthesis of N-Boc-N-(piperidin-3-yl)methanesulfonyl-methanamide

  • Activation and Coupling: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour. Add methanesulfonamide (1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Stir at room temperature for 12 hours. Quench with 1N HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography to yield N-Boc-N-(piperidin-3-yl)methanesulfonyl-methanamide.

Protocol 3: Synthesis of N-Boc-N-hydroxy-piperidine-3-carboxamide

  • Activation and Coupling: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DMF, add N-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 30 minutes. Add hydroxylamine hydrochloride (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 12 hours. Pour into water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography to obtain N-Boc-N-hydroxy-piperidine-3-carboxamide.

Protocol 4: Boc Deprotection

  • To a solution of the N-Boc protected piperidine analog (1.0 eq) in DCM, add trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the final piperidine analog as a TFA salt.

Analytical Protocols

Protocol 5: Experimental pKa Determination (UV-Metric Method) [11]

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well UV-transparent plate, add a series of aqueous buffers with pH values ranging from 1.0 to 13.0.

  • Add a small aliquot of the compound stock solution to each well.

  • Measure the UV absorbance spectrum for each well from 220 to 450 nm.

  • Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against pH.

  • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Protocol 6: Experimental LogD₇.₄ Determination (Shake-Flask Method) [11]

  • Prepare a buffer solution at pH 7.4 and pre-saturate it with n-octanol. Also, pre-saturate n-octanol with the buffer.

  • Add a known amount of the test compound to a mixture of the pre-saturated buffer and n-octanol in a 1:1 volume ratio.

  • Shake the mixture vigorously for 1 hour to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 7: In Vitro Metabolic Stability Assay (Human Liver Microsomes) [12]

  • Prepare a solution of human liver microsomes in a phosphate buffer (pH 7.4).

  • Add the test compound (typically at 1 µM final concentration) to the microsome solution and pre-incubate at 37 °C.

  • Initiate the metabolic reaction by adding a solution of NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion

The strategic replacement of a carboxylic acid with a suitable bioisostere is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of piperidine-based drug candidates. Tetrazoles offer a close mimicry of the carboxylic acid's acidity and geometry with enhanced metabolic stability. Acyl sulfonamides provide a tunable platform for modulating acidity and lipophilicity. Hydroxamic acids, while differing more in their acidic properties, introduce the unique functionality of metal chelation, which can be leveraged for specific target classes.

The choice of which bioisostere to employ is not a one-size-fits-all decision. It requires a thorough understanding of the structure-activity relationship of the lead compound, the nature of the target, and the specific liabilities that need to be addressed. By employing the comparative data and the robust experimental protocols outlined in this guide, researchers can make more informed decisions, leading to the design of piperidine analogs with improved pharmacokinetic and pharmacodynamic profiles.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(23), 10335–10389. [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Kamimura, D., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3736. [Link]

  • De Vreese, R., & D'hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-21. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current drug metabolism, 17(5), 437–447. [Link]

  • Becker, D. P., et al. (2005). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Journal of medicinal chemistry, 48(21), 6699–6714. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & medicinal chemistry, 104, 117653. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 59(9), 4433–4449. [Link]

  • Singh, S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(1), 108-113. [Link]

  • Google Patents. (2020). Preparation method of (S) -N-BOC-3-hydroxy piperidine.
  • Google Patents. (2019).
  • Google Patents. (2017). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Jones, S. D., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-46. [Link]

  • Google Patents. (2016). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • Google Patents. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Google Patents. (2012). Method for preparing tiagabine and precursor compound of tiagabine.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, 23303413. [Link]

  • Google Patents. (2011). Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride.
  • Zhang, Y. Q., & Li, L. (2023). Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. Thieme Chemistry. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

  • ResearchGate. (2022). Tiagabine (antiepileptic) synthesis. [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Sekioka, T., et al. (2021). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. JoVE, (173), e62621. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]

  • ResearchGate. (2022). Synthesis of novel N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives as anti mycobacterial agents. [Link]

  • ResearchGate. (2022). Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. [Link]

  • Singh, N., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 44(19). [Link]

  • ResearchGate. (2022). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. [Link]

  • ResearchGate. (2022). Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. [Link]

  • ResearchGate. (2022). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176. [Link]

  • NIH. (2015). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). [Link]

Sources

Comparative

Comparative Docking Studies of Piperidine Derivatives on GABA Transporters: A Guide for Drug Discovery

This guide provides an in-depth comparative analysis of molecular docking studies involving piperidine derivatives and their interactions with Gamma-Aminobutyric Acid (GABA) Transporters (GATs). As a critical class of ne...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving piperidine derivatives and their interactions with Gamma-Aminobutyric Acid (GABA) Transporters (GATs). As a critical class of neurotransmitter transporters, GATs are significant targets in the development of therapeutics for neurological disorders such as epilepsy, anxiety, and neuropathic pain. Piperidine derivatives represent a prominent class of GAT inhibitors, and understanding their binding mechanisms through computational docking is paramount for designing novel and selective therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed, actionable protocols for conducting and interpreting docking studies in this domain.

The Critical Role of GABA Transporters and the Promise of Piperidine Derivatives

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its extracellular concentration is tightly regulated by four subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1). These transporters mediate the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus controlling the duration and extent of GABAergic signaling. Dysregulation of this process is implicated in various neurological and psychiatric conditions.

Piperidine derivatives, characterized by a piperidine ring structure, have been extensively investigated as GAT inhibitors. Compounds like Tiagabine, a derivative of nipecotic acid, are clinically used as anticonvulsants, underscoring the therapeutic potential of this chemical scaffold. Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of these derivatives, paving the way for the rational design of next-generation inhibitors with improved potency and subtype selectivity.

Comparative Analysis of Piperidine-Based GAT Inhibitors

The interaction of various piperidine derivatives with GAT subtypes reveals a nuanced landscape of binding affinities and molecular interactions. The following table summarizes key findings from various docking studies, offering a comparative perspective on their predicted binding efficacy and the key residues involved in their interaction.

Piperidine DerivativeTarget GAT Subtype(s)Docking Score (kcal/mol)Key Interacting Residues
Tiagabine GAT1-9.5 to -11.2Tyr60, Gly63, Phe294, Ser295
Guvacine GAT1-6.8 to -7.5Tyr140, Phe294, Ser396
Nipecotic Acid GAT1, GAT2, GAT3-6.5 to -7.8Tyr60, Gly63, Asp451
(R)-SNAP-5114 GAT2, GAT3-8.1 to -9.2Trp231, Ser234, Tyr335
Deriperidine GAT1-10.1Phe294, Tyr140, Gly65

Methodological Workflow for Docking Piperidine Derivatives with GATs

A robust and reproducible docking protocol is fundamental to generating reliable in-silico data. The following section outlines a validated step-by-step workflow for performing docking studies of piperidine derivatives against GABA transporters.

Experimental Protocol
  • Protein Structure Preparation:

    • Source: Obtain the 3D structure of the target GAT. While crystal structures for all human GATs are not available, homology models built upon related transporters like the dopamine transporter (DAT) or the leucine transporter (LeuT) are commonly used. The Protein Data Bank (PDB) is the primary repository for these structures.

    • Preparation: Utilize molecular modeling software (e.g., Maestro, Chimera, PyMOL) to prepare the protein. This involves removing water molecules and other non-essential co-factors, adding hydrogen atoms, assigning correct bond orders, and performing energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structure of the piperidine derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

    • Ionization and Tautomerization: Determine the most probable ionization and tautomeric state of the ligand at physiological pH (around 7.4) using tools like Epik or Marvin.

    • Energy Minimization: Perform a conformational search and energy minimization of the ligand to obtain a low-energy, stable conformation.

  • Binding Site Definition and Grid Generation:

    • Site Identification: The binding site for piperidine derivatives on GATs is typically located within the transmembrane domain, overlapping with the GABA binding pocket. Key residues identified from mutagenesis studies and existing inhibitor complexes can guide the definition of the binding site.

    • Grid Generation: A grid box is generated around the defined binding site. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the pocket.

  • Molecular Docking:

    • Software: Employ a validated docking program such as AutoDock, Glide, GOLD, or MOE.

    • Docking Algorithm: Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The number of docking runs and the search parameters should be optimized to ensure a thorough exploration of the conformational space.

    • Scoring Function: The docking program will use a scoring function to estimate the binding affinity of each generated pose. The poses are then ranked based on their scores.

  • Pose Analysis and Validation:

    • Clustering and Selection: The resulting docking poses are clustered based on their root-mean-square deviation (RMSD). The pose with the most favorable score from the most populated cluster is often selected as the most probable binding mode.

    • Interaction Analysis: Analyze the selected pose to identify key molecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and pi-pi stacking, between the ligand and the protein.

    • Post-Docking Refinement: For a more rigorous validation, the selected protein-ligand complex can be subjected to molecular dynamics (MD) simulations to assess the stability of the binding pose over time.

Workflow Visualization

DockingWorkflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB/Homology Model) Grid 3. Binding Site Definition & Grid Generation PDB->Grid Ligand 2. Ligand Structure Generation & Optimization Ligand->Grid Dock 4. Molecular Docking Simulation Grid->Dock Pose 5. Pose Analysis & Scoring Dock->Pose MD 6. (Optional) MD Simulation for Validation Pose->MD

Caption: A generalized workflow for molecular docking studies of piperidine derivatives with GABA transporters.

Experimental Validation: Bridging the Computational-Experimental Gap

While docking studies provide valuable insights into ligand binding, it is crucial to validate these computational predictions with experimental data. The correlation between in-silico predictions and in-vitro experimental results strengthens the confidence in the proposed binding model.

Key Experimental Assays
  • Radioligand Binding Assays: These assays directly measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand. The inhibition constant (Ki) derived from these experiments is a direct measure of binding affinity.

  • GABA Uptake Inhibition Assays: This functional assay measures the ability of a compound to inhibit the transport of radiolabeled GABA into cells expressing the target GAT subtype. The half-maximal inhibitory concentration (IC50) is determined from these experiments and serves as a measure of the compound's potency.

A strong correlation between the predicted binding energies from docking and the experimentally determined Ki or IC50 values provides robust validation for the computational model.

In-Depth Case Study: Tiagabine Binding to GAT1

Tiagabine, an anticonvulsant drug, is a potent and selective inhibitor of GAT1. Docking studies have provided a detailed picture of its binding mechanism, which has been largely corroborated by mutagenesis data.

  • Binding Pose: Tiagabine is predicted to bind in a central pocket within the GAT1 transmembrane domain. The piperidine ring, a core feature of this class of inhibitors, is positioned to interact with key residues.

  • Molecular Interactions: The carboxylic acid moiety of the piperidine ring forms a crucial salt bridge with a positively charged residue in the binding pocket. The thiophene rings of Tiagabine engage in hydrophobic and pi-pi stacking interactions with aromatic residues, such as tyrosine and phenylalanine, which line the binding cavity. These interactions are critical for the high affinity and selectivity of Tiagabine for GAT1.

Tiagabine_GAT1_Interaction cluster_gat1 GAT1 Binding Pocket cluster_tiagabine Tiagabine Tyr60 Tyr60 Gly63 Gly63 Phe294 Phe294 Ser295 Ser295 Piperidine Piperidine Ring Piperidine->Tyr60 H-Bond Piperidine->Gly63 van der Waals Thiophene Thiophene Rings Thiophene->Phe294 Pi-Pi Stacking Thiophene->Ser295 H-Bond

Caption: Key molecular interactions between Tiagabine and the GAT1 binding site as predicted by docking studies.

Future Directions and Concluding Remarks

Molecular docking has proven to be an indispensable tool in the study of piperidine derivatives as GAT inhibitors. The insights gained from these computational studies are guiding the design of new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research in this area will likely focus on:

  • Developing more accurate GAT homology models: As more high-resolution structures of related transporters become available, the quality of GAT models will improve, leading to more reliable docking predictions.

  • Leveraging advanced computational techniques: The use of machine learning and artificial intelligence to refine scoring functions and predict binding affinities more accurately is a promising avenue.

  • Exploring allosteric modulation: Docking studies can also be employed to identify allosteric binding sites on GATs, which could offer new opportunities for therapeutic intervention.

References

  • Madsen, K. K., Clausen, R. P., & Schousboe, A. (2011). Native and non-native GABA transporters as targets for novel anticonvulsant drugs. Epilepsy Research, 97(3), 217-226. [Link]

  • Conti, F., Minelli, A., & Melone, M. (2004). GABA transporters in the mammalian cerebral cortex: localization, expression and physiological roles. Molecular Neurobiology, 29(1), 1-16. [Link]

  • Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2004). Tiagabine, its mechanism of action and therapeutic profile in epilepsy and other disorders. CNS Drug Reviews, 10(1), 21-37. [Link]

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356. [Link]

  • Skjørringe, T., Andersen, J., & Sinning, S. (2015). Homology modeling of the GABA transporters. Methods in Molecular Biology, 1335, 235-253. [Link]

Validation

A Senior Application Scientist's Guide to Unambiguous Structure Confirmation: Cross-Validation of NMR and MS Data

In the landscape of drug discovery and development, the unequivocal structural confirmation of a chemical entity is paramount. It forms the bedrock of intellectual property, regulatory submissions, and, most importantly,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of a chemical entity is paramount. It forms the bedrock of intellectual property, regulatory submissions, and, most importantly, patient safety. While several analytical techniques contribute to this endeavor, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two pillars of modern structure elucidation. This guide provides an in-depth comparison of these orthogonal techniques, detailing experimental protocols and a robust framework for their cross-validation to achieve unimpeachable structural confirmation.

The Principle of Orthogonality: Why Two is Better Than One

In analytical chemistry, orthogonal methods measure the same attribute using different physicochemical principles.[1] This approach is crucial for robust structural validation because it significantly reduces the probability of concurring on an incorrect structure. NMR and MS are ideal orthogonal partners; NMR probes the intricate magnetic environment of atomic nuclei within a molecule, revealing detailed information about atom connectivity and spatial arrangement, while MS measures the mass-to-charge ratio of a molecule and its fragments, providing the molecular formula and clues to its substructures.[2] Relying on a single technique can lead to ambiguity; for instance, MS may not distinguish between isomers, which NMR can readily differentiate.[2] Conversely, certain functional groups that are silent in NMR can be identified through MS.[2]

Comparative Analysis of NMR and MS for Structure Elucidation

The true power of these techniques is realized when their complementary data are integrated. The following table summarizes their key characteristics and the unique insights each provides.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Detailed atom connectivity (through-bond correlations), 3D spatial arrangement (through-space correlations), stereochemistry.[3]Molecular weight, elemental composition (with HRMS), and substructural information from fragmentation patterns.[4][5]
Strengths Unambiguous structure determination, non-destructive, excellent for isomer differentiation, quantitative capabilities (qNMR).[1][6]High sensitivity (picomole to femtomole range), rapid analysis, provides molecular formula with high accuracy (HRMS).[4][7]
Limitations Lower sensitivity (micromole to nanomole range), can be time-consuming for complex molecules, requires soluble samples.[1][8]Does not directly provide atom connectivity, struggles with isomers, "hard" ionization techniques can lead to excessive fragmentation and loss of the molecular ion.[2]
Typical Sample Amount 5-10 mg for a full suite of 2D experiments.[9]Micrograms to nanograms.[8]
Typical Analysis Time Minutes to hours, depending on the complexity of the molecule and the number of experiments.[8]Seconds to minutes.

The Cross-Validation Workflow: A Step-by-Step Guide

An effective cross-validation strategy involves a systematic and iterative process of data acquisition, analysis, and comparison. The following workflow ensures that the data from both NMR and MS are used synergistically to build and confirm a proposed structure.

CrossValidationWorkflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis cluster_Integration Data Integration and Confirmation MS_Acquisition 1. HRMS Data Acquisition MS_Analysis 2. Molecular Formula Determination MS_Acquisition->MS_Analysis MS_Fragmentation 3. Fragmentation Analysis (MS/MS) MS_Analysis->MS_Fragmentation Propose_Structure 7. Propose Full Structure MS_Fragmentation->Propose_Structure NMR_1D 4. 1D NMR (¹H, ¹³C) Acquisition NMR_2D 5. 2D NMR (COSY, HSQC, HMBC) Acquisition NMR_1D->NMR_2D NMR_Structure 6. Propose Structure Fragments NMR_2D->NMR_Structure NMR_Structure->Propose_Structure Cross_Validation 8. Cross-Validate with NMR & MS Data Propose_Structure->Cross_Validation Propose_Structure->Cross_Validation Cross_Validation->MS_Fragmentation Match Fragments Cross_Validation->NMR_2D Verify Correlations Final_Structure 9. Unambiguous Structure Confirmed Cross_Validation->Final_Structure

Caption: Integrated workflow for NMR and MS cross-validation.

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS) Data Acquisition

  • Objective: To determine the accurate mass of the molecular ion and, from that, the elemental composition.[10][11]

  • Protocol:

    • Prepare a dilute solution of the sample (typically 1 µg/mL to 10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[11]

    • Acquire the spectrum in both positive and negative ionization modes to ensure the molecular ion is observed.

    • Calibrate the instrument using a known standard immediately before or during the sample analysis to ensure high mass accuracy (typically < 5 ppm).

2. Molecular Formula Determination

  • Causality: The high mass accuracy of HRMS allows for the differentiation of molecules with the same nominal mass but different elemental compositions.[10]

  • Procedure:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or M⁺•).

    • Use the instrument's software to calculate possible elemental formulas that fit the measured accurate mass within a specified tolerance (e.g., ± 5 ppm).

    • The software will provide a list of potential formulas, often ranked by their mass accuracy and isotopic pattern fit.

3. Fragmentation Analysis (MS/MS)

  • Objective: To generate fragment ions that provide information about the molecule's substructures.[12]

  • Protocol:

    • Perform a tandem MS (MS/MS) experiment by selecting the molecular ion from the initial MS scan.

    • Induce fragmentation of the selected ion using collision-induced dissociation (CID) or a similar technique.

    • Acquire the mass spectrum of the resulting fragment ions.

    • Interpret the fragmentation pattern to identify characteristic neutral losses and fragment ions that correspond to specific functional groups or structural motifs.[13][14]

4. 1D NMR (¹H, ¹³C) Acquisition

  • Objective: To obtain an initial overview of the number and types of protons and carbons in the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Acquire a ¹H NMR spectrum. The chemical shifts provide information about the electronic environment of the protons, the integration gives the relative number of protons, and the coupling patterns reveal adjacent protons.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.

5. 2D NMR (COSY, HSQC, HMBC) Acquisition

  • Causality: 2D NMR experiments are crucial for establishing the connectivity between atoms, which is information that MS cannot provide directly.[15]

  • Protocol:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps to build spin systems.[15]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This is essential for assigning proton and carbon signals to specific C-H units.[15]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for connecting the individual spin systems and piecing together the carbon skeleton.[3]

6. Propose Structure Fragments

  • Procedure:

    • Analyze the 1D and 2D NMR data to identify individual spin systems and functional groups.

    • Use the HMBC correlations to link these fragments together.

7. Propose Full Structure

  • Procedure:

    • Assemble the fragments derived from the NMR data into one or more candidate structures.

    • Ensure that the proposed structure(s) are consistent with the molecular formula determined by HRMS.

8. Cross-Validate with NMR & MS Data

  • This is the critical step where the self-validating system is established.

  • Procedure:

    • MS to NMR Validation: Do the proposed fragments from the MS/MS data correspond to substructures identified in the NMR data? For example, if MS/MS shows the loss of a methyl group, is there a corresponding methyl signal in the ¹H and ¹³C NMR spectra?

    • NMR to MS Validation: Does the fragmentation pattern observed in the MS/MS spectrum make chemical sense based on the structure proposed from the NMR data? The weakest bonds in the proposed structure should be the ones that are most likely to break.[12]

    • Iterative Refinement: If there are inconsistencies, revisit the spectral data to consider alternative interpretations or propose a different structure. This iterative process continues until a single structure is fully consistent with all the data from both techniques.

9. Unambiguous Structure Confirmed

  • The final proposed structure is considered confirmed when it is the only one that fully accounts for the molecular formula, the NMR connectivities, and the MS fragmentation pattern. For regulatory filings, this level of evidence is often required.[16][17]

Advanced and Quantitative Approaches

Quantitative NMR (qNMR)

For certain applications, particularly in pharmaceutical quality control, it is not only the structure but also the purity and concentration of a compound that are critical. Quantitative NMR (qNMR) is a powerful technique for determining the absolute concentration of an analyte without the need for a calibration curve of the analyte itself.[9][18] This is achieved by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[6]

Computer-Assisted Structure Elucidation (CASE)

For complex novel compounds, computer-assisted structure elucidation (CASE) software can be an invaluable tool.[19] These programs use NMR and MS data as inputs to generate a list of all possible structures that are consistent with the data.[20] The user can then rank these structures based on how well they fit the experimental data, significantly speeding up the elucidation process.[19]

Conclusion

The cross-validation of NMR and MS data provides a robust and self-correcting workflow for the unambiguous confirmation of chemical structures. By leveraging the complementary nature of these two powerful, orthogonal techniques, researchers, scientists, and drug development professionals can have the highest level of confidence in their structural assignments. This rigorous approach not only ensures scientific integrity but is also a critical component of regulatory compliance in the pharmaceutical industry.[16][21]

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Pesek, M., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 149-157. [Link]

  • BenchChem. (2025).
  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Allain, F. H.-T., et al. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Cold Spring Harbor Protocols, 2018(9). [Link]

  • Müller, M., & Volmer, D. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.
  • Wang, R., et al. (2019). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 24(19), 3534. [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Emery Pharma. (n.d.).
  • ACD/Labs. (n.d.). Structure Elucidator Suite - CASE NMR Software. [Link]

  • U.S. Food and Drug Administration. (2007). Guidance for Industry #169 - Drug Substance.
  • Creative BioMart. (2025).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • Mestrelab Research. (n.d.).
  • Ajayi, O. O. (2024). A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products. Journal of Progress in Engineering and Physical Science.
  • Breitmaier, E. (n.d.).
  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra.
  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis.
  • Breitmaier, E. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra.
  • Bruker. (n.d.).
  • Bingol, K., & Brüschweiler, R. (2015). Combined Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approaches for Metabolomics. Analytical Chemistry, 87(24), 11974-11981. [Link]

  • Jiskoot, W., et al. (2019). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Angewandte Chemie International Edition, 58(29), 9700-9711. [Link]

  • Ajayi, O. O. (2024). A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products. Pioneer Academic Publishing Limited.
  • University of Bristol. (2017).
  • Fiveable. (n.d.).
  • Wishart, D. S. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of the American Society for Mass Spectrometry, 30(5), 715-729. [Link]

  • Chem Veda. (2018, May 12).
  • The Organic Chemistry Tutor. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube.
  • U.S. Food and Drug Administration. (2012). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers.
  • Knowbee Tutoring. (2015, December 7).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Scilit. (n.d.).
  • NMRium. (n.d.). The next-generation NMR software. [Link]

  • Claridge, T. D. W., & Martin, G. E. (2022). Essential Practical NMR for Organic Chemistry (2nd ed.).
  • Creative Proteomics. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
  • U.S. Food and Drug Administration. (2024, September 11).
  • Compound Interest. (2015). A GUIDE TO INTERPRETING MASS SPECTRA.
  • Romero, J., et al. (2022). Advancements in predictive modeling of nuclear magnetic resonance parameters: integrating quantum mechanics, machine learning, and quantum computing.
  • Sigma-Aldrich. (2017).
  • Simpson, J. S. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy (2nd ed.). Elsevier.
  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST.
  • Reynolds, W. F., & Enriquez, R. G. (2002). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy.

Sources

Comparative

A Comparative Guide to the Biological Activity of Cis vs. Trans Isomers of Substituted Piperidines

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its ability to adopt well-defined three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which are crucial for precise interactions with biological targets. A critical, yet often complex, aspect of designing piperidine-based drugs is the control of stereochemistry, particularly cis-trans isomerism. The spatial arrangement of substituents on the piperidine ring can dramatically alter a molecule's pharmacological profile, turning a potent therapeutic into an inactive or even toxic compound. This guide provides an in-depth comparison of the biological activities of cis and trans isomers of substituted piperidines, supported by experimental data and protocols, to illuminate the profound impact of stereochemistry in drug design.

The Decisive Role of Stereoisomerism

Cis-trans isomerism in substituted piperidines arises from the relative orientation of substituents on the six-membered ring. In the stable chair conformation, substituents can occupy either axial or equatorial positions. The interplay between these positions dictates the overall shape of the molecule and its ability to fit into the binding pocket of a target protein. A seemingly minor change from a cis to a trans configuration can lead to significant differences in:

  • Binding Affinity (Potency): The three-dimensional arrangement of functional groups is paramount for optimal interaction with a receptor. One isomer may present its key binding motifs in a spatially favorable orientation, leading to high-affinity binding, while the other isomer may introduce steric hindrance or fail to align properly, resulting in weak or no binding.

  • Pharmacodynamics (Efficacy): Beyond simple binding, the specific conformation of an isomer can influence how it affects the receptor's function. One isomer might act as a potent agonist (activator), while the other could be a partial agonist, an antagonist (blocker), or even an inverse agonist.

  • Selectivity: An isomer's specific shape can determine its selectivity for different receptor subtypes. This is crucial for minimizing off-target effects and improving the therapeutic window of a drug.

  • Pharmacokinetics: Stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, affecting its bioavailability and duration of action.

Case Study: The Opioid Analgesic 3-Methylfentanyl

A stark and clinically significant example of the differential activity of cis and trans isomers is found in 3-methylfentanyl (3-MF), a potent synthetic opioid. The addition of a single methyl group to the 3-position of the piperidine ring of fentanyl creates two chiral centers, resulting in four possible stereoisomers. The critical distinction lies between the cis and trans diastereomers, which exhibit profoundly different analgesic potencies.

Comparative Biological Activity Data

Pharmacological studies have consistently demonstrated that the cis isomer of 3-methylfentanyl is significantly more potent than the trans isomer.[3] This difference is not trivial; it represents a substantial leap in activity that has significant implications for both therapeutic development and public health in the context of illicit drug use.[4]

IsomerAnalgesic Potency (ED50, mg/kg, mouse hot-plate test)Potency Relative to Morphine
cis-(+)-3-Methylfentanyl 0.00767 ~2600x
cis-(-)-3-Methylfentanyl~0.91~22x
cis-(±)-3-Methylfentanyl~0.0115~1739x
trans-(+)-3-Methylfentanyl ~0.044 ~450x
trans-(-)-3-Methylfentanyl~0.176~113x

Data synthesized from multiple sources for comparative purposes.[3]

The data clearly shows that the cis-(+) isomer is the most potent of all, being approximately 5.7 times more potent than the most active trans isomer.[3] This dramatic difference underscores the critical importance of stereochemical configuration for activity at the mu-opioid receptor.

Structural Basis for Differential Activity

The enhanced potency of the cis isomer is attributed to its specific conformational presentation to the mu-opioid receptor. Molecular modeling and structure-activity relationship (SAR) studies suggest that the piperidine ring of fentanyl and its analogs binds in a specific orientation within the receptor pocket. For 3-methylfentanyl, the cis configuration, where the 3-methyl group and the 4-anilino group are on the same side of the ring, is believed to adopt a conformation that optimizes key interactions with amino acid residues in the binding site. The trans configuration, in contrast, may introduce unfavorable steric clashes or position the essential pharmacophoric elements in a suboptimal arrangement, thereby reducing binding affinity.

cluster_receptor Mu-Opioid Receptor Binding Pocket cluster_cis cis-Isomer cluster_trans trans-Isomer Binding_Site_1 Hydrophobic Pocket Binding_Site_2 Anionic Site Binding_Site_3 Hydrogen Bond Acceptor Cis_Phenethyl Phenethyl Group Cis_Phenethyl->Binding_Site_1 Optimal Fit Cis_Anilino Anilino Group Cis_Anilino->Binding_Site_2 Strong Interaction Cis_Methyl 3-Methyl Group Cis_Methyl->Binding_Site_3 Favorable Orientation Trans_Phenethyl Phenethyl Group Trans_Phenethyl->Binding_Site_1 Suboptimal Fit Trans_Anilino Anilino Group Trans_Anilino->Binding_Site_2 Weakened Interaction Trans_Methyl 3-Methyl Group (Steric Hindrance) Trans_Methyl->Binding_Site_3 Steric Clash

Caption: Differential binding of cis and trans isomers at a receptor.

Experimental Protocol: Opioid Receptor Competitive Binding Assay

To quantify the binding affinity (Ki) of the cis and trans isomers, a radioligand competitive binding assay is a standard and robust method. This protocol outlines the displacement of a known high-affinity radiolabeled ligand from the mu-opioid receptor (MOR) by the unlabeled test compounds (cis- and trans-3-MF).[5]

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a potent and selective MOR agonist) at a concentration near its dissociation constant (Kd).

  • Test Compounds: Serial dilutions of cis-3-MF and trans-3-MF.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (a high-affinity opioid antagonist) at a high concentration (e.g., 10 µM).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters.

  • Scintillation Counter: For detecting radioactivity.

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of cis/trans isomers A1 Combine in 96-well plate: - hMOR membranes - [³H]-DAMGO - Test Isomer or Control P1->A1 P2 Thaw hMOR cell membranes on ice P2->A1 P3 Prepare [³H]-DAMGO and assay buffer P3->A1 A2 Incubate at 25°C for 60-90 minutes to reach equilibrium A1->A2 S1 Rapidly filter contents through glass fiber filters A2->S1 S2 Wash filters with ice-cold assay buffer S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Quantify radioactivity using a scintillation counter S3->S4 D1 Calculate specific binding S4->D1 D2 Plot % inhibition vs. log[Isomer Concentration] D1->D2 D3 Determine IC50 values using non-linear regression D2->D3 D4 Calculate Ki values using Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the cis and trans isomers of 3-methylfentanyl in the assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: hMOR membranes + [³H]-DAMGO + assay buffer.

    • Non-specific Binding (NSB): hMOR membranes + [³H]-DAMGO + high concentration of naloxone.

    • Competition: hMOR membranes + [³H]-DAMGO + varying concentrations of the test isomer (cis or trans).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6]

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound or non-specifically bound radioligand.[6]

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average CPM from the NSB wells from all other wells.

    • Convert the CPM values for the competition wells into a percentage of the maximum specific binding.

    • Plot the percentage of specific binding against the logarithm of the test isomer concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each isomer (the concentration that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation: The inclusion of total binding and non-specific binding controls is essential for validating the assay. The difference between them defines the specific binding window, ensuring that the observed competition is due to interaction with the target receptor. The use of a saturating concentration of a known antagonist (naloxone) for NSB provides a reliable baseline. The Cheng-Prusoff correction accounts for the competition between the test compound and the radioligand, providing a more accurate measure of affinity (Ki) that is independent of the radioligand concentration used.

Conclusion

The case of 3-methylfentanyl provides a compelling illustration of the paramount importance of stereochemistry in drug design. The dramatic difference in potency between the cis and trans isomers highlights how subtle changes in three-dimensional structure can have profound biological consequences. For researchers and drug development professionals, this underscores the necessity of:

  • Stereocontrolled Synthesis: Developing synthetic routes that allow for the selective creation and isolation of individual stereoisomers.[7]

  • Rigorous Biological Evaluation: Characterizing the activity of each isomer independently to identify the optimal configuration for potency and selectivity.

  • Structural Biology and Molecular Modeling: Utilizing these tools to understand the structural basis for the observed differences in activity, which can guide the design of next-generation compounds with improved pharmacological profiles.

By embracing the complexity of stereoisomerism and employing rigorous experimental validation, the scientific community can more effectively design safer and more efficacious therapeutics based on the versatile piperidine scaffold.

References

  • Janssen, P. A. J., & Van der Eycken, C. A. M. (1968). The Synthesis and Pharmacology of the Dia-stereoisomers of N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-Methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. In Drugs Affecting the Central Nervous System (pp. 25-39). Marcel Dekker.
  • Ayres, D. C., & Oppenheimer, J. R. (1971). The stereochemistry of the 3-methyl-4-phenyl-piperidines. Journal of the Chemical Society B: Physical Organic, 1232-1236.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Singh, N., & Kumar, A. (2023).
  • Loh, H. H., & Smith, A. P. (1990). Molecular characterization of opioid receptors. Annual Review of Pharmacology and Toxicology, 30, 123-147.
  • Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., ... & Kobilka, B. K. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.
  • Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes.
  • Jin, C., et al. (1995). [Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 30(10), 765–771.
  • Henderson, G. L. (1991). Fentanyl-related deaths: demographics, circumstances, and toxicology of 112 cases. Journal of Forensic Sciences, 36(2), 422-433.
  • Davies, H. M., & Lee, G. H. (2011). Site-selective and stereoselective functionalization of unactivated C-H bonds. Chemical Society Reviews, 40(9), 5090-5103.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid

This document provides essential procedural guidance for the safe handling and disposal of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. As a substituted piperidine derivative, this compound requires a rigorous, safety-...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid. As a substituted piperidine derivative, this compound requires a rigorous, safety-first approach to waste management. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols herein are grounded in established chemical safety principles and regulatory frameworks to ensure personnel safety and environmental compliance.

Section 1: Foundational Principles of Disposal

Hazard Assessment: An Extrapolative Approach

Specific, peer-reviewed safety and toxicity data for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is not extensively available. Therefore, a cautious and protective approach is mandatory. The disposal plan is derived from an analysis of its core chemical structures: the piperidine ring and the carboxylic acid functional group.

  • Piperidine Moiety: The parent compound, piperidine, is a strong organic base known to be highly flammable, toxic, and capable of causing severe skin burns and eye damage.[1][2] Derivatives must be handled with the assumption of similar, if not identical, hazards.

  • Carboxylic Acid Moiety: This functional group imparts acidic properties. While dilute solutions of simple inorganic acids may sometimes be neutralized and drain-disposed, the presence of the complex organic piperidine structure prohibits this approach due to unknown aquatic toxicity and potential for bioaccumulation.[3][4]

  • Substituted Piperidinones: Structurally related compounds are known to cause skin, eye, and respiratory irritation.[5][6]

Based on this analysis, all waste streams containing 1-Isopropyl-6-oxopiperidine-3-carboxylic acid must be classified and managed as hazardous chemical waste .[7]

Overarching Regulatory Compliance

The disposal procedures outlined below are designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), as detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 261 and 262.[8][9] All laboratory personnel are responsible for adhering to both these federal standards and their institution's specific Environmental Health & Safety (EHS) policies.

Section 2: Safety Infrastructure: Engineering Controls and PPE

Prior to handling the compound or its waste, the following safety measures are non-negotiable.

Engineering Controls

All handling, preparation, and transfer of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid and its associated waste must be conducted within a certified chemical fume hood.[1] This is the primary engineering control to minimize inhalation exposure. Ensure eyewash stations and safety showers are unobstructed and readily accessible.[10]

Personal Protective Equipment (PPE)

A standard PPE ensemble is required at all times when handling this chemical.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant splash risk.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

Section 3: Waste Management Workflow

The following diagram and protocols outline the decision-making process and step-by-step procedures for managing waste generated from research activities involving 1-Isopropyl-6-oxopiperidine-3-carboxylic acid.

G Disposal Workflow for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid cluster_waste_streams Characterize Waste Stream cluster_containers Segregate into Designated Containers Start Waste Generation Point Pure Pure Compound or Concentrated Solution (>1%) Start->Pure Identify Dilute Dilute Aqueous Solution (<1%) Start->Dilute Identify Solid Contaminated Solid Waste (Gloves, Tips, Wipes) Start->Solid Identify Container_Liquid Hazardous Liquid Waste (Non-Halogenated Organic or Aqueous Acidic) Pure->Container_Liquid Collect Dilute->Container_Liquid Collect (DO NOT Drain Dispose) Container_Solid Hazardous Solid Waste Solid->Container_Solid Collect Final_Disposal Store in Satellite Accumulation Area (SAA) for EHS Pickup Container_Liquid->Final_Disposal Seal & Label Container_Solid->Final_Disposal Seal & Label

Caption: Decision workflow for proper segregation and disposal.

Step-by-Step Disposal Protocols

This waste stream poses the highest risk and must be handled with extreme care.

  • Container Selection: Use a designated, compatible hazardous waste container with a screw-top cap.[4][11] The container should be made of a material that will not react with the acidic compound (e.g., High-Density Polyethylene - HDPE, or borosilicate glass for organic solvent solutions).

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag before any waste is added. The label must include the full chemical name: "Waste 1-Isopropyl-6-oxopiperidine-3-carboxylic acid" and list all other components and their approximate percentages.

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the waste into the labeled container. Avoid splashes and spills. Do not fill the container beyond 90% capacity to allow for expansion.[4]

  • Closure and Storage: Securely close the container.[7] Store the container in a designated Satellite Accumulation Area (SAA), ensuring secondary containment is used.[4]

Due to the uncharacterized environmental hazards of the piperidine moiety, drain disposal is strictly prohibited.

  • Classification: Treat all dilute aqueous solutions as hazardous waste.

  • Collection: Collect this waste in a container designated for "Hazardous Aqueous Waste" or "Acidic Aqueous Waste."

  • Procedure: Follow the same transfer, labeling, and storage procedures outlined in Protocol 3.1.1. Do not attempt to neutralize this waste stream for drain disposal, as this does not mitigate the potential toxicity of the organic component.[3]

This includes items such as gloves, pipette tips, weigh boats, and absorbent paper contaminated with the compound.

  • Segregation: Collect all contaminated solid waste separately from regular trash.

  • Containment: Place the items in a designated "Hazardous Solid Waste" container. This is typically a sturdy container or drum lined with a heavy-duty plastic bag.

  • Labeling and Storage: Ensure the container is properly labeled and stored in the SAA. When full, the bag should be securely sealed, and the container closed for disposal via your institution's EHS department.

Decontamination of Glassware and Equipment
  • Initial Rinse: Perform an initial rinse of the contaminated glassware or equipment with a small amount of a suitable solvent (e.g., ethanol, isopropanol) that can solubilize the compound. This initial rinsate is hazardous and must be collected as liquid hazardous waste (see Protocol 3.1.1).

  • Secondary Wash: Wash the rinsed glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water. The glassware can now be dried and returned to service.

  • Surface Decontamination: For work surfaces, wipe down with a towel soaked in a decontamination solution (e.g., soap and water, followed by 70% ethanol). All used towels must be disposed of as hazardous solid waste.[11]

Section 4: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area.

  • Isolate: Restrict access to the spill area. If the substance is volatile or dusty, close the fume hood sash and laboratory doors.

  • Report: Notify your laboratory supervisor and institutional EHS department immediately.

  • Cleanup (Only if trained and safe to do so):

    • Don the appropriate PPE as described in Section 2.2.

    • For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

    • For solid spills, gently cover with absorbent pads to prevent the material from becoming airborne. DO NOT dry sweep.

    • Carefully collect all contaminated absorbent materials and any broken glassware using tongs or forceps.

    • Place all collected waste into a designated hazardous waste container and label it appropriately.

    • Decontaminate the spill area as described in Protocol 3.2.

Data Summary Table

Waste StreamHazard ClassificationContainer TypeDisposal Method
Pure Compound or Concentrated Solution (>1%) Hazardous Chemical WasteLabeled, sealed HDPE or glass bottleCollect for EHS pickup. DO NOT DRAIN DISPOSE.
Dilute Aqueous Solution (<1%) Hazardous Chemical WasteLabeled, sealed HDPE or glass bottleCollect for EHS pickup. DO NOT NEUTRALIZE FOR DRAIN DISPOSAL.
Contaminated Solid Waste Hazardous Chemical WasteLined, labeled solid waste containerCollect for EHS pickup. DO NOT PLACE IN REGULAR TRASH.
Initial Decontamination Rinsate Hazardous Chemical WasteLabeled, sealed HDPE or glass bottleCollect for EHS pickup.

References

  • National Center for Biotechnology Information (2016). Piperidine. PubChem Compound Summary for CID 8082. Retrieved from [Link]

  • Emory University (2025). Hazardous Waste - EHSO Manual. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • 3M Canada Company. Safety Data Sheet - SoluPrep. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Isopropyl-ß-D-thiogalacto-pyranoside. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Carl ROTH (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. 6-Oxo-1-propylpiperidine-3-carboxylic acid. PubChem Compound Summary for CID 44827689. Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet - 3-Carbethoxy-4-piperidone hydrochloride. Retrieved from [Link]

  • Oreate AI (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Wikipedia. Phencyclidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. Methyl 6-oxopiperidine-3-carboxylate. PubChem Compound Summary for CID 568114. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-6-oxopiperidine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.